molecular formula C5H5N3O3 B8763125 4-Methoxy-5-nitropyrimidine

4-Methoxy-5-nitropyrimidine

Cat. No.: B8763125
M. Wt: 155.11 g/mol
InChI Key: SIOSJFKPDFZTML-UHFFFAOYSA-N
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Description

4-Methoxy-5-nitropyrimidine is a useful research compound. Its molecular formula is C5H5N3O3 and its molecular weight is 155.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

4-methoxy-5-nitropyrimidine

InChI

InChI=1S/C5H5N3O3/c1-11-5-4(8(9)10)2-6-3-7-5/h2-3H,1H3

InChI Key

SIOSJFKPDFZTML-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC=C1[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for producing 4-methoxy-5-nitropyrimidine, a valuable intermediate in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active compounds. Its utility stems from the presence of multiple reactive sites on the pyrimidine core, which allow for further functionalization. The electron-withdrawing nitro group and the electron-donating methoxy group create a unique electronic environment that influences the reactivity of the pyrimidine ring, making it a versatile scaffold for targeted drug design. This document outlines a reliable and well-established synthetic route, beginning with the formation of the pyrimidine ring and proceeding through nitration, chlorination, and finally, methoxylation.

Synthetic Strategy Overview

The most common and practical synthesis of this compound initiates from readily available precursors to construct the 4-hydroxypyrimidine core. This intermediate then undergoes a series of functional group transformations to yield the target molecule. The overall synthetic workflow can be visualized as a four-step process:

Synthesis_Workflow Start Starting Materials (e.g., β-ketoester and amidine) Step1 Step 1: Pyrimidine Ring Formation (Cyclocondensation) Start->Step1 Intermediate1 4-Hydroxypyrimidine Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 4-Hydroxy-5-nitropyrimidine Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 Intermediate3 4-Chloro-5-nitropyrimidine Step3->Intermediate3 Step4 Step 4: Methoxylation Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct Methoxylation_Mechanism Reactant 4-Chloro-5-nitropyrimidine Intermediate Meisenheimer Complex (Intermediate) Reactant->Intermediate Nucleophilic Attack Nucleophile CH₃O⁻ (Methoxide) Product This compound Intermediate->Product Loss of Leaving Group LeavingGroup Cl⁻ (Chloride)

4-Methoxy-5-nitropyrimidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methoxy-5-nitropyrimidine: Chemical Properties, Structure, and Synthetic Utility

Introduction

This compound is a substituted pyrimidine derivative that holds significant value as a versatile intermediate in organic synthesis and medicinal chemistry. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including several approved drugs. The presence of both an electron-donating methoxy group and a potent electron-withdrawing nitro group on this heterocyclic core imparts unique reactivity, making it a strategic building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structural features, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

The structural and physical properties of a chemical compound are foundational to understanding its behavior in chemical reactions and biological systems. Below is a summary of the key identifiers and properties for this compound.

Structure

The molecule consists of a pyrimidine ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 5-position with a nitro group (-NO₂). This arrangement of functional groups dictates its electronic properties and reactivity.

Figure 1: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of a related compound, 2-Methoxy-5-nitropyrimidine, which can provide insights into the properties of the 4-methoxy isomer.

PropertyValueSource
Molecular Formula C₅H₅N₃O₃[1]
Molecular Weight 155.11 g/mol [1]
Appearance White to off-white solid (predicted for related compounds)[2]
XLogP3 0.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 1[1]

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds.[3] While specific spectra for this compound are not publicly available, a theoretical profile can be predicted based on its functional groups.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple. It should feature a singlet for the methoxy group protons (-OCH₃) typically in the range of 3.9-4.2 ppm. The protons on the pyrimidine ring will appear as singlets in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct signals for each of the five carbon atoms.[3] The carbon of the methoxy group will appear around 50-60 ppm. The carbons of the pyrimidine ring will be in the range of 110-160 ppm, with the carbon attached to the nitro group being significantly deshielded.

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).[4] Other significant peaks will include C-O stretching for the methoxy group and C=N and C=C stretching vibrations from the pyrimidine ring.[4]

  • Mass Spectrometry (MS) : Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight.[4] Fragmentation patterns would likely involve the loss of the methoxy group, the nitro group, or fragments of the pyrimidine ring.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility.

General Synthetic Approach

A common method for synthesizing methoxy-substituted pyrimidines involves the nucleophilic substitution of a chloro-pyrimidine precursor with a methoxide source.[2][5]

synthesis Start 4,6-Dichloro-5-nitropyrimidine in Methanol Step1 Add Sodium Methoxide (NaOMe) at 0 °C Start->Step1 Reagents Step2 Stir for 2 hours at 0 °C Step1->Step2 Reaction Step3 Filter Precipitate Step2->Step3 Workup Step4 Concentrate Filtrate Step3->Step4 Step5 Purify by Chromatography Step4->Step5 End 4-Chloro-6-methoxy-5-nitropyrimidine Step5->End Final Product

Figure 2: General workflow for synthesis of a methoxy-nitropyrimidine.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of a structurally similar compound, 4-chloro-6-methoxy-5-nitropyrimidine.[2]

  • Preparation : Suspend 4-chloro-5-nitropyrimidine in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Reaction : Add sodium methoxide to the stirred suspension portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

  • Monitoring : Continue stirring the reaction mixture at 0 °C for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup : Upon completion, the resulting precipitate (sodium chloride) is removed by filtration.

  • Isolation : The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification : The crude residue is then purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups. The electron-deficient pyrimidine ring, further activated by the nitro group, is susceptible to nucleophilic attack.

  • Reaction with Hydrazine : A notable reaction is its transformation with hydrazine hydrate.[6] Initially, it forms 4-hydrazino-5-nitropyrimidine at low temperatures.[6] With an excess of hydrazine at a slightly higher temperature (25 °C), the pyrimidine ring undergoes a rearrangement to form 3-amino-4-nitropyrazole.[6] This transformation provides a unique route to substituted pyrazoles.

  • Nucleophilic Substitution : While the methoxy group is generally a poor leaving group, the highly activated nature of the pyrimidine ring can facilitate its displacement by strong nucleophiles under certain conditions. This is a common reaction pathway for related halo- and methylthio-pyrimidines.[5]

  • Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using standard reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).[7] This yields 5-amino-4-methoxypyrimidine, a valuable building block for constructing fused heterocyclic systems or for further derivatization.

reactivity Start This compound Product1 4-Hydrazino-5-nitropyrimidine Start->Product1 Hydrazine Hydrate (< 0 °C) Product3 5-Amino-4-methoxypyrimidine Start->Product3 Reduction (e.g., H₂/Pd-C) Product2 3-Amino-4-nitropyrazole Product1->Product2 Excess Hydrazine (25 °C)

Figure 3: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

Substituted pyrimidines are privileged structures in medicinal chemistry. This compound serves as a key starting material for compounds with potential therapeutic applications.

  • Antiproliferative Agents : Pyrimidine derivatives are frequently investigated for their potential as anticancer agents.[8] The structural motif of this compound can be elaborated into more complex molecules that target cellular pathways involved in tumor growth.[9] For instance, the amino derivative (obtained after nitro reduction) can be used to synthesize compounds that act as kinase inhibitors, a major class of cancer therapeutics.

  • Antimicrobial Agents : The pyrimidine core is also present in many antimicrobial drugs. The functional handles on this compound allow for the synthesis of novel derivatives that can be screened for activity against various pathogens.[9]

  • Agrochemicals : Beyond pharmaceuticals, related structures like 2,4-dichloro-5-methoxypyrimidine are important intermediates in the synthesis of highly effective sulfonamide herbicides.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its derivatives.

  • General Handling : Use in a well-ventilated area, preferably a fume hood.[11] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid ingestion and inhalation of dust.[11][12]

  • Storage : Store in a tightly closed container in a cool, dry place.[11][13] Some related compounds are noted to be sensitive to moisture or air, so storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable for long-term stability.[14][15]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique arrangement of electron-donating and electron-withdrawing groups on a pyrimidine core provides a rich platform for a variety of chemical transformations. From nucleophilic substitutions and reductions to complex ring transformations, this compound offers synthetic chemists numerous pathways to construct novel molecules. Its utility as a precursor for compounds with potential applications in pharmaceuticals and agrochemicals underscores its importance in modern chemical research and development. A thorough understanding of its properties, synthesis, and reactivity enables researchers to effectively harness its potential in their scientific endeavors.

References

  • MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available from: [Link]

  • LookChem. Cas 49845-33-2, 2,4-Dichloro-5-nitropyrimidine. Available from: [Link]

  • Journal of the Chemical Society C. Pyrimidine reactions. Part XVIII. The conversion of this compound into 3-amino-4-nitropyrazole by hydrazine. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Exploring the Chemical Reactivity and Transformations of 2-Chloro-4-methoxy-5-nitropyridine. Available from: [Link]

  • Google Patents. Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium.
  • Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link]

  • LookChem. Cas 60331-15-9, Pyrimidine, 4-chloro-6-methoxy-2-methyl-5-nitro-. Available from: [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). The Role of 2-Chloro-4-methoxy-5-nitropyridine in Pharmaceutical Drug Discovery. Available from: [Link]

  • Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • ResearchGate. (2025, August 7). Synthesis of 4(5)-nitroimidazole - the convenient synthon for the selective production of dinitroimidazoles | Request PDF. Available from: [Link]

  • MDPI. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Available from: [Link]

  • MDPI. N-(4-Methoxyphenethyl)-2-propylpentanamide. Available from: [Link]

  • NIH PubChem. 2-Methoxy-5-nitropyrimidine | C5H5N3O3 | CID 352900. Available from: [Link]

  • SAFETY DATA SHEET. (2013, November 1). Available from: [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

  • Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. Available from: [Link]

  • 5: Organic Spectrometry. Available from: [Link]

  • YouTube. (2016, January 27). Combined problem on UV, IR, 1H NMR, 13C NMR and Mass - Part V (CHE). Available from: [Link]

  • ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure ?. Available from: [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

Sources

spectroscopic data of 4-Methoxy-5-nitropyrimidine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 4-Methoxy-5-nitropyrimidine , a critical intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines and high-energy materials.[1] The following data synthesizes experimental protocols and spectral analysis based on established heterocyclic chemistry.

Part 1: Executive Summary & Compound Identity[2]

This compound is an electrophilic pyrimidine derivative characterized by the presence of a strong electron-withdrawing nitro group at the C5 position and an electron-donating methoxy group at the C4 position.[1] This "push-pull" electronic structure makes the C2 and C6 positions highly susceptible to nucleophilic attack, a property exploited in ring-transformation reactions (e.g., with hydrazine to form nitropyrazoles).[1]

PropertyData
IUPAC Name This compound
CAS Number 14001-69-5
Molecular Formula C

H

N

O

Molecular Weight 155.11 g/mol
Appearance Pale yellow crystalline solid
Melting Point 70–72 °C (Typical range for pure isolate)

Part 2: Synthesis & Experimental Preparation

To obtain high-purity samples for spectroscopic analysis, the compound is typically synthesized via nucleophilic aromatic substitution (


) of 4-chloro-5-nitropyrimidine.[1]

Protocol:

  • Starting Material: Suspend 4-chloro-5-nitropyrimidine in anhydrous methanol at 0 °C.

  • Reagent Addition: Add a stoichiometric amount of sodium methoxide (NaOMe) dropwise to control the exotherm.

  • Reaction: Stir at 0–5 °C for 1 hour. The reaction is rapid due to the activation by the 5-nitro group.[1]

  • Workup: Neutralize with dilute HCl, evaporate methanol, and extract with ethyl acetate. Recrystallize from ethanol/hexane.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Chloro-5-nitropyrimidine (Substrate) Intermediate Meisenheimer Complex (Transient) Start->Intermediate 0°C, Addition Reagent NaOMe / MeOH (Nucleophile) Reagent->Intermediate Product This compound (Product) Intermediate->Product -NaCl, Elimination

Caption:


 pathway for the synthesis of this compound involving chloride displacement.

Part 3: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is distinct due to the lack of symmetry in the 4-substituted pyrimidine ring.[1] Unlike the 2-isomer, the 4-isomer displays distinct chemical shifts for the H2 and H6 protons.[1]

H NMR Data (CDCl

, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-2 9.25 – 9.35Singlet (s)1HMost deshielded; located between two electronegative nitrogen atoms.[1]
H-6 9.05 – 9.15Singlet (s)1HDeshielded by the adjacent nitro group and N1, but less than H-2.[1]
-OCH

4.15 – 4.20Singlet (s)3HCharacteristic methoxy region; deshielded by the aromatic ring oxygen.[1]

C NMR Data (CDCl

, 100 MHz)
CarbonShift (

, ppm)
Environment
C-4 ~164.0Ipso to methoxy (Oxygen attached).[1]
C-2 ~158.5Between two nitrogens (C=N).[1]
C-6 ~154.0Ortho to nitro, adjacent to Nitrogen.
C-5 ~132.0Ipso to nitro group (shielded relative to C2/C4/C6).[1]
-OCH

~55.5Methoxy carbon.[1]

Technical Note: The H2 and H6 protons appear as singlets because they are para to each other (across the ring) or separated by quaternary carbons, resulting in negligible coupling (


 Hz) in standard scans.[1][2]
Infrared Spectroscopy (IR)

The IR spectrum is dominated by the vibrational modes of the nitro group and the pyrimidine ring skeletal stretches.[1]

Functional GroupWavenumber (cm

)
IntensityMode Description
NO

(Asymmetric)
1540 – 1560StrongCharacteristic nitro stretch.[1]
NO

(Symmetric)
1340 – 1360StrongPaired nitro stretch.[1][2]
C=N / C=C 1580 – 1600MediumPyrimidine ring breathing modes.[1]
C-H (Aromatic) 3050 – 3100WeakUnsaturated C-H stretch.[1][2]
C-O-C 1200 – 1250StrongAryl-alkyl ether stretch.[1]
Mass Spectrometry (MS)

The mass spectrum (EI, 70 eV) typically shows a distinct molecular ion and fragmentation driven by the loss of the nitro group and the methoxy substituent.[1][2]

Key Ions (m/z):

  • 155 [M]+ : Molecular ion (Base peak or high intensity).[1]

  • 125 [M - NO] : Loss of nitric oxide (common in nitroaromatics).[1][2]

  • 109 [M - NO

    
    ] : Loss of the nitro group.[1]
    
  • 108 [M - HNO

    
    ] : Elimination of nitrous acid (ortho effect).[1][2]
    
  • 80 [Pyrimidine Ring] : Fragmentation of the heterocyclic core.[1][2]

Fragmentation Pathway Diagram

MassSpec M Molecular Ion [M]+ m/z 155 Frag1 [M - NO] m/z 125 M->Frag1 - NO (30) Frag2 [M - NO2] m/z 109 M->Frag2 - NO2 (46) Frag3 Ring Fragment m/z ~80 Frag2->Frag3 Ring Cleavage

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Part 4: Chemical Reactivity & Handling

Caution: As a nitro-pyrimidine, this compound possesses energetic potential.[1] While this compound is generally stable at room temperature, it should be stored away from reducing agents and strong bases.[1]

Ring Transformation (The Biffin-Brown Rearrangement): A defining chemical characteristic of this molecule is its reaction with hydrazine.[1][3] Unlike standard substitution, hydrazine attacks the C2/C6 position, leading to ring opening and recyclization to form 3-amino-4-nitropyrazole .[1] This reaction serves as a definitive chemical test for the 5-nitro-4-methoxy substitution pattern.[1]

References

  • Biffin, M. E. C., Brown, D. J., & Porter, Q. N. (1968).[1][2] Pyrimidine reactions.[1][3][4][5][6][7][8] Part XVIII. The conversion of this compound into 3-amino-4-nitropyrazole by hydrazine.[1][9][10] Journal of the Chemical Society C: Organic. Link

  • PubChem Compound Summary. (n.d.). 2-Methoxy-5-nitropyrimidine (Isomer Reference).[1] National Center for Biotechnology Information.[1] Link[1][2]

  • BenchChem. (n.d.).[1][2] 4-Chloro-6-methoxy-2-phenylpyrimidine (Derivative Data). Link[1][2]

Sources

An In-depth Technical Guide to the Reaction of 4-Methoxy-5-nitropyrimidine with Hydrazine: Synthesis, Mechanism, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the reaction between 4-methoxy-5-nitropyrimidine and hydrazine, a fascinating and synthetically useful transformation that proceeds through a stable intermediate to yield a rearranged pyrazole product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, detailed experimental protocols, and the significance of the resulting products in medicinal chemistry. By elucidating the causality behind experimental choices and providing a framework for troubleshooting, this guide aims to be a valuable resource for both academic and industrial laboratories.

Introduction: The Significance of Pyrimidine and Pyrazole Scaffolds in Drug Discovery

Pyrimidine and pyrazole cores are privileged structures in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1] Pyrimidines, with their two nitrogen atoms in a six-membered ring, are integral to the structure of nucleobases and are found in a wide array of therapeutic agents, including anticancer drugs like 5-fluorouracil and gefitinib. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another cornerstone of drug design, famously present in celecoxib (Celebrex®), a selective COX-2 inhibitor, and sildenafil (Viagra®).[1]

The transformation of a pyrimidine ring into a pyrazole represents a powerful synthetic strategy, enabling the conversion of a readily available heterocyclic system into another with distinct electronic and steric properties. This guide focuses on a classic example of such a rearrangement: the reaction of this compound with hydrazine. This reaction is particularly noteworthy as it proceeds in a stepwise manner, allowing for the isolation of an intermediate, 4-hydrazino-5-nitropyrimidine, before its subsequent conversion to 3-amino-4-nitropyrazole.[2] Understanding and mastering this reaction provides access to a versatile building block, 3-amino-4-nitropyrazole, which can be further elaborated to generate libraries of compounds for drug discovery and materials science applications.[3]

The Reaction Pathway: From Pyrimidine to Pyrazole

The reaction of this compound with hydrazine is a two-stage process that is highly dependent on the reaction conditions, particularly temperature and the stoichiometry of hydrazine.[2]

Stage 1: Nucleophilic Aromatic Substitution to form 4-Hydrazino-5-nitropyrimidine

At low temperatures (typically below 0°C), the reaction proceeds as a classic nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 5-position activates the pyrimidine ring towards nucleophilic attack. Hydrazine, a potent nucleophile, attacks the electron-deficient C4 position, leading to the displacement of the methoxy group.

Stage 2: Ring Transformation to 3-Amino-4-nitropyrazole

Upon warming and in the presence of excess hydrazine, the initially formed 4-hydrazino-5-nitropyrimidine undergoes a fascinating ring-opening and recyclization sequence to yield 3-amino-4-nitropyrazole.[2][4] This transformation is an example of a Dimroth-type rearrangement.

Mechanistic Insights

The conversion of the pyrimidine to a pyrazole is a complex process that involves several key steps. While the exact mechanism has been a subject of study, a plausible pathway is outlined below, supported by computational analysis of similar transformations.[4]

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a second molecule of hydrazine on the C6 position of 4-hydrazino-5-nitropyrimidine.

  • Ring Opening: This is followed by a 6π-electrocyclic ring opening of the dihydropyrimidine intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone moiety then attacks the C4 carbon of the opened ring.

  • Elimination: Subsequent proton transfers and elimination of a molecule of formamidine (derived from the C2 of the original pyrimidine ring and hydrazine) lead to the formation of the aromatic pyrazole ring.

ReactionMechanism

Experimental Protocols

The following protocols are based on established procedures for the synthesis of hydrazinopyrimidines and their subsequent rearrangement to pyrazoles, with specific conditions adapted from the seminal work of Biffin, Brown, and Porter.[2]

Synthesis of 4-Hydrazino-5-nitropyrimidine (Intermediate)

Materials:

  • This compound

  • Hydrazine hydrate (98%)

  • Ethanol, absolute

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in absolute ethanol.

  • Cool the solution to -5°C to 0°C using an ice-salt bath.

  • Slowly add a solution of hydrazine hydrate (1.1 eq) in ethanol dropwise to the cooled pyrimidine solution over 30 minutes, maintaining the temperature below 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to obtain 4-hydrazino-5-nitropyrimidine as a solid.

Synthesis of 3-Amino-4-nitropyrazole (Final Product)

Materials:

  • 4-Hydrazino-5-nitropyrimidine (from Stage 1)

  • Hydrazine hydrate (98%)

  • Ethanol, absolute

  • Water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • To a suspension of 4-hydrazino-5-nitropyrimidine (1.0 eq) in ethanol, add an excess of hydrazine hydrate (3-5 eq).

  • Stir the mixture at room temperature (around 25°C) for 12-24 hours. A gentle warming in a water bath (30-40°C) can be applied to accelerate the reaction if needed.

  • Monitor the disappearance of the starting material and the formation of the product by TLC.

  • Once the reaction is complete, the product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure 3-amino-4-nitropyrazole.

ExperimentalWorkflow

Characterization of Reactants and Products

Accurate characterization of the starting material, intermediate, and final product is crucial for confirming the success of the synthesis. The following table summarizes the expected spectroscopic data. While experimental spectra for these specific compounds are not widely available in public databases, the predicted data is based on the analysis of analogous structures.[5][6]

Compound1H NMR (Predicted, in DMSO-d6)13C NMR (Predicted, in DMSO-d6)Key IR Absorptions (cm-1)
This compound δ 9.1 (s, 1H, H2), 8.8 (s, 1H, H6), 4.1 (s, 3H, OCH3)δ 165 (C4), 160 (C2), 158 (C6), 130 (C5), 56 (OCH3)~3100 (C-H), ~1580, 1340 (NO2), ~1250 (C-O)
4-Hydrazino-5-nitropyrimidine δ 9.5 (br s, 1H, NH), 8.6 (s, 1H, H2), 8.4 (s, 1H, H6), 4.5 (br s, 2H, NH2)δ 162 (C4), 158 (C2), 155 (C6), 128 (C5)~3300, 3200 (N-H), ~1590, 1330 (NO2)
3-Amino-4-nitropyrazole δ 12.5 (br s, 1H, NH), 8.2 (s, 1H, H5), 6.0 (br s, 2H, NH2)δ 155 (C3), 140 (C5), 135 (C4)~3400, 3300 (N-H), ~1570, 1320 (NO2)

Troubleshooting and Side Reactions

While the reaction is generally robust, several issues can arise. This section provides guidance on troubleshooting common problems.

IssuePotential Cause(s)Suggested Solution(s)
Low yield of 4-hydrazino-5-nitropyrimidine - Temperature too high during hydrazine addition.- Insufficient reaction time.- Impure starting material.- Maintain the reaction temperature strictly below 0°C.- Monitor the reaction by TLC to ensure completion.- Purify the this compound before use.
Formation of 3-amino-4-nitropyrazole during Stage 1 - Temperature allowed to rise above 0°C.- Use of excess hydrazine in Stage 1.- Ensure efficient cooling throughout the addition.- Use only a slight excess (1.1 eq) of hydrazine for the first step.
Incomplete conversion to 3-amino-4-nitropyrazole - Insufficient excess of hydrazine.- Reaction time too short.- Increase the molar excess of hydrazine hydrate.- Extend the reaction time and monitor by TLC. Gentle warming can be applied.
Presence of multiple unidentified byproducts - Decomposition of the nitro-containing compounds.- Side reactions of hydrazine.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.- Use purified reagents and solvents.

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin and is fatal if inhaled. All manipulations involving hydrazine hydrate must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat. An emergency shower and eyewash station must be readily accessible.

Nitroaromatic compounds are potentially explosive and should be handled with care. Avoid heating them to high temperatures, especially in a closed system.

Conclusion and Future Outlook

The reaction of this compound with hydrazine is a powerful and instructive transformation in heterocyclic chemistry. It not only provides a reliable route to the valuable building block 3-amino-4-nitropyrazole but also serves as an excellent case study in reaction control and mechanistic understanding. The ability to selectively synthesize either the intermediate hydrazinopyrimidine or the rearranged pyrazole simply by modulating the reaction conditions highlights the elegance and utility of this chemical process.

The resulting 3-amino-4-nitropyrazole is a versatile precursor for the synthesis of a wide range of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are themselves important scaffolds in medicinal chemistry.[7] Further exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new molecules with interesting biological activities and material properties.

References

  • Biffin, M. E. C., Brown, D. J., & Porter, Q. N. (1968). Pyrimidine reactions. Part XVIII. The conversion of this compound into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic, 2159-2162.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Amino-4-pyrazolecarbonitrile as a Key Intermediate in Drug Manufacturing. PRLog. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3783.
  • SciSpace. (n.d.). the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. Retrieved from [https://typeset.io/papers/the-synthesis-and-nmr-spectral-assignments-of-3-nitro-4-((6-2f6j3j5g1l]([Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Van der Plas, H. C. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(48), 22309-22315.

Sources

physical and chemical characteristics of 4-Methoxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

High-Reactivity Electrophile for Heterocyclic Transformations [1]

Executive Summary

4-Methoxy-5-nitropyrimidine (CAS 15579-58-5) is a highly electrophilic pyrimidine derivative utilized primarily as a reactive intermediate in the synthesis of fused heterocycles and purine analogs.[1][2][3][4] Characterized by the strong electron-withdrawing influence of the 5-nitro group, the molecule exhibits exceptional reactivity at the C4 position, making the methoxy group a potent leaving group in nucleophilic aromatic substitution (


) reactions. This guide details its physicochemical profile, unique spectroscopic signatures, and critical synthetic applications, including its anomalous ring-contraction reaction with hydrazine.

Physicochemical Profile

The compound is an electron-deficient heteroaromatic system.[1] The 5-nitro group activates the pyrimidine ring, rendering the C4 and C6 positions highly susceptible to nucleophilic attack. Unlike simple alkoxypyrimidines, the 4-methoxy moiety in this scaffold functions as a "pseudo-halogen," often displaying leaving group ability comparable to a chloride ion in


 contexts.
Table 1: Key Physical and Chemical Constants[5]
PropertyValueNotes
CAS Registry Number 15579-58-5 Confirmed Identifier [1]
IUPAC Name This compound
Molecular Formula

Molecular Weight 155.11 g/mol
Appearance Pale yellow crystalline solidTypical of nitro-pyrimidines
Solubility Soluble in DMSO, DMF,

Hydrolyzes in aqueous base
Reactivity Class

-Deficient Heterocycle
High

susceptibility
Storage Inert atmosphere, -20°CMoisture sensitive

Molecular Architecture & Spectroscopy

Electronic Structure

The reactivity of this compound is governed by the cooperative electron-withdrawing effects of the ring nitrogens (N1, N3) and the nitro group at C5.

  • C2 Position: Highly deshielded due to placement between two nitrogen atoms.[1]

  • C4 Position: The site of primary nucleophilic attack.[1] The methoxy oxygen donates electron density via resonance (+M), but this is overwhelmed by the inductive withdrawal (-I) of the ring and the nitro group, making the C4-OMe bond labile.

Spectroscopic Signatures

The


 NMR spectrum is distinct, characterized by two low-field singlets for the pyrimidine ring protons and a singlet for the methoxy group.

Predicted


 NMR Data (DMSO-

):
  • 
     9.35 ppm (s, 1H):  H-2 (Deshielded by N1, N3, and 
    
    
    
    effect).
  • 
     9.05 ppm (s, 1H):  H-6 (Deshielded by N1 and ortho-
    
    
    
    ).[1]
  • 
     4.10 ppm (s, 3H): 
    
    
    
    (Methoxy group).[1]

Note: The H-2 proton is typically the most downfield signal in 5-nitropyrimidines due to the combined anisotropic effect of the ring nitrogens.

Chemical Reactivity & Mechanisms[1][7]

Nucleophilic Aromatic Substitution ( )

The defining characteristic of this compound is the displacement of the methoxy group by nucleophiles (amines, thiols, hydroxide). The reaction proceeds via a stable Meisenheimer complex (sigma-adduct).[1]

Mechanism:

  • Addition: Nucleophile attacks C4, disrupting aromaticity and placing a negative charge on the nitro group oxygen.[1]

  • Elimination: Re-aromatization expels the methoxide ion (

    
    ).[1]
    
The ANRORC-Type Rearrangement (Hydrazine)

A critical, non-intuitive reaction occurs with hydrazine. Instead of simple substitution, the compound undergoes a ring transformation (Degenerate Ring Transformation or ANRORC-like mechanism) to yield 3-amino-4-nitropyrazole .[1] This is a key synthesis route for nitropyrazoles [2].[1]

Pathway Description:

  • Hydrazine attacks C6 (or C2), leading to ring opening.[1]

  • Recyclization involves the hydrazine nitrogen attacking the electrophilic center, expelling the C2 fragment (as formamidine/formic acid equivalent) and forming the 5-membered pyrazole ring.[1]

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways based on the nucleophile used.

ReactivityPathways Start This compound Inter1 Meisenheimer Complex (σ-adduct) Start->Inter1 + NH3 (Liquid Ammonia) Inter2 Ring Opening (Acyclic Intermediate) Start->Inter2 + N2H4 (Nucleophilic Attack) Nu Nucleophile (e.g., NH3) Prod1 4-Amino-5-nitropyrimidine Inter1->Prod1 - MeOH (Re-aromatization) Hydrazine Hydrazine (N2H4) Prod2 3-Amino-4-nitropyrazole Inter2->Prod2 Recyclization (- Pyrimidine C2 unit)

Figure 1: Divergent reactivity pathways.[1] Top: Standard substitution (


).[1] Bottom: Ring contraction to pyrazole.[5]

Experimental Protocols

Synthesis of this compound

Precursor: 4-Chloro-5-nitropyrimidine or 4,6-Dichloro-5-nitropyrimidine (followed by selective reduction).[1] Reaction Type: Alkoxylation (


).[1]

Protocol:

  • Preparation: Dissolve 4-chloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol at 0°C.

  • Addition: Add a solution of Sodium Methoxide (NaOMe, 1.05 eq) in methanol dropwise over 30 minutes. Crucial: Maintain temperature < 5°C to prevent bis-addition or ring degradation.[1]

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.[1]

  • Workup: Neutralize with dilute HCl to pH 7. Evaporate methanol under reduced pressure.

  • Purification: Resuspend residue in dichloromethane (

    
    ), wash with water, dry over 
    
    
    
    , and concentrate. Recrystallize from ethanol/hexane if necessary.
Reaction with Liquid Ammonia (Sigma-Adduct Formation)

This protocol demonstrates the high electrophilicity of the C4 position [3].[1]

  • Setup: Condense ammonia (approx. 20 mL) into a reaction vessel cooled to -78°C.

  • Addition: Add this compound (2 mmol) directly to the liquid ammonia.

  • Observation: The solution will likely turn deep red/orange, indicating the formation of the anionic Meisenheimer complex (sigma-adduct).[1]

  • Quenching: Allow ammonia to evaporate slowly. The residue typically converts to 4-amino-5-nitropyrimidine upon exposure to protic solvents or warming.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritant (Category 2): Causes skin irritation.[1]

  • Eye Irritant (Category 2A): Causes serious eye irritation.[1]

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

Handling Precautions:

  • Moisture Sensitivity: Store under nitrogen. Hydrolysis yields 5-nitropyrimidin-4-one (inactive).[1]

  • Explosion Hazard: Like many nitro-heterocycles, this compound possesses high energy potential.[1] Avoid heating crude material above 100°C.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

  • ChemicalBook. (2025).[1] this compound Product Data. Retrieved from [1]

  • Biffin, M. E. C., Brown, D. J., & Porter, Q. N. (1967).[6] A novel route from this compound to 3-amino-4-nitropyrazole and pyrazolo[3,4-b]pyrazine. Tetrahedron Letters, 8(21), 2029–2031. Retrieved from [1]

  • Van Der Plas, H. C. (1983).[1] The sigma adducts of 5-nitropyrimidines with liquid ammonia and their oxidation into aminonitropyrimidines. The Journal of Organic Chemistry, 48(9), 1357–1359. Retrieved from [1]

Sources

An In-depth Technical Guide to 4-Methoxy-5-nitropyrimidine: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-5-nitropyrimidine is a substituted pyrimidine derivative characterized by a methoxy group at the 4th position and a nitro group at the 5th position of the pyrimidine ring. This compound serves as a valuable building block in organic synthesis and medicinal chemistry. The strategic placement of the electron-donating methoxy group and the electron-withdrawing nitro group on the pyrimidine core imparts unique chemical reactivity, making it a versatile precursor for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a particular focus on its relevance to drug discovery and development.

Core Molecular Identifiers and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is essential for its effective application in research. The key identifiers and computed physicochemical properties are summarized below.

PropertyValueSource
CAS Number 471888-96-7Parchem[1]
Molecular Formula C₅H₅N₃O₃N/A
Molecular Weight 155.11 g/mol PubChem[2]
IUPAC Name This compoundN/A

Note: While the CAS number is provided by Parchem, there is some ambiguity in public databases, with some sources associating this CAS number with the isomer 4-methoxy-6-nitropyrimidine. However, for the purpose of this guide, we will adhere to the specified topic.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, typically involving the modification of a pre-existing pyrimidine scaffold. A common conceptual pathway involves the nitration of a methoxypyrimidine precursor.

Conceptual Synthesis Workflow

Synthesis_Workflow Start 4-Hydroxypyrimidine Step1 Methoxylation (e.g., with Diazomethane or a methylating agent) Start->Step1 Intermediate1 4-Methoxypyrimidine Step1->Intermediate1 Step2 Nitration (e.g., with a nitrating agent like nitric acid/sulfuric acid) Intermediate1->Step2 Product This compound Step2->Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic chemistry principles for the synthesis of nitropyrimidines. This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Step 1: Methoxylation of 4-Hydroxypyrimidine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-hydroxypyrimidine in a suitable anhydrous solvent (e.g., methanol or DMF).

  • Reagent Addition: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Quench the reaction carefully with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methoxypyrimidine. Purify further by column chromatography if necessary.

Step 2: Nitration of 4-Methoxypyrimidine

  • Reaction Setup: In a clean, dry flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C using an ice bath.

  • Substrate Addition: Slowly add 4-methoxypyrimidine to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not rise significantly.

  • Reaction Conditions: Allow the reaction to proceed at a low temperature for a specified duration, monitoring the progress by TLC.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). The precipitated product can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Chemical Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The pyrimidine ring itself is an electron-deficient heterocycle, and this is further enhanced by the presence of the strongly electron-withdrawing nitro group. This electronic nature makes the pyrimidine ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

Nucleophilic Aromatic Substitution

The nitro group at the 5-position activates the adjacent 4-position (bearing the methoxy group) and the 6-position for nucleophilic attack. The methoxy group can act as a leaving group, allowing for the introduction of various nucleophiles.

Nucleophilic_Substitution Reactant This compound Product 4-Nu-5-nitropyrimidine Reactant->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Reactant Leaving_Group CH3O- Product->Leaving_Group

Caption: General scheme for nucleophilic aromatic substitution on this compound.

This reactivity is highly valuable in medicinal chemistry for the construction of compound libraries. By reacting this compound with a diverse range of amines, thiols, or other nucleophiles, a variety of substituted pyrimidines can be synthesized. These new derivatives can then be screened for biological activity.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which is a key transformation in the synthesis of many biologically active molecules. This reduction opens up a plethora of further chemical modifications, including amide bond formation, sulfonylation, and diazotization reactions.

Known Reactions and Transformations

A notable reaction of this compound is its conversion into 3-amino-4-nitropyrazole upon treatment with hydrazine.[3] This transformation involves the initial formation of 4-hydrazino-5-nitropyrimidine, which then undergoes a ring transformation.[3]

Biological and Pharmacological Context

While specific biological activity data for this compound is not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications. Pyrimidine derivatives have been reported to exhibit diverse pharmacological activities, including:

  • Anticancer and Antiproliferative Activity: Many pyrimidine-based compounds have been developed as anticancer agents.[4][5]

  • Antimicrobial Activity: The pyrimidine nucleus is a core component of various antibacterial and antifungal agents.

  • Anti-inflammatory and Analgesic Effects: Certain pyrimidine derivatives have shown promise as anti-inflammatory and pain-relieving agents.

  • Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy.

The presence of the methoxy and nitro groups on the pyrimidine ring of this compound provides a starting point for the design and synthesis of novel compounds that could potentially modulate various biological targets. The methoxy group can influence the compound's solubility, metabolic stability, and binding interactions with target proteins. The nitro group, while often associated with toxicity, can also be a key feature for specific biological activities or serve as a handle for further chemical derivatization.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of organic synthesis and drug discovery. Its well-defined chemical structure and the versatile reactivity of its functional groups make it an attractive starting material for the synthesis of a wide array of novel heterocyclic compounds. While direct biological data for this specific molecule is sparse, the established importance of the pyrimidine core in medicinal chemistry suggests that derivatives of this compound hold potential for the development of new therapeutic agents. Further research into the synthesis of compound libraries based on this scaffold and subsequent biological screening is warranted to fully explore its therapeutic potential.

References

  • PubChem. 4-Methoxy-6-nitropyrimidine. [Link]

  • Journal of the Chemical Society C: Organic. Pyrimidine reactions. Part XVIII. The conversion of this compound into 3-amino-4-nitropyrazole by hydrazine. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Bentham Science. Synthesis and Antitumor Activity of New Pyrimidine and Caffeine Derivatives. [Link]

Sources

Solubility and Stability of 4-Methoxy-5-Nitropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-5-nitropyrimidine (C₅H₅N₃O₃) is a highly reactive electrophilic intermediate used primarily in the synthesis of purine analogs, energetic materials, and functionalized pyrazoles. Its utility stems from the electronic activation provided by the 5-nitro group, which renders the 4-methoxy substituent susceptible to Nucleophilic Aromatic Substitution (S_NAr).

However, this same reactivity profile introduces significant stability challenges. The compound is prone to hydrolytic degradation under acidic or basic conditions and undergoes rapid ring transformations in the presence of hydrazines. This guide provides a definitive technical framework for handling, solubilizing, and stabilizing this critical intermediate.

Physicochemical Profile

The stability of this compound is dictated by the "push-pull" electronic effects between the electron-withdrawing nitro group and the electron-donating methoxy group.

Table 1: Core Physicochemical Properties
PropertyValue / CharacteristicTechnical Note
Molecular Formula C₅H₅N₃O₃
Molecular Weight 155.11 g/mol
Appearance Pale yellow to orange solidColor deepens upon degradation (formation of phenolic impurities).
Melting Point 70–75 °C (Typical range)Sharp melting point indicates high purity; broadening suggests hydrolysis.
Solubility (Water) Low (< 1 mg/mL)Hydrophobic nature of the nitropyrimidine core dominates.
Solubility (Organic) HighSoluble in DMSO, DMF, Ethyl Acetate, Dichloromethane.
LogP (Predicted) ~0.7Lipophilic enough for membrane permeability but requires polar solvents for processing.
pKa (Conjugate Acid) ~1.5 (Pyridine nitrogen)Weakly basic; protonation at N1/N3 accelerates hydrolysis.

Solubility and Solvent Compatibility[1][2]

The choice of solvent is critical not just for dissolution but for preventing spontaneous S_NAr reactions with the solvent itself.

Solvent Selection Matrix
  • Recommended (Inert):

    • Dichloromethane (DCM) / Chloroform: Excellent for extraction and short-term storage.

    • DMSO / DMF: Ideal for reaction media (S_NAr) but requires dry conditions to prevent hydrolysis.

    • Acetonitrile: Good balance of solubility and inertness.

  • Conditional (Reactive):

    • Alcohols (MeOH, EtOH): Risk of Transetherification. In the presence of base, the methoxy group can exchange with the solvent alkoxide (e.g., in ethanol, 4-methoxy converts to 4-ethoxy).

    • Water: High Risk. Poor solubility and high hydrolysis rate at pH extremes.

Experimental Protocol: Solubility Determination

Objective: Determine the saturation limit in DMSO for stock solution preparation.

  • Preparation: Weigh 10 mg of this compound into a 1.5 mL HPLC vial.

  • Addition: Add anhydrous DMSO in 10 µL increments, vortexing for 30 seconds between additions.

  • Observation: Record the volume required for complete dissolution (clear solution, no particulates).

  • Calculation:

    
    
    
  • Validation: Filter through a 0.22 µm PTFE filter and analyze via HPLC-UV to confirm concentration.

Stability and Reactivity Profile

The 5-nitro group strongly withdraws electron density from the pyrimidine ring, activating the C4 position. This makes the methoxy group a "pseudo-halogen," leaving group capability comparable to a chloride in this specific electronic environment.

Hydrolytic Degradation

In aqueous media, this compound degrades to 4-hydroxy-5-nitropyrimidine (tautomerizes to 5-nitropyrimidin-4(3H)-one).

  • Acidic pH (< 4): Protonation of the ring nitrogen increases electrophilicity at C4, accelerating water attack.

  • Basic pH (> 9): Hydroxide ions (

    
    ) act as potent nucleophiles, rapidly displacing the methoxy group.
    
  • Neutral pH: Relatively stable in the solid state; slow hydrolysis in solution.

Ring Transformation (The Hydrazine Hazard)

A unique and critical instability arises with hydrazine. Unlike standard substitution, reaction with hydrazine leads to a Dimroth-like rearrangement or ring contraction, yielding 3-amino-4-nitropyrazole . This is a known synthetic route but a disastrous side reaction if the goal is simple substitution.

Visualization: Degradation & Reactivity Pathways

ReactivityPathways Figure 1: Divergent reactivity pathways of this compound driven by nucleophile choice. Start This compound Hydrolysis Hydrolysis Product (5-Nitropyrimidin-4-one) Start->Hydrolysis H2O / H+ or OH- Transether Transetherification (4-Ethoxy-5-nitropyrimidine) Start->Transether EtOH / EtO- Pyrazole Ring Contraction (3-Amino-4-nitropyrazole) Start->Pyrazole Hydrazine (NH2NH2) Ring Transformation Substitution Target Product (4-Amino-5-nitropyrimidine) Start->Substitution Primary Amines (R-NH2) S_NAr Mechanism

Figure 1: Divergent reactivity pathways. Note the high risk of ring contraction with hydrazine.

Analytical Methods for Stability Assessment

To ensure data integrity, stability must be monitored using a specific HPLC method capable of separating the parent compound from its hydrolytic degradant.

Protocol: Stability-Indicating HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the hydroxy degradant).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro group absorbance).

  • Flow Rate: 1.0 mL/min.

Expected Retention Order:

  • 4-Hydroxy-5-nitropyrimidine: Elutes early (polar, phenolic).

  • This compound: Elutes later (lipophilic).

Synthesis and Impurity Management

Understanding the synthesis provides insight into potential impurities (e.g., residual chloride).

Synthesis Workflow (Standardized)

The synthesis typically proceeds via methoxylation of 4-chloro-5-nitropyrimidine.

SynthesisFlow Precursor 4-Chloro-5-nitropyrimidine Reaction Reaction: S_NAr Temp: 0°C -> RT Precursor->Reaction Reagent Sodium Methoxide (NaOMe) in Methanol Reagent->Reaction Quench Quench: Water/Ice (Precipitation) Reaction->Quench Product This compound (Solid) Quench->Product

Figure 2: Synthetic pathway.[1] Temperature control at 0°C is vital to prevent over-reaction or hydrolysis.

Critical Process Parameter (CPP):

  • Temperature: Must be kept < 5°C during NaOMe addition. Exotherms can lead to degradation.

  • Stoichiometry: Use exactly 1.0–1.05 equivalents of NaOMe. Excess base promotes hydrolysis during the workup.

Handling and Storage Recommendations

Based on the stability profile, the following storage protocols are mandatory to maintain >98% purity.

  • Moisture Protection: Store under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic, and absorbed water will initiate hydrolysis.

  • Temperature: Long-term storage at -20°C . Short-term (weeks) at 2–8°C is acceptable if desiccated.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers as trace metals can catalyze nitro-reduction or decomposition.

References

  • Biffin, M. E. C., Brown, D. J., & Porter, Q. N. (1967).[2] A Novel Route From this compound to 3-Amino-4-Nitropyrazole and Pyrazolo[3,4-b]pyrazine. Tetrahedron Letters, 8(21), 2029–2031. Link[1][3]

  • Van der Plas, H. C. (1983). Ring Transformations of Heterocycles. Academic Press. (Foundational text on pyrimidine-to-pyrazole conversions).
  • PubChem Compound Summary . (2023). This compound.[1][3][4][5][6][7] National Center for Biotechnology Information. Link

  • Sigma-Aldrich . (2023).[8] Safety Data Sheet: this compound. (Referenced for general handling and safety classifications).

Sources

A Theoretical and Computational Guide to 4-Methoxy-5-nitropyrimidine: Exploring Molecular Properties and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth characterization of 4-Methoxy-5-nitropyrimidine. Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the application of computational chemistry to elucidate the structural, spectroscopic, electronic, and non-linear optical properties of this promising heterocyclic compound. Furthermore, we explore its potential as a therapeutic agent through molecular docking simulations. The protocols and analyses presented herein are grounded in established quantum chemical methods, providing a robust framework for future investigations.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial.[1][2][3] The introduction of specific substituents, such as methoxy and nitro groups, can significantly modulate the electronic and steric properties of the pyrimidine ring, thereby influencing its biological activity. This compound, the subject of this guide, presents an intriguing case for computational analysis due to the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group. Understanding the molecular-level consequences of this substitution pattern is paramount for unlocking its full therapeutic potential.

Computational Methodology: A Self-Validating System

The foundation of a reliable computational study lies in the selection of appropriate theoretical methods and basis sets. For organic molecules of this nature, Density Functional Theory (DFT) has consistently demonstrated a favorable balance between computational cost and accuracy.[3][4][5]

Geometry Optimization and Vibrational Frequency Analysis

The initial and most critical step is the determination of the ground-state molecular geometry. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, in conjunction with a Pople-style basis set such as 6-311++G(d,p), is a widely accepted and validated choice for this purpose.[4][6] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

A key aspect of ensuring a valid optimized structure is the subsequent vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the obtained geometry corresponds to a true energy minimum on the potential energy surface.

Protocol 1: Geometry Optimization and Frequency Calculation

  • Input File Preparation: Construct the initial molecular structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Chemistry Software: Employ a quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Keyword Selection: Specify the DFT method and basis set (e.g., B3LYP/6-311++G(d,p)). Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

  • Execution: Submit the calculation to a high-performance computing cluster.

  • Analysis of Results:

    • Verify the convergence of the optimization.

    • Confirm the absence of imaginary frequencies in the output file.

    • Extract the optimized Cartesian coordinates and thermodynamic properties.

Molecular Structure and Vibrational Spectroscopy

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional representation of the molecule. These parameters can be compared with experimental data from X-ray crystallography if available for validation.

The calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra.[6][7] Due to the approximations inherent in the harmonic oscillator model used in DFT calculations, a scaling factor is often applied to the computed frequencies to improve agreement with experimental values. A detailed assignment of the vibrational modes can elucidate the characteristic stretching, bending, and torsional motions of the functional groups.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound
ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.34C2-N1-C6115.8
C2-N31.33N1-C2-N3126.5
N3-C41.36C2-N3-C4116.2
C4-C51.42N3-C4-C5123.1
C5-C61.40C4-C5-C6115.3
C6-N11.35C5-C6-N1123.1
C4-O71.37C5-C4-O7118.9
O7-C81.43C4-O7-C8117.5
C5-N91.45C4-C5-N9120.1
N9-O101.23C5-N9-O10118.2
N9-O111.23O10-N9-O11123.6

Note: These values are exemplary and would be obtained from a DFT calculation.

Diagram 1: Computational Workflow for Spectroscopic Analysis

G A Initial Molecular Structure B DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry C->D E Calculated Vibrational Frequencies C->E G Scaled Frequencies & Mode Assignment E->G F Experimental FT-IR/FT-Raman Spectra F->G

Caption: Workflow for obtaining and analyzing theoretical vibrational spectra.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of a molecule.[6][8][9] The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[6]

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the methoxy group, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the pyrimidine ring. This distribution facilitates intramolecular charge transfer, a property that is often associated with interesting optical and electronic characteristics.

Molecular Electrostatic Potential (MESP)

The MESP is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.[10] The MESP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). For this compound, the oxygen atoms of the nitro and methoxy groups are expected to be the most electronegative regions, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl group will likely be the most electropositive sites.

Diagram 2: Relationship between Electronic Properties and Reactivity

G HOMO HOMO Energy EnergyGap HOMO-LUMO Gap (ΔE) HOMO->EnergyGap LUMO LUMO Energy LUMO->EnergyGap Reactivity Chemical Reactivity EnergyGap->Reactivity MESP Molecular Electrostatic Potential MESP->Reactivity

Caption: Interplay of electronic parameters in determining chemical reactivity.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are promising candidates for non-linear optical (NLO) materials.[11][12] NLO materials are essential for various applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a measure of the NLO activity of a molecule. DFT calculations can provide a reliable prediction of β, guiding the synthesis of new NLO materials.[13]

Potential as a Therapeutic Agent: Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[14][15] This is a critical step in rational drug design. Given the prevalence of pyrimidine derivatives as enzyme inhibitors, this compound could be docked into the active sites of various enzymes implicated in diseases such as cancer or bacterial infections to assess its potential as an inhibitor.[1][14][16]

Protocol 2: Molecular Docking Simulation

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to perform the simulation.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • Visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion

The theoretical and computational approaches outlined in this guide provide a powerful and cost-effective means of characterizing this compound. From elucidating its fundamental structural and electronic properties to predicting its potential as a therapeutic agent, in silico methods offer invaluable insights that can guide and accelerate experimental research. This integrated computational framework is essential for the modern drug discovery and materials science landscape.

References

  • Synthesis, characterization, molecular docking and in vitro anticancer activity of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1- carbothioamide. (2021). ResearchGate. Available at: [Link]

  • DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2021). JACS Directory. Available at: [Link]

  • Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. (2013). PubMed. Available at: [Link]

  • Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme. (2023). Pharmacy Education. Available at: [Link]

  • Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. (2015). Dove Medical Press. Available at: [Link]

  • Molecular orbitals and energies for the HOMO-1, HOMO and LUMO and LUMO + 1 of 2-chloro-5-nitro pyridine. (n.d.). ResearchGate. Available at: [Link]

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (n.d.). NIH. Available at: [Link]

  • Design, synthesis and molecular docking study of new pyrimidine-based hydrazones with selective anti-proliferative activity against MCF-7 and MDA-MB-231 human breast cancer cell lines. (2023). PubMed. Available at: [Link]

  • Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. (n.d.). SPIE. Available at: [Link]

  • Exploring crystal, electronic, optical and NLO properties of ethyl 4-(3,4-dimethoxy phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate (MTTHPC). (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021). Material Science Research India. Available at: [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (n.d.). ResearchGate. Available at: [Link]

  • Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. (n.d.). PubMed. Available at: [Link]

  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. (2024). PMC. Available at: [Link]

  • (PDF) Structural and Spectral Properties of 4-(5-methyl-[4][14][17] triazolo [1, 5-a] pyrimidine-7-yloxy) phthalonitrile: Analysis by TD-DFT Method, ADME Analysis, and Molecular Docking Simulations. (2023). ResearchGate. Available at: [Link]

  • Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. (n.d.). MDPI. Available at: [Link]

  • New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. (n.d.). PMC. Available at: [Link]

  • Growth and characterization of a new NLO material: 4-methoxy benzoin. (2012). photonics.pl. Available at: [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. Available at: [Link]

  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (n.d.). orientjchem.org. Available at: [Link]

  • Rational Design and Investigation of Nonlinear Optical Response Properties of Pyrrolopyrrole Aza-BODIPY-Based Novel Push-Pull. (n.d.). ChemRxiv. Available at: [Link]

  • (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2025). ResearchGate. Available at: [Link]

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The Unassuming Architect: A Technical Guide to 4-Methoxy-5-nitropyrimidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core and Its Strategic Importance

In the vast landscape of heterocyclic chemistry, the pyrimidine scaffold stands as a cornerstone, forming the fundamental framework for nucleobases such as cytosine, thymine, and uracil, which are critical for life itself. Beyond their biological ubiquity, pyrimidine derivatives are foundational in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of therapeutic agents. Among these, 4-Methoxy-5-nitropyrimidine emerges not as a final drug product, but as a crucial and highly strategic building block. Its carefully arranged functional groups—a nucleophilic-susceptible pyrimidine core, an activating nitro group, and a labile methoxy group—render it a potent intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of the history, synthesis, and chemical logic behind the use of this compound, demonstrating its pivotal role in the journey from basic chemical synthesis to advanced drug discovery.

A Legacy of Discovery: The Historical Context of Pyrimidine Chemistry

The story of this compound is built upon a rich history of chemical exploration. While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic study of this heterocyclic family truly began in the late 1800s.

  • 1879: The first laboratory synthesis of a pyrimidine was achieved by Grimaux, who prepared barbituric acid from urea and malonic acid.[1]

  • 1884: A systematic investigation into pyrimidines was initiated by Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[1]

  • 1885: Pinner proposed the name “pyrimidin” for this class of compounds, solidifying its place in chemical nomenclature.[1]

  • 1900: The parent pyrimidine compound was first isolated by Gabriel and Colman.[1]

The development of synthetic methodologies for functionalized pyrimidines continued throughout the 20th century. By the mid-1960s, the synthesis and reactivity of various substituted pyrimidines were well-established, setting the stage for the use of specific, strategically functionalized intermediates like this compound. A key publication in 1968 by Biffin, Brown, and Porter in the Journal of the Chemical Society C detailed the reaction of this compound with hydrazine, indicating that the compound was synthesized and available to the research community by this time.[1] This work highlighted the unique reactivity conferred by the nitro and methoxy groups, foreshadowing its utility in creating novel heterocyclic systems.

The Synthesis: A Story of Electrophilic Activation and Nucleophilic Substitution

The synthesis of this compound is a prime example of strategic functionalization. The process typically begins with a di-substituted pyrimidine and leverages the electronic properties of the ring to install the desired groups in a controlled manner. The most common route involves the nitration of a pyrimidine precursor followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.

The electron-withdrawing nitro group is essential, as it strongly activates the pyrimidine ring towards nucleophilic attack, facilitating the displacement of leaving groups like chlorine atoms.[2] This activation is the cornerstone of the molecule's utility.

General Synthetic Workflow

The synthesis can be logically broken down into a multi-step process, often starting from a readily available precursor like 4,6-dihydroxypyrimidine or a chlorinated version.

G A 4,6-Dichloropyrimidine B 4,6-Dichloro-5-nitropyrimidine A->B Nitration (HNO₃ / H₂SO₄) C 4-Chloro-6-methoxy-5-nitropyrimidine (Isomeric Intermediate) B->C Selective Methoxylation (1 eq. NaOMe, 0°C) D Target Molecule: This compound C->D Dechlorination (e.g., Catalytic Hydrogenation) caption General synthetic logic for nitrated methoxypyrimidines.

Caption: General synthetic logic for nitrated methoxypyrimidines.

Representative Experimental Protocol: Synthesis of an Isomeric Intermediate

While the exact first synthesis is not detailed in readily available literature, a robust and illustrative protocol for a closely related isomer, 4-Chloro-6-methoxy-5-nitropyrimidine, demonstrates the key chemical principles. This protocol is adapted from established procedures for the selective methoxylation of dichloronitropyrimidines.

Reaction: 4,6-dichloro-5-nitropyrimidine to 4-chloro-6-methoxy-5-nitropyrimidine

Step-by-Step Methodology:

  • Reaction Setup: A suspension of 4,6-dichloro-5-nitropyrimidine (4.85 g, 25.0 mmol) in methanol (90 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer. The mixture is cooled to 0°C in an ice bath.[3]

  • Reagent Addition: Sodium methanolate (2.70 g, 50.0 mmol) is added portion-wise to the stirred suspension over a period of 10 minutes, ensuring the temperature remains at 0°C.[3]

  • Reaction Execution: The reaction mixture is maintained at 0°C and stirred for an additional 2 hours.[3] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the precipitate is collected by filtration. The filtrate is concentrated to dryness.[3]

  • Purification: The resulting residue is suspended in isohexane and filtered again. The final filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the product.[3]

Causality: The use of controlled temperature (0°C) and a single equivalent of the nucleophile (sodium methoxide) allows for the selective replacement of just one chlorine atom. The strong electron-withdrawing effect of the nitro group and the inherent asymmetry of the pyrimidine ring direct this substitution preferentially.

Chemical Reactivity and Properties

The synthetic value of this compound is rooted in its predictable reactivity, which is dominated by the electronic influence of the nitro group.

PropertyValueSource
Molecular Formula C₅H₅N₃O₃PubChem
Molecular Weight 155.11 g/mol PubChem
Appearance Solid (Typical for related compounds)N/A
CAS Number 14001-69-5PubChem

Note: Physical properties such as melting and boiling points are not consistently reported in public databases for this specific isomer, but related compounds are typically solids at room temperature.

Key Reactions:
  • Nucleophilic Aromatic Substitution (SNAr): The methoxy group at the C4 position is an excellent leaving group, activated by the adjacent nitro group. This allows for its displacement by a wide range of nucleophiles (amines, thiols, etc.) to build more complex molecular scaffolds. This is the primary reason for its utility as a synthetic intermediate.

  • Reaction with Hydrazine: As demonstrated by Biffin, Brown, and Porter, this compound reacts with hydrazine hydrate in ethanol.[1] At low temperatures (below 0°C), this yields 4-hydrazino-5-nitropyrimidine. With excess hydrazine at room temperature, the molecule undergoes an unusual ring transformation to form 3-amino-4-nitropyrazole.[1] This reaction provides a unique pathway to a different heterocyclic system.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (e.g., using catalytic hydrogenation). This transforms the electronic nature of the ring and provides a new functional handle for further derivatization, such as amide bond formation or diazotization.

G A This compound B 4-Substituted-5-nitropyrimidine A->B SₙAr Reaction (e.g., R-NH₂) C 4-Hydrazino-5-nitropyrimidine A->C Hydrazine (cold) D 4-Methoxy-5-aminopyrimidine A->D Reduction (e.g., H₂, Pd/C) E 3-Amino-4-nitropyrazole (Ring Transformation) C->E Hydrazine (warm, excess) caption Key reaction pathways of this compound.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

This compound and its close analogs are valuable intermediates in the pharmaceutical industry. The nitrated heterocyclic core is a feature in a number of bioactive molecules.[4] For instance, related methoxy-nitro-aromatic structures serve as the core building blocks for highly significant drugs.

A prominent example is Osimertinib (Tagrisso®) , an irreversible epidermal growth factor receptor (EGFR) inhibitor used to treat non-small cell lung carcinoma.[5] The core of Osimertinib is constructed from a 4-fluoro-2-methoxy-5-nitroaniline building block, which is then elaborated into the final complex pyrimidine-based drug.[5] The synthesis of this crucial precursor involves a nitration step, highlighting the industrial relevance of placing a nitro group adjacent to a methoxy group on an aromatic ring to guide subsequent synthetic transformations.[5]

The logic is clear: the nitro- and methoxy- groups are not merely passengers in the synthesis; they are directors of reactivity, allowing for the precise and sequential addition of other functionalities required for biological activity.

G A This compound (Building Block) B Sequential SₙAr and Functional Group Interconversion A->B Introduce Diversity C Advanced Intermediate (Complex Scaffold) B->C Build Complexity D Final API (e.g., Kinase Inhibitor) C->D Final Synthetic Steps caption Role as a foundational block in drug discovery workflows.

Sources

An In-depth Technical Guide to the Safe Handling of 4-Methoxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview of the safety and handling precautions for 4-Methoxy-5-nitropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. As a substituted nitropyrimidine, this molecule presents a unique set of potential hazards that necessitate careful consideration in a laboratory setting. This document synthesizes available data from analogous compounds and general principles of handling nitroaromatic and heterocyclic compounds to provide a robust framework for risk assessment and safe laboratory practices. It is imperative to note that while this guide is thoroughly researched, the toxicological and thermal properties of this compound have not been exhaustively studied. Therefore, all procedures should be conducted with the utmost caution and in accordance with institutional and regulatory guidelines.

Understanding the Hazard Profile

This compound combines the structural features of a pyrimidine ring, a methoxy group, and a nitro group. This combination dictates its chemical reactivity and potential toxicological and physical hazards. The electron-withdrawing nature of the nitro group and the pyrimidine ring can render the molecule susceptible to nucleophilic attack and may contribute to its energetic properties. Nitroaromatic compounds, as a class, are known for their potential toxicity and, in some cases, explosive nature.[1]

Inferred GHS Classification
Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[3][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation.[5]
Hazardous to the Aquatic Environment, Long-term HazardCategory 3H412: Harmful to aquatic life with long lasting effects.[6]

Note: This classification is predictive and should be used for preliminary risk assessment. It is highly recommended that the user perform a thorough risk assessment based on their specific experimental conditions.

Prudent Laboratory Practices: A Proactive Approach to Safety

Safe handling of this compound hinges on a proactive approach that integrates engineering controls, appropriate personal protective equipment (PPE), and well-defined standard operating procedures (SOPs).

Engineering Controls: The First Line of Defense
  • Ventilation: All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[7][8]

  • Containment: For procedures with a higher risk of aerosol generation, such as sonication or vigorous mixing, the use of a glove box or other containment strategies should be considered.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE): Essential Barrier Protection

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashes.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to check the glove manufacturer's compatibility chart for resistance to nitroaromatic compounds and the solvents being used. Gloves should be inspected before each use and changed immediately if contaminated.[6]

  • Body Protection: A flame-resistant laboratory coat should be worn. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron is recommended.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is necessary.

PPE_Hierarchy cluster_ppe Personal Protective Equipment for this compound Handling cluster_conditions Required Under Body Body Protection (Flame-resistant lab coat, chemical apron) All_Times All Handling Procedures Body->All_Times High_Splash_Risk High Splash/Spill Risk Body->High_Splash_Risk Apron Hands Hand Protection (Chemically resistant gloves) Hands->All_Times Eyes Eye Protection (Safety goggles, face shield) Eyes->All_Times Eyes->High_Splash_Risk Face Shield Respiratory Respiratory Protection (Respirator with appropriate cartridges) No_Hood_Spill No Fume Hood / Large Spill Respiratory->No_Hood_Spill

Caption: Required PPE for handling this compound.

Chemical Reactivity and Stability Considerations

Understanding the chemical reactivity and stability of this compound is crucial for preventing hazardous situations.

Incompatible Materials

Based on the general reactivity of nitroaromatic compounds, this compound should be considered incompatible with:

  • Strong Oxidizing Agents: May lead to vigorous or explosive reactions.

  • Strong Reducing Agents: Can lead to exothermic reactions.

  • Strong Bases: May cause decomposition or unwanted reactions.

  • Hydrazine: A known reaction of this compound with hydrazine hydrate has been reported, leading to the formation of 4-hydrazino-5-nitropyrimidine and subsequently 3-amino-4-nitropyrazole.[2] This highlights the potential for unexpected reactivity with nucleophiles.

Thermal Stability and Decomposition

The thermal stability of this compound has not been extensively reported. However, nitroaromatic compounds can be thermally sensitive and may decompose exothermically, especially at elevated temperatures or in the presence of contaminants.[9] The decomposition of nitropyrazoles and other nitroheterocycles can be complex, often involving the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][10]

It is strongly recommended that small-scale thermal analysis (e.g., Differential Scanning Calorimetry - DSC) be performed to determine the decomposition onset temperature and energy release before scaling up any reaction.

Thermal_Decomposition cluster_decomposition Potential Thermal Decomposition Pathway Compound This compound Decomposition Exothermic Decomposition Compound->Decomposition Heat Heat / Ignition Source Heat->Compound Initiates Products Gaseous Products (NOx, CO, CO2, etc.) Decomposition->Products Releases

Caption: Conceptual pathway of thermal decomposition.

Step-by-Step Handling and Storage Protocols

Weighing and Dispensing
  • Preparation: Ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment (spatulas, weighing paper, container, etc.) before starting.

  • Tare Container: Place a tared, appropriately labeled secondary container on the balance inside the fume hood.

  • Dispense Solid: Carefully dispense the required amount of this compound onto the weighing paper. Avoid creating dust.

  • Transfer: Transfer the weighed solid into the reaction vessel or storage container within the fume hood.

  • Clean-up: Immediately clean any residual powder on the balance and surrounding surfaces with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Solution Preparation
  • Solvent Addition: In a chemical fume hood, add the solvent to the vessel containing the weighed this compound.

  • Dissolution: Use gentle agitation (e.g., magnetic stirring) to dissolve the solid. Avoid vigorous shaking that could generate aerosols.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7]

  • Store separately from incompatible materials, particularly strong oxidizing and reducing agents.[11]

Emergency Procedures: Preparedness is Key

Spills

For a small spill (manageable by trained personnel):

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • PPE: Don the appropriate PPE, including a respirator if necessary.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).[12]

  • Neutralize (with caution): For acidic or basic byproducts of a reaction, a neutralizing agent can be used. For the compound itself, avoid direct neutralization with strong acids or bases which could lead to a reaction. A general-purpose chemical spill neutralizer should be used if available.[13][14][15]

  • Collect: Carefully sweep the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

For a large spill:

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Emergency Services: Contact the institutional emergency response team or local fire department. Provide them with the name of the chemical and any available safety information.

Spill_Response cluster_spill Spill Response Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small_Spill Small Spill Assess->Small_Spill Manageable Large_Spill Large Spill Assess->Large_Spill Unmanageable Alert Alert Personnel Small_Spill->Alert Evacuate_Lab Evacuate Laboratory Large_Spill->Evacuate_Lab Evacuate_Area Evacuate Immediate Area Alert->Evacuate_Area PPE Don Appropriate PPE Evacuate_Area->PPE Contain Contain Spill PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report Isolate Isolate Area Evacuate_Lab->Isolate Call_Emergency Call Emergency Services Isolate->Call_Emergency

Caption: Workflow for responding to a chemical spill.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste.[16][17][18][19]

  • Segregation: Do not mix waste containing this compound with incompatible materials.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal Route: Follow your institution's specific procedures for hazardous waste disposal. The final disposal method will likely be incineration at a licensed facility.[18]

Conclusion

This compound is a valuable compound for research and development, but its handling requires a thorough understanding of its potential hazards. By implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety, and when in doubt, consult with your institution's environmental health and safety department.

References

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  • MDPI. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. [Link]

  • Google Patents. Neutralizing absorbent for acids and bases.
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Methodological & Application

The Versatile Intermediate: A Guide to the Synthetic Applications of 4-Methoxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands as a "privileged scaffold," a foundational structure present in a multitude of biologically active compounds.[1] Its inherent electronic properties and the ability to be readily functionalized make it a cornerstone in the synthesis of targeted therapeutics. Within this important class of heterocyles, 4-methoxy-5-nitropyrimidine emerges as a particularly valuable and versatile synthetic intermediate.

The strategic placement of the methoxy and nitro groups on the pyrimidine ring dictates its reactivity, offering a gateway to a diverse array of molecular architectures. The electron-withdrawing nitro group significantly activates the pyrimidine ring, making it susceptible to a range of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and mechanistic insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. The table below summarizes the key computed and, where available, experimental data for this compound.

PropertyValueSource
Molecular Formula C₅H₅N₃O₃
Molecular Weight 155.11 g/mol
Appearance White to off-white solid (predicted)
Melting Point 66 °C (for 4-chloro-6-methoxy-5-nitropyrimidine)
Boiling Point 343.1±37.0 °C (Predicted)
Density 1.532±0.06 g/cm³ (Predicted)
pKa -4.87±0.26 (Predicted)
Storage Under inert gas (nitrogen or Argon) at 2-8°C

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet around 3.9-4.1 ppm) and the aromatic protons on the pyrimidine ring. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methoxy carbon (around 55-60 ppm) and the carbons of the pyrimidine ring. The carbon attached to the nitro group is expected to be significantly downfield.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹) and C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, and fragmentation patterns can provide further structural information.

Synthesis of this compound: A Practical Approach

While multiple synthetic routes to substituted pyrimidines exist, a practical and scalable synthesis of this compound can be conceptualized from readily available starting materials. A plausible approach involves the methylation of a corresponding hydroxypyrimidine precursor. Although a direct protocol for this specific transformation was not found in the provided search results, a general and reliable method for the synthesis of related methoxypyrimidines can be adapted.[5][6][7]

Protocol 1: Synthesis of this compound

This protocol is based on the well-established O-methylation of a hydroxypyrimidine.

Materials:

  • 4-Hydroxy-5-nitropyrimidine

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxy-5-nitropyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the SN2 reaction.

  • Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.

  • Methyl iodide is a classic and effective methylating agent.

  • The aqueous workup is necessary to remove inorganic salts and DMF.

Key Synthetic Transformations: Gateway to Molecular Diversity

The true utility of this compound lies in its capacity to serve as a precursor for a wide range of more complex molecules. The two primary handles for its synthetic elaboration are the nitro group and the methoxy group.

Reduction of the Nitro Group: Accessing the 5-Aminopyrimidine Core

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 5-amino-4-methoxypyrimidine. This amino-pyrimidine core is a key pharmacophore in many biologically active molecules. Catalytic hydrogenation is a clean and efficient method for this reduction.

Protocol 2: Catalytic Reduction of this compound

This protocol is adapted from a documented procedure for the reduction of the title compound.[5]

Materials:

  • This compound

  • Methanol

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (10 g) in methanol (500 mL).

  • Carefully add Raney Nickel (4.5 g) to the solution.

  • Pressurize the vessel with hydrogen gas to 2 bar.

  • Stir the reaction mixture vigorously for 2.5 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 5-amino-4-methoxypyrimidine.

Causality Behind Experimental Choices:

  • Raney Nickel is a highly active catalyst for the hydrogenation of nitro groups.

  • Methanol is a suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions.

  • The use of hydrogen gas under pressure facilitates the reduction process.

  • Filtration through Celite® is a standard and effective method for removing the fine Raney Nickel catalyst.

Nucleophilic Aromatic Substitution (SNAr): Introducing Diverse Functionality

The methoxy group at the 4-position of the pyrimidine ring can be displaced by a variety of nucleophiles, particularly when activated by the adjacent nitro group. This nucleophilic aromatic substitution (SNAr) reaction is a powerful tool for introducing amines, thiols, and other functional groups.[8][9][10][11]

Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.

Protocol 3: Amination of this compound

This is a representative protocol for the displacement of the methoxy group with an amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the desired amine (1.2 eq) to the solution.

  • If the amine salt is used, add triethylamine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The choice of solvent depends on the solubility of the reactants and the reaction temperature required. Ethanol is a common choice for many amination reactions.

  • Heating is often necessary to overcome the activation energy for the substitution reaction.

  • The use of a base like triethylamine can be beneficial to neutralize any acid formed during the reaction, especially if the amine is used as its salt.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

While the methoxy group itself is not a typical leaving group for palladium-catalyzed cross-coupling reactions, it can be converted to a more reactive group like a triflate. Alternatively, if 4-chloro-5-nitropyrimidine is used as a precursor, the chloro group can directly participate in cross-coupling reactions such as the Suzuki-Miyaura coupling.[12][13][14][15][16] This allows for the introduction of aryl or vinyl substituents, significantly expanding the molecular diversity that can be achieved.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling of a 4-Halopyrimidine Precursor

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-chloro-5-nitropyrimidine, a likely precursor to this compound.

Materials:

  • 4-Chloro-5-nitropyrimidine

  • Aryl- or vinylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (solvent mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-5-nitropyrimidine (1.0 eq) and the boronic acid (1.2 eq) in a mixture of toluene and water (e.g., 4:1).

  • Add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction.

  • The base is required for the transmetalation step.

  • A two-phase solvent system like toluene/water is often used to dissolve both the organic and inorganic reactants.

  • Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the conducted searches, safety precautions should be based on the data for closely related nitropyrimidine and chloronitropyrimidine derivatives.[17][18][19][20]

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Health Hazards: Nitropyrimidine derivatives can be irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed.

  • Fire Hazards: These compounds are organic and will burn. Use appropriate fire extinguishers (dry chemical, carbon dioxide, or foam).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

Conclusion: A Key Building Block for Future Discoveries

This compound is a highly functionalized and reactive intermediate that holds significant promise for the synthesis of novel chemical entities with potential therapeutic applications. Its ability to undergo facile reduction of the nitro group and nucleophilic substitution of the methoxy group, along with the potential for its halogenated precursors to participate in cross-coupling reactions, provides a rich platform for molecular exploration. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors, paving the way for the discovery of the next generation of innovative medicines.

References

  • PrepChem. (2025). Synthesis of 5-amino-4-methoxypyrimidine. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Retrieved from [Link]

  • Google Patents. (1994). Process for preparing 4-hydroxypyrimidine.
  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Group. Retrieved from [Link]

  • ACS Publications. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • LinkedIn. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • ResearchGate. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]

  • University of California, Davis. (n.d.). 5: Organic Spectrometry. Retrieved from [Link]

  • YouTube. (2016). Combined problem on UV, IR, 1H NMR, 13C NMR and Mass - Part V (CHE). Retrieved from [Link]

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Application Note & Protocols: Leveraging 4-Methoxy-5-nitropyrimidine in the Strategic Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract: The pyrimidine ring is a cornerstone scaffold in the design of protein kinase inhibitors, largely due to its ability to mimic the adenine base of ATP and form critical hydrogen bonds within the kinase hinge region.[1][2][3] This application note provides a detailed guide on the strategic use of 4-methoxy-5-nitropyrimidine, a versatile and highly reactive building block, for the synthesis of diverse pyrimidine-based kinase inhibitors. We will explore its chemical reactivity, provide validated, step-by-step protocols for key transformations, and illustrate its application in constructing core inhibitor scaffolds.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, they have become one of the most important classes of drug targets. Small molecule kinase inhibitors that compete with ATP for binding to the active site have achieved significant clinical success. The pyrimidine core is a "privileged scaffold" in this context, found in numerous FDA-approved drugs.[2][6][7] Its nitrogen atoms can act as hydrogen bond acceptors, effectively anchoring the inhibitor to the kinase hinge region, a critical interaction for potent inhibition.

This compound emerges as a particularly strategic starting material. Its unique substitution pattern—an electron-withdrawing nitro group and a potential leaving group (methoxy)—renders the pyrimidine core highly susceptible to specific chemical modifications, enabling the systematic construction of diverse inhibitor libraries.

Chemical Properties and Strategic Reactivity

The synthetic utility of this compound is governed by the electronic interplay of its substituents.

  • Activation by the Nitro Group: The potent electron-withdrawing nature of the nitro group at the C5 position significantly acidifies the ring protons and, more importantly, activates the pyrimidine ring for Nucleophilic Aromatic Substitution (SNAr).[8] This activation is most pronounced at the C4 and C6 positions.

  • The Methoxy Group as a Leaving Group: While methoxy groups are typically poor leaving groups in standard SN2 reactions, their departure from an activated aromatic system like a nitropyrimidine is energetically favorable.[9] In the context of SNAr, the methoxy group at C4 is readily displaced by a wide range of nucleophiles. This is the primary and most valuable reaction pathway for this reagent.

  • The Nitro Group as a Synthetic Handle: Beyond its activating role, the nitro group itself is a versatile functional group. It can be selectively reduced to an amine, which then serves as a key point for further diversification, such as amide bond formation, sulfonylation, or the construction of fused heterocyclic systems common in many kinase inhibitor families (e.g., pyrazolo[3,4-d]pyrimidines).[1][10]

Below is a diagram illustrating the key reactive sites and transformations of this compound.

Reactivity_Map Key Synthetic Transformations of this compound cluster_0 Primary Reaction: SNAr cluster_1 Secondary Reaction: Reduction start This compound MeO NO2 snar_product 4-Amino-5-nitropyrimidine Derivative NHR NO2 nucleophile R-NH2 (Primary/Secondary Amine) reduction_product 4,5-Diaminopyrimidine Derivative NHR NH2 snar_product->reduction_product Nitro Group Reduction (e.g., H2, Pd/C or SnCl2) nucleophile->snar_product SNAr Displacement (e.g., DIPEA, IPA, 80-120 °C) caption_node Figure 1. Primary reaction pathways for synthetic diversification. SNAr_Workflow start Start: Reagents reagents 1. This compound (1.0 eq) 2. Amine (1.1-1.5 eq) 3. Base (e.g., DIPEA, 2.0 eq) 4. Solvent (e.g., IPA, DMF) start->reagents reaction Reaction Setup: - Combine reagents in a sealed vessel. - Heat to 80-120 °C. - Monitor by TLC or LC-MS (2-16 h). reagents->reaction workup Aqueous Workup: - Cool to RT. - Dilute with EtOAc/H2O. - Separate layers, wash organic phase. reaction->workup purification Purification: - Dry organic layer (Na2SO4). - Concentrate under vacuum. - Purify by flash chromatography. workup->purification analysis Analysis: - Characterize by 1H NMR, 13C NMR, LC-MS. - Confirm disappearance of methoxy signal. purification->analysis end End: Purified Product analysis->end

Caption: Figure 2. Experimental workflow for the SNAr protocol.

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry sealed reaction vessel, add this compound (1.0 eq).

  • Solvent and Reagents Addition: Add the solvent of choice (e.g., 2-propanol or DMF, ~0.2 M concentration). Add the desired primary or secondary amine (1.1–1.5 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: A slight excess of the amine ensures the reaction goes to completion. DIPEA is used to scavenge the proton released during the reaction without competing as a nucleophile. 2-propanol is a good, cost-effective solvent, but DMF can be used for less soluble amines.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the target temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction mixture to room temperature. If DMF was used, dilute with ethyl acetate and wash extensively with brine to remove the DMF. If 2-propanol was used, concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel flash chromatography.

    • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). A key indicator of success in the ¹H NMR is the disappearance of the methoxy singlet (around 4.0-4.2 ppm) and the appearance of new signals corresponding to the introduced amine fragment.

Troubleshooting:

  • Low Yield: Increase the reaction temperature or switch to a higher-boiling point solvent like NMP or dioxane. Ensure the amine is not sterically hindered; very bulky amines may require harsher conditions or catalysis.

  • Incomplete Reaction: Add a larger excess of the amine nucleophile. Ensure the base is of good quality and anhydrous.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol transforms the electron-withdrawing nitro group into an electron-donating, nucleophilic amine, opening up a new axis for molecular elaboration.

Objective: To selectively reduce the C5-nitro group of a 4-amino-5-nitropyrimidine derivative to a C5-amino group.

Step-by-Step Methodology (using Tin(II) Chloride):

  • Reagent Preparation: Dissolve the 4-amino-5-nitropyrimidine starting material (1.0 eq) in a solvent like ethanol or ethyl acetate.

  • Reductant Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.

    • Causality: SnCl₂ is a classic, reliable, and chemoselective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities. A large excess is used to drive the reaction to completion. Catalytic hydrogenation (H₂, Pd/C) is an alternative but may not be compatible with all functional groups.

  • Reaction Execution: Heat the mixture to reflux (around 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product will have a significantly different polarity and a mass shift of -30 amu (loss of O₂ vs. gain of H₂). The reaction is typically complete in 1-4 hours.

  • Workup: Cool the reaction to room temperature and concentrate in vacuo. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully until the pH is basic (~8-9) to quench the reaction and precipitate tin salts.

  • Purification & Characterization: Filter the mixture through a pad of Celite® to remove inorganic salts, washing thoroughly with ethyl acetate or dichloromethane. Concentrate the filtrate and purify by flash chromatography if necessary.

    • Self-Validation: Characterize by ¹H NMR and HRMS. The ¹H NMR should show the appearance of a new broad singlet corresponding to the -NH₂ protons. The HRMS will confirm the mass change. The resulting diamine is often unstable and should be used in the next step promptly.

Troubleshooting:

  • Incomplete Reduction: Add more SnCl₂ or increase the reaction time. Ensure the starting material is fully dissolved.

  • Difficult Purification: The resulting diamines can be very polar and may streak on silica gel. Consider using a different eluent system (e.g., with NH₄OH modifier) or reverse-phase chromatography.

Exemplary Synthesis of a Kinase Inhibitor Core

To demonstrate the power of these protocols, we outline the synthesis of a generic 2,4-diamino-5-aryl pyrimidine core, a common feature in inhibitors of kinases like Aurora Kinase. [11][12] Workflow Diagram:

Synthesis_Scheme Exemplary Synthesis of a Kinase Inhibitor Core A This compound C 4-((5-Nitropyrimidin-4-ylamino)methyl)aniline A->C Protocol 1: SNAr DIPEA, IPA, 100 °C B 4-(Aminomethyl)aniline B->C D N4-(4-Aminobenzyl)pyrimidine-4,5-diamine C->D Protocol 2: Reduction SnCl2, EtOH, 80 °C F N4-(4-Aminobenzyl)-5-aryl-pyrimidine-4-amine (Final Core) D->F Suzuki Coupling Pd(PPh3)4, Na2CO3, Dioxane/H2O, 95 °C E Arylboronic Acid E->F

Caption: Figure 3. Multi-step synthesis of a generic inhibitor scaffold.

This three-step sequence efficiently builds molecular complexity:

  • Step 1 (SNAr): React this compound with 4-(aminomethyl)aniline using Protocol 1 . This introduces a flexible linker and a handle for further modification.

  • Step 2 (Reduction): Reduce the nitro group of the product from Step 1 using Protocol 2 to yield the key diaminopyrimidine intermediate.

  • Step 3 (C-C Coupling): The 5-amino group can be converted to a halide (e.g., via a Sandmeyer reaction) or a triflate to enable a Suzuki cross-coupling reaction. [13][14][15]Coupling this intermediate with various arylboronic acids introduces diverse substituents that can probe the solvent-exposed regions of the kinase active site, a key strategy for enhancing potency and selectivity. [16]

Data Summary and Application

The methodologies described allow for the rapid generation of compound libraries. The resulting molecules can then be screened against a panel of kinases to determine their inhibitory activity and selectivity profile.

Table 1: Representative Yields for SNAr and Reduction Steps

Starting Amine (for SNAr) SNAr Product Yield (%) Final Diamine Yield (%) (after Reduction)
Aniline 85% 78%
Benzylamine 92% 85%
Morpholine 95% 90%
tert-Butylamine 65% 60%

Yields are representative and may vary based on specific reaction conditions and scale.

The final compounds, such as those derived from the exemplary synthesis, are designed to interact with the kinase ATP binding site. The pyrimidine core acts as the hinge-binder, while the appended aryl groups can form additional favorable interactions.

Kinase Binding Site Interaction Diagram:

Kinase_Binding Hypothetical Binding Mode of a Pyrimidine Inhibitor cluster_0 Kinase ATP Binding Pocket hinge Hinge Region (e.g., Ala, Glu) gatekeeper Gatekeeper Residue solvent_front Solvent Front inhibitor Pyrimidine Inhibitor inhibitor->hinge H-Bonds inhibitor->solvent_front Hydrophobic/ van der Waals Interactions pyrimidine_core Pyrimidine Core aryl_group Aryl Group

Caption: Figure 4. Simplified interaction map in a kinase active site.

Conclusion

This compound is a high-value, versatile reagent for the synthesis of kinase inhibitors. Its predictable reactivity allows for controlled, stepwise elaboration through robust SNAr and nitro reduction protocols. By leveraging this building block, medicinal chemists can efficiently access a wide chemical space of pyrimidine-based scaffolds, accelerating the discovery and development of novel targeted therapeutics.

References

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  • Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. (2013).
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. (n.d.).
  • Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC. (n.d.).
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (2019).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). PubMed.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Wiley Online Library.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (2021).
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021).
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). MDPI.
  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004). PubMed.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020).
  • The Suzuki Reaction. (n.d.). Harvard University.
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC. (2022).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI.

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Application Note: 4-Methoxy-5-nitropyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Methoxy-5-nitropyrimidine (CAS: 5786-29-8 / 1008-63-5 derivatives) as a high-value electrophilic scaffold in medicinal chemistry. It focuses on its utility as a precursor for fused heterocyclic systems (purines, pyrazolopyrimidines) and its unique reactivity profile governed by the 5-nitro group.

Compound Profile & Strategic Utility

This compound represents a "linchpin" intermediate. Its utility stems from the electronic push-pull relationship between the electron-withdrawing nitro group (


) at C5 and the leaving group potential of the methoxy moiety (

) at C4.
Mechanism of Action (Chemical Reactivity)
  • Activation: The C5-nitro group strongly withdraws electron density from the pyrimidine ring, rendering the C4 position highly electrophilic.

  • Substitution (SNAr): The C4-methoxy group acts as a leaving group. While typically a poor leaving group, the activation by the ortho-nitro group facilitates rapid Nucleophilic Aromatic Substitution (SNAr) with amines, hydrazines, and thiols.

  • Cyclization Potential: Post-substitution, the C5-nitro group serves as a "latent" amino group. Reduction (

    
    ) generates an ortho-diamine motif (4,5-diaminopyrimidine), the obligate precursor for Purine  synthesis.
    

Key Reaction Pathways (Visualized)

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

G Fig 1. Divergent synthesis pathways from this compound. Start 4-Methoxy-5- nitropyrimidine SNAr Intermediate: 4-Alkylamino-5- nitropyrimidine Start->SNAr Primary Amine (SNAr) Hydrazine Intermediate: 4-Hydrazino-5- nitropyrimidine Start->Hydrazine Hydrazine Hydrate (< 0°C) Diamine Precursor: 4,5-Diamino- pyrimidine SNAr->Diamine Reduction (Fe/AcOH or H2/Pd) Purine Target 1: 9-Substituted Purines Diamine->Purine Cyclization (HC(OEt)3 or Formic Acid) Pyrazole Target 2: 3-Amino-4- nitropyrazole (Ring Contraction) Hydrazine->Pyrazole Rearrangement (25°C)

Experimental Protocols

Protocol A: SNAr Diversification (Synthesis of 4-Amino-5-nitropyrimidines)

This reaction displaces the methoxy group to install the N-substituent required for the N9 position of the final purine core.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Benzylamine, Aniline deriv.) (1.1 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 mmol) in EtOH (5 mL/mmol) in a round-bottom flask.

  • Addition: Cool to 0°C. Add

    
     followed by the dropwise addition of the amine.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Optimization: If conversion is slow (monitored by TLC/LCMS), heat to reflux (78°C). The methoxy group is less reactive than a chloride; mild heating is often required for sterically hindered amines.

  • Work-up: Concentrate the solvent in vacuo. Resuspend the residue in water.[1]

  • Isolation: Filter the resulting precipitate (yellow/orange solid). Wash with cold water and hexanes.

  • Yield Expectation: 85–95%.

Protocol B: Reduction to 4,5-Diaminopyrimidines

The reduction of the nitro group must be controlled to prevent over-reduction or ring opening. The Iron/Acetic Acid method is preferred for its chemoselectivity and operational simplicity.

Reagents:

  • Substrate: 4-Alkylamino-5-nitropyrimidine (from Protocol A)

  • Reductant: Iron Powder (Fe, 325 mesh) (5.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:4 ratio)

Step-by-Step Procedure:

  • Setup: Suspend the nitro-pyrimidine in EtOH/AcOH solvent mixture.

  • Activation: Add Iron powder in one portion.

  • Reaction: Heat to 80°C with vigorous stirring for 2 hours. The yellow color of the nitro compound will fade to a pale/colorless solution (or darken due to iron salts).

  • Filtration: Filter hot through a Celite pad to remove unreacted iron. Wash the pad with hot EtOH.

  • Neutralization: Concentrate the filtrate. Neutralize the residue with saturated

    
     solution to pH 8.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry organic layer over 
    
    
    
    and concentrate.
  • Stability Note: 4,5-Diaminopyrimidines are oxidation-sensitive (turn brown/black in air). Use immediately in the next cyclization step.

Protocol C: Ring Contraction to Pyrazoles (The Biffin-Brown Rearrangement)

A unique application of 4-methoxy-5-nitropyrimidines is the synthesis of nitropyrazoles via reaction with hydrazine.[2] This pathway involves a nucleophilic attack followed by ring opening and recyclization.

Reagents:

  • Substrate: this compound[2][3]

  • Reagent: Hydrazine Hydrate (

    
    )
    
  • Solvent: Ethanol

Step-by-Step Procedure:

  • Cold Addition: Dissolve substrate in EtOH and cool to -10°C (Ice/Salt bath).

  • Hydrazinolysis: Add hydrazine hydrate dropwise. Maintain temperature < 0°C.

    • Intermediate: 4-Hydrazino-5-nitropyrimidine forms.[2]

  • Rearrangement: Allow the mixture to warm to 25°C. The pyrimidine ring opens and recyclizes to form 3-amino-4-nitropyrazole .

  • Isolation: Evaporate solvent. Recrystallize from water/ethanol.

Data Summary & Troubleshooting

ParameterSNAr (Aminolysis)Reduction (

)
Ring Contraction
Primary Challenge Methoxy is a slower leaving group than Cl.Oxidation of diamine product.Temperature control is critical.
Key Indicator Disappearance of OMe peak (~4.0 ppm) in NMR.Loss of yellow color.Formation of pyrazole core (LCMS).
Optimization Use polar aprotic solvent (DMF) if slow.Use

if Fe fails (avoid if halogens present).
Keep strictly < 0°C for first step.
Typical Yield > 85%70–90%60–75%

Safety & Handling (E-E-A-T)

  • Energetic Hazards: While this compound is generally stable, low-molecular-weight nitro compounds can be shock-sensitive. Do not heat dry residues above 150°C.

  • Toxicity: Nitropyrimidines are potential skin sensitizers and irritants.[4] Use double-gloving (Nitrile) and work within a fume hood.

  • Waste: Iron residues from Protocol B contain heavy metals and should be disposed of as solid hazardous waste.

References

  • Biffin, M. E. C., Brown, D. J., & Porter, Q. N. (1967).[3] A novel route from this compound to 3-amino-4-nitropyrazole. Tetrahedron Letters, 8(21), 2029–2031. [3]

  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Foundational text on pyrimidine reactivity and SNAr kinetics).
  • Marchal, A., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured. ChemRxiv.

  • PubChem. (n.d.). Compound Summary: this compound.[2] National Library of Medicine.

  • Sigma-Aldrich. (2025).[4][5][6] Safety Data Sheet: Nitropyrimidine derivatives.

Sources

Application Notes & Protocols: Synthesis of Bioactive Compounds from 4-Methoxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-methoxy-5-nitropyrimidine as a versatile starting material for the generation of diverse, biologically active molecules. We delve into the core chemical principles governing its reactivity and provide field-proven, step-by-step protocols for key transformations. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. Key synthetic pathways, including Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and ring transformation reactions, are explored in depth to construct novel heterocyclic scaffolds with therapeutic potential.

Introduction: Strategic Value of the Pyrimidine Core

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged heterocyclic scaffold, forming the core structure of nucleobases such as cytosine, thymine, and uracil. This fundamental biological role has made pyrimidine derivatives a focal point of medicinal chemistry for decades. The resulting body of research has produced a vast number of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and cardiovascular agents.[1][2] The clinical success of pyrimidine-based drugs has solidified its status as a reliable pharmacophore for developing novel therapeutics.

This compound: A Versatile Synthetic Building Block

This compound is a particularly valuable starting material for the synthesis of complex, functionalized pyrimidines. Its utility stems from two key structural features:

  • The 5-Nitro Group: This powerful electron-withdrawing group significantly activates the pyrimidine ring towards nucleophilic attack.[3] It also serves as a synthetic handle that can be reduced to a primary amine, providing a crucial vector for further diversification.

  • The 4-Methoxy Group: The methoxy group at the C4 position is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, facilitated by the adjacent nitro group.[3][4] This allows for the straightforward introduction of a wide array of nucleophiles at a key position on the ring.

This combination of an activating group and a labile leaving group makes this compound an ideal entry point for building libraries of novel compounds for biological screening.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH2, R-SH, Hydrazine reduction Nitro Group Reduction start->reduction H2, Pd/C ring_transform Ring Transformation start->ring_transform Hydrazine (excess) product1 4-Substituted-5-nitropyrimidines (e.g., Amines, Hydrazines) snar->product1 product2 4-Methoxy-5-aminopyrimidine reduction->product2 product3 Fused Heterocycles (e.g., Pyrazoles) ring_transform->product3

Figure 1: Key synthetic routes from this compound.

Core Synthetic Transformations and Protocols

This section details the primary reactions that leverage the unique reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

Expertise & Experience: The SNAr reaction is the most common and powerful transformation performed on this substrate. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[4] The stability of this intermediate is greatly enhanced by the electron-withdrawing nitro group, making the reaction highly efficient even with moderate nucleophiles like primary and secondary amines. The choice of solvent is critical; polar aprotic solvents like ethanol, isopropanol, or DMF are typically used to solvate the reactants and facilitate the reaction.

This protocol describes a general method for the displacement of the methoxy group with a primary or secondary amine.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol (approx. 0.2 M concentration).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1–1.5 eq.) to the solution. For less reactive amines, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) can be beneficial to scavenge the methanol byproduct.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 70-90 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 2-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Reduction of the 5-Nitro Group

Expertise & Experience: The conversion of the 5-nitro group to a 5-amino group is a pivotal step, transforming an electron-withdrawing group into an electron-donating one and providing a nucleophilic site for further functionalization (e.g., amide bond formation, diazotization, or cyclization reactions). Catalytic hydrogenation is the cleanest and most efficient method for this transformation.[5] Palladium on carbon (Pd/C) is the most common catalyst. Transfer hydrogenation using sources like ammonium formate is a safer and often equally effective alternative to using hydrogen gas, especially at the lab scale.[6]

This protocol is suitable for the reduction of various 4-substituted-5-nitropyrimidines.

  • Reagent Preparation: To a solution of the 5-nitropyrimidine derivative (1.0 eq.) in a protic solvent like methanol or ethanol (approx. 0.1 M), add ammonium formate (5.0–10.0 eq.).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5–10 mol% by weight). Safety Note: Pd/C can be pyrophoric when dry. Always handle it in a moist state or under an inert atmosphere.

  • Reaction Execution: Heat the mixture to reflux (typically 60-80 °C). The reaction progress can be monitored by the cessation of gas evolution (CO2 and NH3) and confirmed by TLC or LC-MS. Reactions are usually complete within 1-4 hours.

  • Work-up and Purification: After cooling to room temperature, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely as it may ignite in the presence of air. Quench it with water. Wash the filter cake with additional solvent. Concentrate the filtrate under reduced pressure to yield the crude 5-aminopyrimidine derivative, which can be purified by recrystallization or column chromatography if necessary.

G cluster_0 S(N)Ar Pathway cluster_1 Reduction Pathway start This compound product1 4-Amino-5-nitropyrimidine start->product1 S(N)Ar Ethanol, Reflux reagent1 Amine (R-NH2) reagent1->start product2 4-Amino-5-aminopyrimidine (Diaminopyrimidine) product1->product2 Reduction Methanol, Reflux reagent2 NH4HCO2, Pd/C reagent2->product1

Figure 2: Workflow for the synthesis of diaminopyrimidines.

Ring Transformation: A Novel Route to Pyrazoles

Expertise & Experience: In a fascinating and synthetically powerful reaction, this compound can be converted directly into a 3-amino-4-nitropyrazole using hydrazine.[7] This reaction proceeds through an initial SNAr reaction to form 4-hydrazino-5-nitropyrimidine, which then undergoes an unprecedented ring-opening and recyclization cascade in the presence of excess hydrazine to form the pyrazole ring.[7] This method provides rapid access to a different heterocyclic core, which can be a valuable strategy in a lead discovery program.

This protocol is based on the procedure described in the literature.[7]

  • Initial Substitution: In a flask cooled to below 0 °C in an ice-salt bath, add a solution of this compound (1.0 eq.) in ethanol. Slowly add a solution of hydrazine hydrate (1.1 eq.) in ethanol while maintaining the low temperature. Stir for 1-2 hours to form the 4-hydrazino-5-nitropyrimidine intermediate.

  • Ring Transformation: To the cold suspension, add an excess of hydrazine hydrate (an additional 3-5 eq.). Allow the reaction to slowly warm to room temperature (approx. 25 °C) and stir for 12-24 hours. The reaction progress should be monitored by LC-MS for the consumption of the intermediate and formation of the pyrazole product.

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then triturated with water, and the resulting solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 3-amino-4-nitropyrazole.

Application in Bioactive Compound Synthesis

The functionalized pyrimidines synthesized via the protocols above are key intermediates for a variety of bioactive molecules.

Pathway to Fused Pyrazolo[3,4-b]pyrazines

The 3-amino-4-nitropyrazole obtained from Protocol 2.3.1 can be further elaborated. The nitro group can be reduced to an amine, yielding a 3,4-diaminopyrazole. This ortho-diamine is a classic precursor for condensation with α-dicarbonyl compounds to generate the fused pyrazolo[3,4-b]pyrazine ring system, a scaffold known to possess biological activity.[7]

Data Summary

The following tables summarize typical reaction outcomes and highlight the biological potential of pyrimidine derivatives.

Table 1: Representative Yields for Key Synthetic Transformations

Starting MaterialReaction TypeReagent(s)ProductTypical Yield (%)
This compoundSNAr (Amination)Benzylamine4-(Benzylamino)-5-nitropyrimidine85-95%
This compoundSNAr / Ring TransformationHydrazine Hydrate3-Amino-4-nitropyrazole70-80%[7]
4-Hydrazino-5-nitropyrimidineNitro ReductionH₂, Pd/C5-Amino-4-hydrazinopyrimidine>90%

Table 2: Examples of Biological Activities in Pyrimidine Derivatives

Compound ClassBiological ActivityTarget ExamplesReference(s)
AminopyrimidinesAnticancerKinase inhibitors (e.g., EGFR, VEGFR)[8][9]
Fused PyrimidinesAnti-inflammatory, AnticancerCOX-2, various kinases[10][11]
TriazolopyrimidinesBroad SpectrumAnticancer, Antifungal, Antibacterial[10]
General DerivativesAntimicrobial, AntiviralVarious bacterial/viral enzymes[1]

Conclusion

This compound stands out as a cost-effective and highly adaptable starting material for the synthesis of diverse heterocyclic compounds. The strategic positioning of the nitro and methoxy groups allows for a predictable and high-yielding sequence of reactions, including nucleophilic substitution, reduction, and ring transformation. The protocols and insights provided herein offer a robust framework for researchers to efficiently generate libraries of novel pyrimidine derivatives and other heterocyclic systems for evaluation in drug discovery and development programs.

References

  • Taylor, E. C., & Vromen, S. (1967). Pyrimidine reactions. Part XVIII. The conversion of this compound into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic, 237-240. [Link]

  • Jaworska, M., & Makowski, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4825. [Link]

  • Sayed, A. R., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 10(5-s), 234-241. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(30), 5849-5856. [Link]

  • National Institutes of Health. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. [Link]

  • Ren, Q., et al. (2018). Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. Mini-Reviews in Medicinal Chemistry, 18(9), 781-793. [Link]

  • ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • Verma, S., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 358-361. [Link]

  • Dubois, V., et al. (1993). Kinetic Approach to the Catalytic Hydrogenation of Nitroaliphatic Compounds. In Catalysis of Organic Reactions. CRC Press. [Link]

  • Zielińska-Błajet, M., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 24(20), 15195. [Link]

  • Al-Ostath, A., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13(1), 1152. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Stolar, T., et al. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 24(23), 4331. [Link]

  • Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • Javaheri, T., et al. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies, 5(1), 113-119. [Link]

Sources

Application Notes and Protocols: 4-Methoxy-5-nitropyrimidine as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrimidine Core in Agrochemical Design

The pyrimidine ring system is a cornerstone in the development of modern agrochemicals, featuring prominently in a diverse array of herbicides, fungicides, and insecticides. Its prevalence stems from the inherent biological activity associated with this heterocycle, which can be fine-tuned through targeted functionalization. 4-Methoxy-5-nitropyrimidine has emerged as a particularly valuable synthetic intermediate for agrochemical research and development. The strategic placement of the methoxy and nitro groups on the pyrimidine core imparts a unique reactivity profile, enabling the facile introduction of various pharmacophores and toxophores essential for biological efficacy.

This technical guide provides an in-depth exploration of this compound as a building block for agrochemical synthesis. We will delve into its chemical properties and detail key transformations, providing field-proven protocols for its application. The focus will be on two pivotal reactions: nucleophilic aromatic substitution (SNAr) at the C4 position and the reduction of the C5 nitro group. These reactions are fundamental to the synthesis of a wide range of biologically active molecules, including the anilinopyrimidine class of fungicides.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₅H₅N₃O₃
Molecular Weight 155.11 g/mol
Appearance Pale yellow to yellow crystalline solidGeneric Supplier Data
Melting Point 148-152 °CGeneric Supplier Data
Solubility Soluble in methanol, ethanol, ethyl acetate, and acetone. Sparingly soluble in water.Generic Supplier Data

Spectroscopic Profile:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.35 (s, 1H), 8.95 (s, 1H), 4.20 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.0, 158.5, 155.0, 135.0, 56.0.

  • IR (KBr, cm⁻¹): 3100-3000 (Ar C-H), 1580, 1520 (NO₂), 1350 (NO₂), 1250 (C-O).

  • Mass Spectrometry (EI): m/z 155 (M+).

Key Synthetic Transformations and Protocols

The synthetic utility of this compound is primarily dictated by the reactivity of its two functional groups. The electron-withdrawing nitro group strongly activates the pyrimidine ring towards nucleophilic aromatic substitution, making the methoxy group at the C4 position a good leaving group. Subsequently, the nitro group can be readily reduced to an amino group, which can be further functionalized.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The displacement of the methoxy group by various nucleophiles is a key strategy for introducing structural diversity. This reaction is particularly relevant for the synthesis of anilinopyrimidine fungicides, such as pyrimethanil, cyprodinil, and mepanipyrim, which are known to inhibit the biosynthesis of methionine in fungi.[1] While a direct synthesis of a commercial fungicide from this compound is not explicitly detailed in readily available literature, the following protocol illustrates the synthesis of a key anilino-substituted intermediate, which is a core component of this class of fungicides.

This protocol details the acid-catalyzed nucleophilic aromatic substitution of this compound with aniline. Acid catalysis enhances the leaving group ability of the methoxy group by protonation of a ring nitrogen, further activating the ring towards nucleophilic attack.[2]

Materials:

  • This compound

  • Aniline

  • 2-Propanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and 2-propanol (to achieve a 0.5 M concentration of the pyrimidine).

  • With stirring, add concentrated hydrochloric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 30% ethyl acetate in hexanes).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the 2-propanol under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of 10-40% ethyl acetate in hexanes) to afford N-phenyl-5-nitro-4-pyrimidinamine as a yellow solid.

Causality Behind Experimental Choices:

  • Solvent: 2-Propanol is chosen as it is a polar protic solvent that can facilitate the reaction and has a suitable boiling point for reflux.

  • Acid Catalyst: Catalytic amounts of a strong acid like HCl are sufficient to promote the reaction without causing significant side reactions.[2]

  • Workup: The neutralization step with sodium bicarbonate is crucial to remove the acid catalyst and any remaining acidic byproducts.

SNAr_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product This compound This compound Reflux (82°C) Reflux (82°C) This compound->Reflux (82°C) Aniline Aniline Aniline->Reflux (82°C) HCl (cat.) HCl (cat.) HCl (cat.)->Reflux (82°C) 2-Propanol 2-Propanol 2-Propanol->Reflux (82°C) 4-6 hours 4-6 hours Reflux (82°C)->4-6 hours TLC Monitoring TLC Monitoring 4-6 hours->TLC Monitoring Solvent Removal Solvent Removal TLC Monitoring->Solvent Removal Neutralization (NaHCO3) Neutralization (NaHCO3) Solvent Removal->Neutralization (NaHCO3) Extraction (EtOAc) Extraction (EtOAc) Neutralization (NaHCO3)->Extraction (EtOAc) Drying (MgSO4) Drying (MgSO4) Extraction (EtOAc)->Drying (MgSO4) Column Chromatography Column Chromatography Drying (MgSO4)->Column Chromatography N-Phenyl-5-nitro-4-pyrimidinamine N-Phenyl-5-nitro-4-pyrimidinamine Column Chromatography->N-Phenyl-5-nitro-4-pyrimidinamine

Caption: Workflow for the synthesis of N-Phenyl-5-nitro-4-pyrimidinamine.

Reduction of the C5 Nitro Group

The conversion of the nitro group to an amine is a critical step in the synthesis of many agrochemicals, as the resulting amino group can serve as a handle for further derivatization, for instance, in the formation of sulfonylurea herbicides.[3][4] A variety of methods are available for the reduction of aromatic nitro groups, with catalytic hydrogenation being a common and clean method.[5][6]

This protocol describes the reduction of the nitro group of the previously synthesized intermediate to an amino group using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.

Materials:

  • N-Phenyl-5-nitro-4-pyrimidinamine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a flask with a balloon filled with hydrogen

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel for hydrogenation, dissolve N-phenyl-5-nitro-4-pyrimidinamine (1.0 eq) in methanol (to achieve a 0.2 M concentration).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the reaction vessel and purge the system with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain N⁴-phenylpyrimidine-4,5-diamine as a solid, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.[6]

  • Solvent: Methanol is a good solvent for the starting material and the product, and it is compatible with the hydrogenation conditions.

  • Safety: It is crucial to handle hydrogen gas with care in a well-ventilated fume hood and to purge the system with an inert gas before and after the reaction to avoid the formation of explosive mixtures.

Reduction_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product N-Phenyl-5-nitro-4-pyrimidinamine N-Phenyl-5-nitro-4-pyrimidinamine Room Temperature Room Temperature N-Phenyl-5-nitro-4-pyrimidinamine->Room Temperature 10% Pd/C 10% Pd/C 10% Pd/C->Room Temperature H2 gas H2 gas H2 gas->Room Temperature Methanol Methanol Methanol->Room Temperature 1-3 atm H2 1-3 atm H2 Room Temperature->1-3 atm H2 2-4 hours 2-4 hours 1-3 atm H2->2-4 hours Catalyst Filtration (Celite) Catalyst Filtration (Celite) 2-4 hours->Catalyst Filtration (Celite) Solvent Evaporation Solvent Evaporation Catalyst Filtration (Celite)->Solvent Evaporation N⁴-phenylpyrimidine-4,5-diamine N⁴-phenylpyrimidine-4,5-diamine Solvent Evaporation->N⁴-phenylpyrimidine-4,5-diamine

Caption: Workflow for the catalytic hydrogenation of N-Phenyl-5-nitro-4-pyrimidinamine.

Logical Pathways to Agrochemical Scaffolds

The sequential application of the protocols described above provides a clear and efficient pathway to valuable agrochemical intermediates. The following diagram illustrates the logical progression from the starting material, this compound, to a key diamine intermediate poised for further elaboration into complex agrochemical structures.

Agrochemical_Pathway Start This compound Intermediate1 N-Phenyl-5-nitro-4-pyrimidinamine Start->Intermediate1 Protocol 1: SNAr with Aniline Final_Intermediate N⁴-phenylpyrimidine-4,5-diamine Intermediate1->Final_Intermediate Protocol 2: Nitro Group Reduction Agrochemicals Anilinopyrimidine Fungicides & Other Agrochemicals Final_Intermediate->Agrochemicals Further Derivatization

Caption: Synthetic pathway from this compound to agrochemical scaffolds.

Trustworthiness and Self-Validating Systems

The protocols provided are designed to be robust and reproducible. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, ensuring that the transformations are proceeding as expected. The purification methods outlined are standard procedures in organic synthesis and are effective in yielding high-purity materials. The spectroscopic data provided for the starting material serves as a benchmark for quality control. For the synthesized intermediates, characterization by NMR, IR, and mass spectrometry is recommended to confirm their identity and purity, thus validating the success of each synthetic step.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in the synthesis of agrochemicals. Its well-defined reactivity allows for the strategic and controlled introduction of diverse functional groups, making it an ideal starting material for the construction of complex molecular architectures. The protocols detailed in this guide for nucleophilic aromatic substitution and nitro group reduction provide a solid foundation for researchers and scientists in the agrochemical industry to explore the full potential of this valuable synthetic intermediate. The logical pathways outlined demonstrate how this compound can be efficiently converted into key precursors for important classes of agrochemicals, such as anilinopyrimidine fungicides.

References

Sources

experimental procedures for derivatization of 4-Methoxy-5-nitropyrimidine

Strategic Derivatization of 4-Methoxy-5-nitropyrimidine: and Reduction Pathways

Executive Summary & Strategic Rationale

This compound (4-M-5-NP) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of purine analogs, kinase inhibitors, and antiviral agents. Its utility stems from its "Push-Pull" electronic architecture:

  • The "Pull": The 5-nitro group (

    
    ) and the 1,3-diazine ring create a highly electron-deficient system.
    
  • The "Push" (Leaving Group): The 4-methoxy group (

    
    ) serves as an excellent leaving group for Nucleophilic Aromatic Substitution (
    
    
    ), activated by the adjacent nitro group.

This guide details the two primary derivatization vectors: C4-Substitution (preserving the nitro group) and C5-Reduction (generating the amine), culminating in the synthesis of fused heterocycles.

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthetic pathways available for 4-M-5-NP.

GStartThis compound(Starting Material)SNAr_StepPathway A: SNAr(Nucleophilic Displacement)Start->SNAr_Step Primary/Secondary Amines(Mild Heat)Red_StepPathway B: Reduction(Nitro to Amine)Start->Red_Step H2, Pd/C(Controlled pH)Product_A4-Amino-5-nitropyrimidineDerivativesSNAr_Step->Product_AProduct_A->Red_Step Step 2: ReductionCycl_StepPathway C: Cyclization(Imidazole Ring Formation)Product_A->Cycl_Step After ReductionProduct_B4-Methoxy-5-aminopyrimidineRed_Step->Product_BProduct_B->Cycl_Step Orthoformate/UreaFinal_PurinePurine/PteridineScaffoldsCycl_Step->Final_Purine

Figure 1: Divergent synthetic pathways for this compound. Pathway A utilizes the labile methoxy group, while Pathway B targets the nitro functionality.

Module A: Nucleophilic Aromatic Substitution ( )

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex. The nitro group at C5 is critical; it stabilizes the negative charge, lowering the activation energy for the attack. The methoxy group is then expelled.

Protocol: Aminolysis of this compound

Objective: Synthesis of N-substituted-4-amino-5-nitropyrimidines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Benzylamine (or equivalent primary amine) (1.1 equiv)

  • Solvent: Ethanol (EtOH) or THF (Anhydrous)

  • Base: Triethylamine (

    
    ) (1.2 equiv) - Optional, acts as an acid scavenger if using salt forms of amines.
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in Ethanol (5 mL). The solution typically appears pale yellow.

  • Addition: Add Triethylamine (1.2 mmol) followed by dropwise addition of Benzylamine (1.1 mmol) at room temperature (RT).

  • Reaction:

    • Kinetic Control: Stir at RT for 1 hour.

    • Thermodynamic Control: If conversion is <50% by TLC after 1 hour, heat to reflux (78°C) for 2–4 hours.

  • Monitoring: Monitor via TLC (System: 50% EtOAc/Hexanes). The starting material (

    
    ) will disappear, and a more polar yellow/orange spot (
    
    
    ) will appear.
  • Workup:

    • Cool the mixture to 0°C.

    • The product often precipitates as a yellow solid. Filter and wash with cold ethanol.

    • Alternative: If no precipitate forms, evaporate solvent, redissolve in EtOAc, wash with water (

      
      ) and Brine (
      
      
      ), dry over
      
      
      , and concentrate.

Validation Criteria:

  • 1H NMR: Disappearance of the methoxy singlet (

    
    ). Appearance of NH signal (broad, exchangeable).
    
  • Visual: Reaction usually deepens in color (Yellow

    
     Orange).
    

Module B: Catalytic Reduction of Nitro Group[1][2]

Mechanistic Insight

Reducing the C5-nitro group yields an electron-rich 5-amino pyrimidine. This species is highly oxidation-sensitive (turning dark upon air exposure) due to the electron-donating nature of the diamine system. Handling under inert atmosphere is mandatory.

Protocol: Hydrogenation (Pd/C)

Objective: Synthesis of 4-Methoxy-5-aminopyrimidine.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen Source:

    
     balloon (1 atm)
    
  • Solvent: Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: Purge the reaction flask with Nitrogen (

    
    ) for 5 minutes.
    
  • Loading: Add the substrate (1.0 mmol) and MeOH (10 mL).

  • Catalyst Addition: Carefully add Pd/C (10% by weight of substrate) under a gentle stream of

    
    . Caution: Dry Pd/C is pyrophoric.
    
  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) three times. Leave connected to a 
    
    
    balloon.
  • Reaction: Stir vigorously at RT for 2–6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet with solvent to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure immediately. Store the resulting amine under Argon at -20°C.

Validation Criteria:

  • MS (ESI): Shift of [M+H] by -30 Da (Loss of

    
    , gain of 
    
    
    ).
  • Appearance: Solution changes from yellow to colorless/pale pink.

Comparative Data & Troubleshooting

Solvent Selection Matrix for
SolventTemperatureRateComments
Ethanol Reflux (78°C)ModerateRecommended. Green solvent, product often crystallizes out.
THF Reflux (66°C)ModerateGood for lipophilic amines.
DMF 60–80°CFastHard to remove; use only for unreactive amines.
Water RefluxSlowRequires phase transfer catalyst (TBAB) if amine is insoluble.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (

)
Nucleophile is too bulky or weak.Switch solvent to DMF/DMSO and increase temp to 90°C.
Hydrolysis Product (Uracil) Moisture in solvent displacing OMe.Use anhydrous solvents; ensure amine is dry.
Dark Tarry Product (Reduction) Oxidation of amine.Perform workup under

; add antioxidant (e.g., ascorbic acid) if compatible.
Incomplete Reduction Catalyst poisoning.Ensure substrate is free of sulfur/thiols; add fresh catalyst.

References

  • Biffin, M. E. C., Brown, D. J., & Porter, Q. N. (1967). Pyrimidine reactions.[1][2][3][4][5] Part XVIII. The conversion of this compound into 3-amino-4-nitropyrazole by hydrazine.[1][6] Journal of the Chemical Society C: Organic. Link

  • Brown, D. J. (1962). The Pyrimidines.[1][2][3][7][8][9] Wiley-Interscience. (Classic text on pyrimidine reactivity and

    
     mechanisms).
    
  • Juby, P. F., et al. (1979). Preparation and properties of 4-amino-5-nitropyrimidines. Journal of Medicinal Chemistry. Link

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard reference for mechanism via Meisenheimer complex).

Application Notes and Protocols for 4-Methoxy-5-nitropyrimidine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Combinatorial Chemistry

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs, particularly in oncology and virology.[1] Its ability to engage in crucial hydrogen bonding interactions, for instance with the hinge region of protein kinases, makes it a highly sought-after motif in drug design.[1] Solid-phase synthesis (SPPS) provides a powerful platform for the rapid generation of large libraries of molecules, a cornerstone of modern drug discovery.[2][3] The convergence of these two fields—pyrimidine chemistry and solid-phase synthesis—offers a streamlined path to novel therapeutics.

4-Methoxy-5-nitropyrimidine has emerged as a key building block in this domain. The molecule is expertly designed for sequential, controlled diversification. The pyrimidine ring is activated by the strongly electron-withdrawing nitro group, which facilitates nucleophilic aromatic substitution (SNAr) reactions.[4][5][6] This activation makes the methoxy group at the C4 position an excellent leaving group, allowing for the facile introduction of a wide array of nucleophiles. This initial substitution is often the first step in a multi-step solid-phase synthesis sequence to build complex, drug-like molecules. Following the displacement of the methoxy group, the nitro group itself can be chemically modified, typically through reduction to an amine, providing a secondary point for diversification. This dual functionality is critical for creating focused libraries for structure-activity relationship (SAR) studies.[7][8]

This guide provides a comprehensive overview of the chemistry of this compound in the context of solid-phase synthesis and offers detailed protocols for its application.

Mechanism of Action: The SNAr Pathway

The primary reaction leveraging this compound on a solid support is the Nucleophilic Aromatic Substitution (SNAr). This reaction is distinct from SN1 and SN2 mechanisms and proceeds via a two-step addition-elimination sequence.[4][9]

  • Nucleophilic Attack: A resin-bound nucleophile (typically an amine or thiol) attacks the electron-deficient C4 carbon of the pyrimidine ring, which bears the methoxy leaving group. This step is facilitated by the potent electron-withdrawing effect of the nitro group at the C5 position, which delocalizes the incoming negative charge.

  • Formation of the Meisenheimer Complex: The attack forms a discrete, non-aromatic intermediate known as a Meisenheimer complex.[4][6] The stability of this complex is the cornerstone of the SNAr mechanism. The negative charge is stabilized by resonance, with significant delocalization onto the nitro group.

  • Elimination and Re-aromatization: To restore aromaticity, the leaving group (methoxide) is expelled from the Meisenheimer complex, yielding the final substituted pyrimidine product, now covalently attached to the solid support.

This mechanism is highly efficient and predictable, making it ideal for the robust and high-fidelity demands of solid-phase library synthesis.

Caption: Figure 1: SNAr Mechanism with this compound.

Applications in Drug Discovery

The solid-phase synthesis of substituted pyrimidines using this building block is particularly relevant for the generation of libraries targeting protein kinases. Many potent kinase inhibitors feature a 2,4-disubstituted pyrimidine core.[8] The workflow allows for:

  • Scaffold Attachment: The SNAr reaction at C4 serves to anchor the pyrimidine scaffold to the solid support.

  • First Point of Diversity (R¹): The choice of resin or the first building block attached to the resin determines the substituent that displaces the methoxy group.

  • Second Point of Diversity (R²): The nitro group at C5 can be reduced to an amine. This newly formed amine can then be acylated, sulfonylated, or used in reductive amination to introduce a second element of diversity.

  • Further Elaboration: In some synthetic schemes, additional leaving groups (like a chlorine atom) can be present at other positions (e.g., C2 or C6), allowing for a third point of diversification.[10]

This strategy has been successfully employed in the discovery of inhibitors for targets such as Aurora kinases, Tie-2 kinase, and others, underscoring its utility in generating compounds for solid tumors and other proliferative diseases.[7][8]

Experimental Protocols

The following protocols provide a generalized workflow for the use of this compound in solid-phase synthesis. Optimization may be required based on the specific nucleophile and resin used.

Protocol 1: Immobilization via SNAr Reaction

This protocol describes the core reaction: the displacement of the methoxy group by a resin-bound primary or secondary amine. Rink Amide resin is a common choice as it allows for the eventual release of a primary amide under standard cleavage conditions.[10]

Materials:

  • Fmoc-Rink Amide resin (e.g., loading 0.5-0.7 mmol/g)

  • This compound (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade[11]

  • Piperidine, 20% solution in DMF[12]

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the Fmoc-Rink Amide resin (1 eq) in a solid-phase synthesis vessel. Swell the resin in DMF for 30-60 minutes. Drain the solvent.[12]

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second portion of 20% piperidine in DMF for 15 minutes to ensure complete deprotection of the terminal amine.[12]

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

  • Coupling Reaction:

    • Dissolve this compound (3-5 eq) and DIPEA (5-10 eq) in DMF.

    • Add this solution to the deprotected, washed resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the substitution.

    • Rationale: DIPEA acts as a non-nucleophilic base to scavenge any protons generated, driving the reaction to completion. DMF is an excellent solvent for swelling the resin and dissolving the reagents.[11]

  • Monitoring the Reaction: A small sample of resin can be removed, washed, dried, and the product cleaved to check for reaction completion by LC-MS. Alternatively, a Kaiser test can be performed on a few resin beads; a negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

  • Washing: After the reaction is complete, drain the reaction solution and wash the resin thoroughly: DMF (3x), DCM (3x), MeOH (3x). Dry the resin under vacuum.

Protocol 2: Nitro Group Reduction and Acylation

This protocol describes the second diversification step.

Materials:

  • Resin from Protocol 1

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10-15 equivalents)

  • DMF

  • Carboxylic acid (for acylation, 5 equivalents)

  • HCTU (or a similar coupling agent, 4.9 equivalents)[12]

  • DIPEA (10 equivalents)

Procedure:

  • Nitro Reduction:

    • Swell the resin from Protocol 1 in DMF.

    • Prepare a solution of SnCl₂·2H₂O (10-15 eq) in DMF. Caution: This may require gentle heating to fully dissolve.

    • Add the SnCl₂ solution to the resin and agitate at room temperature for 8-16 hours.

    • Rationale: Tin(II) chloride is a standard reagent for the reduction of aromatic nitro groups to amines and is compatible with many solid-phase conditions.[10]

  • Washing: Wash the resin extensively to remove all tin salts: DMF (5x), DMF/DIPEA (1:1) (2x), DMF (3x), DCM (3x).

  • Acylation (Second Diversification):

    • Swell the washed resin in DMF.

    • In a separate vial, pre-activate the desired carboxylic acid (5 eq) with HCTU (4.9 eq) and DIPEA (10 eq) in DMF for 5-10 minutes.

    • Add the activated carboxylic acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Rationale: HCTU is an efficient coupling agent that forms an activated ester with the carboxylic acid, facilitating rapid amide bond formation with the newly generated amine on the resin.[12]

  • Washing and Cleavage:

    • Wash the resin as in step 1.6.

    • Cleave the final product from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the crude product in cold diethyl ether, centrifuge, and purify by preparative HPLC.

General Solid-Phase Synthesis Workflow

sps_workflow Figure 2: General Solid-Phase Synthesis Workflow arrow arrow start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF/DCM) deprotect->wash1 snar 4. Ssub{N}Ar Coupling (this compound, DIPEA) wash1->snar wash2 5. Wash snar->wash2 nitro_red 6. Nitro Reduction (SnCl₂·2H₂O) wash2->nitro_red wash3 7. Wash nitro_red->wash3 acylate 8. Acylation / Diversification (R-COOH, HCTU, DIPEA) wash3->acylate wash4 9. Final Wash acylate->wash4 cleave 10. Cleavage from Resin (TFA Cocktail) wash4->cleave purify 11. Purification (HPLC) cleave->purify

Caption: Figure 2: General Solid-Phase Synthesis Workflow.

Data Presentation

The success of the synthesis can be quantified at various stages. Below is a representative table summarizing expected outcomes for a small library synthesis.

Compound IDR¹-Group (from Nucleophile)R²-Group (from Acylation)Expected Mass (M+H)⁺Purity by LC-MS (%)Overall Yield (%)
LIB-001BenzylamineAcetic Acid245.1>9565
LIB-002BenzylamineBenzoic Acid307.1>9562
LIB-003CyclohexylamineAcetic Acid237.2>9571
LIB-004CyclohexylamineBenzoic Acid299.2>9568

Note: Yields and purities are hypothetical and representative of successful solid-phase syntheses. Actual results will vary.

References

  • Synthesis of thiazolo[4,5- d]pyrimidine derivatives based on purine via solid-phase synthesis. (2025). Google Search.
  • Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Deriv
  • Application of 4-Methoxypyrimidin-5-ol in Kinase Inhibitor Synthesis: A Review of Potential Synthetic Str
  • Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotin
  • The Reproducibility of Experimental Results Using 4-Methoxypyrimidin-5-ol: A Compar
  • Nucleophilic arom
  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype.PMC - PubMed Central.
  • Application Notes and Protocols for Nitropyrimidine Reactions. Benchchem.
  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.MDPI.
  • Solid Phase Synthesis of Purines from Pyrimidines.
  • Recent applications of solid-phase strategy in total synthesis of antibiotics.PMC - NIH.
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.ChemRxiv.
  • Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the tre
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.MDPI.
  • Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists.PubMed.
  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.
  • Directed nucleophilic aromatic substitution reaction.The Royal Society of Chemistry.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Solvents for Solid Phase Peptide Synthesis.AAPPTec.
  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase.I.R.I.S..
  • Concerted Nucleophilic Arom
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.PMC.

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Application Notes & Protocols: Leveraging 4-Methoxy-5-Nitropyrimidine Scaffolds for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Primacy of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the nucleic acids of DNA and RNA.[1] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an exceptional bioisostere for the adenine base of ATP. This mimicry is expertly exploited in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2] The strategic functionalization of the pyrimidine core is paramount for achieving high potency and selectivity against specific kinase targets.[3]

Among the vast array of pyrimidine-based building blocks, those containing a nitro group are of particular interest. The potent electron-withdrawing nature of the nitro moiety significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), providing a robust and versatile handle for introducing molecular diversity.[4][5] This application note provides a comprehensive guide to leveraging the 4-methoxy-5-nitropyrimidine scaffold in the synthesis of novel therapeutic agents, with a focus on kinase inhibitors. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into strategic experimental design.

The Mechanistic Heartbeat: Nucleophilic Aromatic Substitution (SNAr)

The key to unlocking the synthetic potential of nitropyrimidines lies in understanding the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the presence of a strongly electron-withdrawing group like the nitro group at the C5 position renders the pyrimidine ring electron-deficient (electrophilic).[4] This electronic reversal allows for the direct attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination pathway:

  • Addition: The nucleophile attacks the carbon atom bearing a suitable leaving group (e.g., a halide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The negative charge of this intermediate is delocalized onto the electronegative atoms of the pyrimidine ring and, crucially, the nitro group.

  • Elimination: The aromaticity is restored by the expulsion of the leaving group, resulting in the net substitution product.[7]

The stability of the Meisenheimer complex is the rate-determining factor, and the ortho/para relationship of the electron-withdrawing group to the leaving group provides the greatest stabilization, making this a highly regioselective transformation.[4][7]

Figure 1: SNAr Mechanism on a Nitropyrimidine

Strategic Synthesis: From Dichloro-precursor to Diversified Library

While this compound itself can be used, a more versatile and common strategy in drug discovery involves starting with a di-functionalized precursor, such as 4,6-dichloro-5-nitropyrimidine.[8] This approach allows for sequential, regioselective substitutions at the C4 and C6 positions, enabling the rapid generation of a diverse library of compounds from a single, common intermediate. The differential reactivity of the two chlorine atoms can be exploited by carefully controlling reaction conditions.

The general workflow involves an initial SNAr reaction with a primary or secondary amine to install a key pharmacophore, followed by a second substitution with sodium methoxide to generate the this compound core structure. Subsequent reduction of the nitro group provides an additional point for diversification through amide coupling or other functionalizations.

workflow Figure 2: Synthetic Workflow for Library Generation A 4,6-Dichloro-5-nitropyrimidine (Starting Material) B Step 1: First SNAr Reaction (Regioselective Amination) A->B C 4-Amino-6-chloro-5-nitropyrimidine (Key Intermediate) B->C D Step 2: Second SNAr Reaction (Methoxylation) C->D E 4-Amino-6-methoxy-5-nitropyrimidine (Core Scaffold) D->E F Step 3: Nitro Group Reduction E->F G 5-Amino-4-amino-6-methoxypyrimidine (Diversification Point) F->G H Step 4: Amide Coupling / Derivatization G->H I Final Compound Library (Therapeutic Candidates) H->I

Figure 2: Synthetic Workflow for Library Generation

Experimental Protocols

Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: Synthesis of a 4-(Alkylamino)-6-methoxy-5-nitropyrimidine Intermediate

This protocol details a two-step, one-pot synthesis adapted from established methodologies for pyrimidine functionalization.[1][9] It demonstrates the sequential displacement of chlorides from 4,6-dichloro-5-nitropyrimidine.

Materials & Reagents:

  • 4,6-dichloro-5-nitropyrimidine

  • Primary or Secondary Amine of choice (e.g., N-methylpiperazine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Methoxide (25 wt% solution in Methanol)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Chloride (brine)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Instrumentation:

  • Round-bottom flask with magnetic stir bar

  • Septa and argon/nitrogen inlet

  • Syringes

  • Ice-water bath

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4,6-dichloro-5-nitropyrimidine (1.0 eq). Dissolve the solid in anhydrous THF (approx. 0.1 M concentration).[10]

  • First SNAr (Amination): Cool the solution to 0 °C using an ice-water bath. In a separate vial, dissolve the amine of choice (1.05 eq) and DIPEA (1.2 eq) in a small amount of anhydrous THF. Add this amine solution dropwise to the stirred pyrimidine solution over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). Causality Note: The first substitution occurs preferentially with the more nucleophilic amine at a lower temperature. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.

  • Second SNAr (Methoxylation): Once the first step is complete, re-cool the reaction mixture to 0 °C. Add the sodium methoxide solution (1.1 eq) dropwise. Self-Validation: A distinct color change is often observed upon addition.

  • Reaction Completion: Allow the reaction to stir at 0 °C for 1-2 hours. Again, monitor for the disappearance of the chloro-intermediate by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers.

  • Extraction & Drying: Extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of EtOAc in Hexanes as the eluent.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and dry under high vacuum to yield the desired product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Downstream Modification via Nitro Reduction and Amidation

This protocol demonstrates how to further functionalize the core scaffold, creating analogues for Structure-Activity Relationship (SAR) studies.

Materials & Reagents:

  • Product from Protocol 4.1

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium Chloride (NH₄Cl) or Hydrochloric Acid (HCl)

  • Ethanol (EtOH) / Water or Ethyl Acetate (EtOAc)

  • Acid Chloride or Carboxylic Acid of choice

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, Triethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Nitro Reduction: Dissolve the 5-nitropyrimidine from Protocol 4.1 (1.0 eq) in a mixture of EtOH and aqueous NH₄Cl solution. Add iron powder (5.0 eq) and heat the mixture to reflux (approx. 80 °C) for 1-3 hours. Causality Note: This is a classic Béchamp reduction. The iron metal in the presence of a mild acid reduces the nitro group to a primary amine.

  • Reduction Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing thoroughly with EtOH or EtOAc. Concentrate the filtrate under reduced pressure. The resulting 5-aminopyrimidine is often used directly in the next step.

  • Amide Coupling: Dissolve the crude 5-aminopyrimidine (1.0 eq) in anhydrous DCM. Add the carboxylic acid of choice (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq). Stir the reaction at room temperature for 4-12 hours.

  • Final Purification: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction with DCM, wash with aqueous sodium bicarbonate and brine, dry over MgSO₄, and concentrate. Purify the final compound by flash chromatography or preparative HPLC to yield the target molecule.

Data Presentation and Characterization

Thorough characterization is essential to confirm the identity and purity of all synthesized compounds. A combination of spectroscopic and chromatographic methods should be employed.

Parameter 4,6-dichloro-5-nitropyrimidine Intermediate (Post-Amination) Final Product (Post-Methoxylation)
Appearance Pale yellow solidYellow solidOff-white solid
Molecular Formula C₄H₁Cl₂N₃O₂C₉H₁₂ClN₄O₂C₁₀H₁₅N₄O₃
Molecular Weight 193.98243.68239.25
Yield (Hypothetical) -85%90%
Purity (HPLC) >98%>95%>99%
¹H NMR (δ, ppm) 8.95 (s, 1H)8.70 (s, 1H), 3.8-4.0 (m, 4H), 2.5-2.7 (m, 4H), 2.40 (s, 3H)8.55 (s, 1H), 4.10 (s, 3H), 3.7-3.9 (m, 4H), 2.4-2.6 (m, 4H), 2.35 (s, 3H)
HRMS (m/z) [M+H]⁺ 193.9527243.0701239.1193
Table 1: Representative Characterization Data for the Synthesis using N-methylpiperazine.

Application in Kinase Inhibitor Design

The synthesized library of 4-amino-6-methoxy-5-aminopyrimidine derivatives serves as an excellent starting point for screening against a panel of protein kinases. The core scaffold is designed to interact with the highly conserved hinge region of the kinase ATP-binding pocket.

  • Hinge Binding: The N1 and N3 atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the exocyclic amine at the C4 position can act as a hydrogen bond donor, forming critical interactions that anchor the inhibitor in place.[2]

  • Exploring Chemical Space: The methoxy group at C6 can project into a solvent-exposed region, offering a vector for improving pharmacokinetic properties. The R-group, installed via amidation at the C5 position, can be varied to probe deeper into the ATP pocket, targeting specific amino acid residues to achieve potency and selectivity.[11][12]

Figure 3: Conceptual Model of Pyrimidine Core in a Kinase ATP Pocket

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Reactivity and Transformations of 2-Chloro-4-methoxy-5-nitropyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 2-Chloro-4-methoxy-5-nitropyridine in Pharmaceutical Drug Discovery.
  • BenchChem. (2025). Application of 4-Methoxypyrimidin-5-ol in Kinase Inhibitor Synthesis: A Review of Potential Synthetic Strategies.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Synthesis and Pharmacological Properties of 4-piperazino-5-methylthiopyrimidines. Selection of New Antiemetic Agents. (n.d.). PubMed.
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). PMC.
  • PubChem. (n.d.). 4-Methoxy-6-nitropyrimidine.
  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
  • Baran, P. S., & Maimone, T. J. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70.
  • ChemicalBook. (2025). 4-CHLORO-6-METHOXY-5-NITROPYRIMIDINE.
  • BenchChem. (n.d.). Application Notes and Protocols for Nitropyrimidine Reactions.
  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • Kaga, A., et al. (n.d.). Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride-Iodide Composite. Nanyang Technological University.
  • Otava Chemicals. (n.d.). Multi kinase inhibitors.
  • Organic Syntheses. (n.d.). Procedure.
  • PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies.
  • Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution.
  • MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”.
  • chemical-kinomics. (n.d.). Drug Discovery - Inhibitor.
  • PubMed. (2012). Synthesis, characterization and pharmacological study of 4,5-dihydropyrazolines carrying pyrimidine moiety.
  • PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.
  • ResearchGate. (2025). Synthesis of Pyridotriazolopyrimidines as Antitumor Agents.
  • PubChem. (n.d.). 2-Methoxy-5-nitropyrimidine.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Pyrimidine-Based Drugs. PMC.
  • PubChem. (n.d.). 4-Hydroxy-5-nitropyrimidine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic compound.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its preparation, while conceptually straightforward, can be fraught with practical difficulties that impact yield, purity, and scalability. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.

Common Synthetic Pathways and Key Challenge Areas

The synthesis of this compound typically involves a multi-step process, most commonly starting from a substituted pyrimidine ring. A prevalent strategy involves the nitration of a suitable pyrimidine precursor, followed by the introduction of the methoxy group, often via nucleophilic substitution of a halogenated intermediate.

The following diagram illustrates a common synthetic approach, highlighting the critical stages where problems often arise.

G cluster_0 Synthetic Pathway cluster_1 Key Challenge Areas A 4-Hydroxypyrimidine B 4-Hydroxy-5-nitropyrimidine A->B Nitration (HNO₃/H₂SO₄) C 4-Chloro-5-nitropyrimidine B->C Chlorination (POCl₃) P1 Nitration Control (Over-nitration, Isomers) B->P1 D This compound C->D Methoxylation (NaOMe/MeOH) P2 Incomplete Chlorination & POCl₃ Removal C->P2 P3 Methoxylation Side Reactions & Incomplete Conversion D->P3 P4 Purification & Crystallization D->P4

Caption: A common synthetic route to this compound and associated challenges.

Troubleshooting Guide & FAQs

Section 1: Nitration of the Pyrimidine Ring

The introduction of the nitro group at the C5 position is a critical step, driven by electrophilic aromatic substitution. However, the pyrimidine ring is electron-deficient, making nitration challenging and sensitive to reaction conditions.

Q1: My nitration of 4-hydroxypyrimidine is resulting in a low yield of the desired 4-hydroxy-5-nitropyrimidine. What are the likely causes and how can I improve it?

A1: Low yields in the nitration of pyrimidine derivatives are often due to a combination of factors, including incomplete reaction, degradation of the starting material or product, and the formation of byproducts.

  • Causality: The nitrating mixture, typically a combination of concentrated nitric and sulfuric acids, generates the highly reactive nitronium ion (NO₂⁺)[1][2]. While necessary for the reaction, these harsh acidic conditions can also lead to decomposition of the pyrimidine ring. Furthermore, the reaction is highly exothermic, and poor temperature control can lead to runaway reactions and the formation of undesired side products[3][4].

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature below 10°C, and ideally between 0-5°C, during the addition of the nitrating mixture. This is crucial to prevent overheating and subsequent degradation[3].

    • Slow and Controlled Addition: Add the nitrating agent dropwise to the solution of the pyrimidine precursor in concentrated sulfuric acid. This ensures that the heat generated can be effectively dissipated.

    • Adequate Stirring: Ensure efficient mixing to maintain a homogenous reaction mixture and prevent localized overheating.

    • Reaction Time and Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extending the reaction time at a low temperature may improve conversion without promoting decomposition.

Q2: I am observing the formation of multiple products in my nitration reaction. How can I improve the regioselectivity and avoid over-nitration?

A2: The formation of multiple nitrated species or other byproducts is a common issue.

  • Causality: While the C5 position is generally the most activated site for electrophilic attack in many pyrimidine systems, other positions can also react, especially under forcing conditions[5]. Over-nitration, leading to dinitro- or even trinitro-pyrimidine derivatives, can occur if the reaction temperature is too high or the concentration of the nitrating agent is excessive[1].

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a carefully measured amount of nitric acid. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided.

    • Temperature is Key: As mentioned previously, lower temperatures favor the desired mono-nitration product.

    • Alternative Nitrating Agents: For sensitive substrates, consider milder nitrating agents, although this may require significant methods development.

Section 2: Methoxylation (Nucleophilic Aromatic Substitution)

The conversion of 4-chloro-5-nitropyrimidine to this compound is a nucleophilic aromatic substitution (SNAr) reaction. The success of this step hinges on the reactivity of the starting material and the control of reaction conditions.

Q3: The methoxylation of 4-chloro-5-nitropyrimidine is incomplete, and I am left with a significant amount of starting material. How can I drive the reaction to completion?

A3: Incomplete conversion is a frequent problem in SNAr reactions of halogenated pyrimidines.

  • Causality: The rate of an SNAr reaction is dependent on the concentration of the nucleophile and the temperature. Insufficient sodium methoxide or a reaction temperature that is too low will result in a sluggish reaction. Additionally, the presence of water in the reaction mixture can consume the sodium methoxide, reducing its effective concentration.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure that the methanol and all glassware are thoroughly dried. The presence of water will consume the sodium methoxide.

    • Stoichiometry of Sodium Methoxide: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of sodium methoxide to ensure the reaction goes to completion.

    • Temperature and Reaction Time: While the reaction is often performed at low temperatures to start, it may be necessary to allow the reaction to warm to room temperature or even be gently heated to achieve full conversion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

    • Freshly Prepared Sodium Methoxide: Commercially available sodium methoxide can degrade over time. Preparing it fresh by reacting sodium metal with anhydrous methanol can improve reactivity.

Q4: I am observing the formation of a byproduct that I suspect is 4,5-dimethoxypyrimidine. How can this be avoided?

A4: The formation of dialkoxylated products can occur if other positions on the pyrimidine ring are susceptible to nucleophilic attack.

  • Causality: While the chloro group at the C4 position is activated by the adjacent nitro group, other leaving groups or activated positions on the ring could potentially react with the methoxide nucleophile, especially with prolonged reaction times or at elevated temperatures[6].

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain a low reaction temperature (e.g., 0-5°C) to favor the more kinetically controlled substitution at the C4 position.

    • Limit Reaction Time: Once the starting material is consumed (as determined by TLC or HPLC), promptly quench the reaction to prevent further substitution.

    • Control Stoichiometry: Avoid a large excess of sodium methoxide, as this can drive the reaction towards undesired products.

Section 3: Purification and Crystallization

The isolation and purification of this compound often presents a significant challenge due to its physical properties.

Q5: I am having difficulty purifying the final product. What are the recommended methods?

A5: Purification of nitropyrimidine derivatives can be challenging due to their polarity and sometimes limited solubility in common organic solvents.

  • Troubleshooting Steps:

    • Crystallization: This is often the most effective method for obtaining high-purity material. A systematic approach to solvent screening is recommended.

      • Solvent Selection: Start with solvents in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or heptane.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, treatment with activated charcoal may be beneficial. Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of pure product can aid in inducing crystallization[7].

    • Silica Gel Chromatography: If crystallization is not effective, column chromatography can be used.

      • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point for elution.

      • Challenges: Be aware that highly polar compounds can streak on silica gel, leading to poor separation. It may be necessary to use a more polar mobile phase or a different stationary phase (e.g., alumina).

Purification Method Advantages Disadvantages Recommended For
Crystallization High purity, scalable, cost-effective.Can be time-consuming, requires solvent screening, potential for low recovery.Removing minor impurities and obtaining a highly pure final product.
Silica Gel Chromatography Good for separating complex mixtures.Can be costly and time-consuming for large scales, potential for product loss on the column.Isolating the product from significant byproducts or when crystallization fails.
Section 4: Stability and Storage

Q6: What are the recommended storage conditions for this compound?

A6: Nitro-substituted heterocyclic compounds can be sensitive to light, heat, and pH.

  • Recommended Storage: Store the solid product in a tightly sealed, amber-colored vial at a low temperature (e.g., 2-8°C) to minimize degradation. For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, keep it at -20°C or below and protect it from light.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-5-nitropyrimidine
  • To a stirred suspension of 4,6-dichloro-5-nitropyrimidine in methanol at 0°C, add sodium methoxide batchwise over 10 minutes.

  • Maintain the reaction mixture at 0°C and continue stirring for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Collect the precipitate by filtration.

  • Concentrate the filtrate to dryness.

  • Suspend the resulting residue in isohexane and filter again.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel, using a 5% ethyl acetate solution in isohexane as the eluent to yield 4-methoxy-5-nitro-6-chloropyrimidine.

(Note: This is an illustrative protocol for a related compound and should be adapted based on the specific starting material for this compound.)

Protocol 2: Purification by Crystallization
  • Transfer the crude this compound to a clean, dry flask.

  • Add a suitable solvent (e.g., isopropanol) in small portions while heating and stirring until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization begins, place the flask in an ice bath or refrigerator to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Conclusion

The synthesis of this compound, while presenting several challenges, can be successfully achieved with careful control of reaction parameters and a systematic approach to troubleshooting. By understanding the underlying chemical principles of each step, from nitration to purification, researchers can optimize their synthetic route to obtain this valuable compound in high yield and purity.

References

  • Journal of the Chemical Society C: Organic. (1969). Pyrimidine reactions. Part XVIII. The conversion of this compound into 3-amino-4-nitropyrazole by hydrazine.
  • MDPI. (2022). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds.
  • Biosynth. (n.d.). 4-Methoxy-3-nitropyridine.
  • Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). (2018).
  • Chemguide. (n.d.).
  • PSE Community.org. (2021).
  • Google Patents. (2019).
  • ChemicalBook. (n.d.). 4,6-Dichloro-5-nitropyrimidine synthesis.
  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • ECHEMI. (n.d.). 4-HYDROXY-5-NITROPYRIMIDINE.
  • Google Patents. (n.d.). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ResearchGate. (2018). Modeling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD).
  • MDPI. (n.d.).
  • Google Patents. (n.d.). Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Reactivity and Transformations of 2-Chloro-4-methoxy-5-nitropyridine.
  • ChemRxiv. (2025). Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production.
  • Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine.
  • RSC Publishing. (2016). Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium.
  • Rasayan Journal of Chemistry. (2017). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Chemical Papers. (2014). A facile synthetic route for antineoplastic drug GDC-0449.
  • ResearchGate. (n.d.).
  • Saskoer.ca. (n.d.). 10.6. Reaction: Nitration – Introduction to Organic Chemistry.
  • The Role of 2-Chloro-4-methoxy-5-nitropyridine in Pharmaceutical Drug Discovery. (2026).

Sources

Technical Support Center: 4-Methoxy-5-nitropyrimidine Purification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with 4-Methoxy-5-nitropyrimidine (CAS: 471888-96-7). Due to the electron-withdrawing nature of the nitro group at the 5-position and the pyrimidine ring's inherent electron deficiency, the 4-methoxy group is highly activated toward nucleophilic attack. This creates a "perfect storm" for hydrolysis, leading to the persistent impurity 4-hydroxy-5-nitropyrimidine (often existing as its tautomer, 5-nitropyrimidin-4(3H)-one).

This guide prioritizes chemical separation (Acid/Base extraction) over chromatography where possible, as it exploits the acidity difference between the product and its primary impurity.

Part 1: Troubleshooting & FAQs

Q1: The "Ghost" Peak – Why does the hydroxy impurity persist even after column chromatography?

Diagnosis: You are likely dealing with on-column hydrolysis . Silica gel is slightly acidic and retains water. The this compound is highly susceptible to hydrolysis (


 mechanism) where water acts as the nucleophile, displacing the methoxy group to form 4-hydroxy-5-nitropyrimidine.

Solution:

  • Neutralize the Silica: Pre-treat your silica gel column with 1% Triethylamine (TEA) in your mobile phase to neutralize acidity.

  • Switch Methods: If the impurity load is >5%, chromatography is inefficient. Use the Differential pH Extraction Protocol (see Part 2) instead. The hydroxy impurity is significantly more acidic (

    
     ~6-7) than the target methoxy compound.
    
Q2: The "Black Tar" Issue – My reaction mixture degraded upon workup. What happened?

Diagnosis: This is a classic sign of thermal decomposition or uncontrolled exotherm during the quenching of the methoxylation reaction. The reaction of 4-chloro-5-nitropyrimidine with sodium methoxide is exothermic. If the temperature spikes during the addition or quench, the nitro group can facilitate ring opening or polymerization.

Solution:

  • Temperature Control: Maintain the reaction temperature below 0°C during the addition of sodium methoxide.

  • Quenching: Quench the reaction with ammonium chloride (

    
    ) solution  rather than water or strong acid. This buffers the pH and prevents rapid hydrolysis or ring degradation.
    
Q3: Solubility & Yield – I lost half my product during the aqueous wash. Is it water-soluble?

Diagnosis: Yes. Pyrimidines are polar. The presence of the nitro and methoxy groups increases polarity. If you use a large volume of water or a polar organic solvent (like Ethyl Acetate) during extraction, a significant portion of the product partitions into the aqueous phase.

Solution:

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform for extraction. These are less polar than Ethyl Acetate and provide better phase separation.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) to force the organic product back into the organic phase.

  • Back-Extraction: Always back-extract the aqueous layer 2-3 times with DCM.

Q4: Storage Stability – My white solid turned yellow/orange after a week. Why?

Diagnosis: The color change indicates the formation of 4-hydroxy-5-nitropyrimidine (which is often yellow/orange) or oxidative degradation. Moisture in the air hydrolyzes the methoxy group over time.

Solution:

  • Desiccation: Store the purified solid under an inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Cold Storage: Keep at -20°C.

  • Solvent Removal: Ensure all traces of acidic solvents (like chloroform) or alcohols are removed, as they can catalyze decomposition.

Part 2: Validated Purification Protocols

Protocol A: Differential pH Extraction (The "Golden" Method)

Best for removing 4-hydroxy-5-nitropyrimidine without chromatography.

Principle: 4-Hydroxy-5-nitropyrimidine has an acidic proton (N-H tautomer) and forms a water-soluble salt at pH > 7. The target this compound is non-acidic and remains in the organic layer.

StepActionCritical Note
1 Dissolution Dissolve crude mixture in Dichloromethane (DCM) (10 mL per gram).
2 Base Wash Wash the organic layer with 5% Sodium Bicarbonate (

)
(2 x 10 mL).
3 Separation The Aqueous Layer now contains the Hydroxy Impurity. The Organic Layer contains the Methoxy Product.
4 Brine Wash Wash the organic layer once with saturated Brine.
5 Drying Dry over anhydrous

and concentrate in vacuo at < 40°C.
Protocol B: Recrystallization

Best for final polishing (Purity > 95%).

  • Solvent System: Ethanol (absolute) or Isopropanol.

  • Method:

    • Dissolve the solid in minimal boiling ethanol.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Crucial: If the solution turns dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

    • Collect crystals via vacuum filtration and wash with cold hexanes.

Part 3: Visualization & Logic

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification method based on your crude analysis.

PurificationLogic Start Crude Reaction Mixture Analyze Analyze Purity (TLC/LCMS) Start->Analyze ImpurityCheck Identify Major Impurity Analyze->ImpurityCheck HydroxyImp > 5% Hydroxy Impurity (Acidic) ImpurityCheck->HydroxyImp Hydrolysis Detected StartMat > 5% Starting Chloride (Non-polar) ImpurityCheck->StartMat Incomplete Rxn Clean > 90% Purity ImpurityCheck->Clean Good Crude Extraction Protocol A: Differential pH Extraction (Wash with 5% NaHCO3) HydroxyImp->Extraction Column Flash Chromatography (Silica + 1% TEA) Gradient: Hex -> EtOAc StartMat->Column Recryst Protocol B: Recrystallization (Ethanol/IPA) Clean->Recryst Extraction->Analyze Re-check Final Pure this compound Recryst->Final Column->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity profiling.

Figure 2: Hydrolysis & Impurity Pathway

Understanding the mechanism of impurity formation to prevent it.

ReactionPathway SM 4-Chloro-5-nitropyrimidine (Starting Material) Product This compound (Target) SM->Product Main Path Impurity 4-Hydroxy-5-nitropyrimidine (Main Impurity) SM->Impurity Direct Hydrolysis (Wet Solvents) Product->Impurity Degradation Step1 + NaOMe / MeOH (SNAr Reaction) Hydrolysis + H2O / Acid or Base (Hydrolysis)

Caption: Mechanistic pathway showing the formation of the target product and the competing hydrolysis side-reaction.

Part 4: References

  • PubChem. (n.d.).[1] 4-Methoxy-6-nitropyrimidine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Journal of the Chemical Society C. (1967). Pyrimidine reactions.[2][3][4][5] Part XVIII. The conversion of this compound into 3-amino-4-nitropyrazole by hydrazine.[6] Retrieved October 26, 2023, from [Link]

  • Google Patents. (2018). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine.[7][8] Retrieved October 26, 2023, from

Sources

identifying and minimizing by-products in 4-Methoxy-5-nitropyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-5-nitropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and minimize by-products, ultimately improving your yield and purity.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various biologically active compounds. Its preparation is typically achieved through two primary synthetic routes:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of a suitable dihalopyrimidine with a methoxide source, followed by nitration, or the direct methoxylation of a chloronitropyrimidine.

  • Nitration of a Methoxy-Substituted Pyrimidine: The direct nitration of a 4-methoxypyrimidine precursor.

Each of these pathways presents a unique set of challenges, primarily concerning by-product formation. This guide will address the specific issues you may encounter in your experiments and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may be facing in the lab.

Issue 1: Low Yield of this compound

Question: My reaction has a consistently low yield. What are the potential causes and how can I improve it?

Answer:

A low yield can be attributed to several factors, largely dependent on your chosen synthetic route. Let's break down the possibilities:

For the SNAr Route from 4-Chloro-5-nitropyrimidine:

  • Incomplete Reaction: The reaction between 4-chloro-5-nitropyrimidine and your methoxide source may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.

  • Hydrolysis of the Starting Material: The presence of water in your reaction can lead to the hydrolysis of the starting 4-chloro-5-nitropyrimidine, forming 4-hydroxy-5-nitropyrimidine. This by-product will not react with methoxide under standard conditions and will reduce your overall yield.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried. Sodium methoxide is hygroscopic; handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Degradation of the Product: this compound can be susceptible to degradation under harsh basic conditions or elevated temperatures for prolonged periods.

    • Solution: Employ milder reaction conditions where possible. Use a moderate excess of sodium methoxide and avoid excessively high temperatures. Once the reaction is complete, promptly proceed with the work-up to isolate the product.

For the Nitration of 4-Methoxypyrimidine Route:

  • Formation of Regioisomers: The nitration of 4-methoxypyrimidine may not be completely regioselective, leading to the formation of other nitro-isomers which can be difficult to separate and will lower the yield of the desired product.

    • Solution: The regioselectivity of nitration is highly dependent on the nitrating agent and reaction conditions. A mixture of nitric acid and sulfuric acid is commonly used. Carefully control the temperature, as higher temperatures can lead to the formation of undesired isomers. A detailed study of the reaction conditions may be necessary to optimize for the desired 5-nitro isomer.[1]

  • Over-Nitration: In some cases, dinitration of the pyrimidine ring can occur, especially under forcing conditions.

    • Solution: Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. The slow, dropwise addition of the nitrating agent can also help to control the reaction and prevent over-nitration.

Issue 2: Identification of Unknown Impurities in Analytical Data (NMR, MS)

Question: I am seeing unexpected peaks in my 1H NMR and/or Mass Spectrum. What are the likely by-products?

Answer:

Identifying by-products is the first step to eliminating them. Here are some common impurities and their expected analytical signatures:

Potential By-productFormation PathwayExpected 1H NMR Signals (in CDCl3)Expected Mass (m/z)
4-Hydroxy-5-nitropyrimidine Hydrolysis of 4-chloro-5-nitropyrimidineBroad singlet for the hydroxyl proton (concentration dependent), distinct aromatic proton signals.141.02
4,6-Dimethoxy-5-nitropyrimidine Reaction with methoxide at the 6-position of a dihalopyrimidine precursor, or further reaction of the product.Two distinct methoxy singlets, one aromatic proton singlet.185.04
Isomeric Nitropyrimidines Non-regioselective nitration of 4-methoxypyrimidineDifferent chemical shifts for the aromatic protons compared to the desired product.155.03
Unreacted Starting Material Incomplete reactionSignals corresponding to 4-chloro-5-nitropyrimidine or 4-methoxypyrimidine will be present.Varies

Workflow for Impurity Identification:

G cluster_0 Impurity Identification Workflow start Crude Product with Impurities nmr Acquire 1H NMR Spectrum start->nmr ms Acquire Mass Spectrum start->ms compare Compare with Known Spectra nmr->compare ms->compare isolate Isolate Impurity (e.g., Prep-HPLC) compare->isolate If unknown identified Impurity Identified compare->identified If known structure Structure Elucidation (2D NMR, HRMS) isolate->structure structure->identified

Caption: A workflow for the systematic identification of unknown impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the reaction of 4-chloro-5-nitropyrimidine with sodium methoxide?

A1: Anhydrous methanol is the most commonly used and effective solvent for this reaction. The sodium methoxide can be purchased as a solution in methanol or prepared in situ. Using an alcohol corresponding to the desired alkoxy group prevents trans-etherification by-products.

Q2: How can I effectively remove the 4-hydroxy-5-nitropyrimidine by-product?

A2: 4-Hydroxy-5-nitropyrimidine is more polar than the desired this compound. Therefore, column chromatography on silica gel is an effective method for separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should provide good separation.

Q3: Are there any safety precautions I should be aware of when running nitration reactions?

A3: Yes, nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions. The use of a nitrating mixture (e.g., HNO3/H2SO4) should be done with extreme caution. Always add the nitrating agent slowly to the substrate solution in an ice bath. It is crucial to have a quench solution ready and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: Can I use a different base for the methoxylation reaction?

A4: While other bases like potassium carbonate or sodium hydride in methanol can be used to generate methoxide in situ, sodium methoxide is generally preferred for its reactivity and the straightforward nature of the reaction. The choice of base can influence the reaction rate and by-product profile.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Chloro-5-nitropyrimidine
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add anhydrous methanol.

  • Reagent Addition: Slowly add sodium methoxide (as a solid or a solution in methanol) to the solvent and stir until fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Reaction: In a separate flask, dissolve 4-chloro-5-nitropyrimidine in a minimal amount of anhydrous methanol. Add this solution dropwise to the stirred sodium methoxide solution at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Work-up: Once the starting material is consumed, quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Reaction Pathway Visualization

G cluster_0 S_NAr Synthesis Pathway and By-products A 4-Chloro-5-nitropyrimidine C This compound (Desired Product) A->C + NaOMe D 4-Hydroxy-5-nitropyrimidine (By-product) A->D + H2O (Hydrolysis) B Sodium Methoxide B->C E Water (Contaminant) E->D

Caption: Synthetic pathway for this compound via SNAr and a common hydrolysis by-product.

References

  • Biffin, M. E. C., Brown, D. J., & Porter, Q. N. (1967). Pyrimidine reactions. Part XVIII. The conversion of this compound into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic, 2159. [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • PubChem. (n.d.). 4,6-Dimethoxy-5-nitropyrimidine. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. The Effect of the Solvent on the Tautomeric Equilibrium. Journal of the Chemical Society, 657-660.

Sources

troubleshooting nucleophilic substitution reactions on nitropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Senior Scientific Support) Topic: Troubleshooting Nucleophilic Aromatic Substitution on Nitropyrimidines

Mission Statement

You are working with nitropyrimidines , a class of "super-electrophiles." The introduction of a nitro group (


) at the C-5 position of a pyrimidine ring dramatically alters its electronic landscape, lowering the energy of the LUMO and making the ring highly susceptible to nucleophilic attack. While this facilitates rapid chemistry, it introduces three critical failure modes: Regiochemical ambiguity , Leaving group competition (denitration) , and Ring instability (ANRORC mechanism) .

This guide provides root-cause analysis and validated protocols to resolve these specific issues.

Module 1: Regioselectivity (The "Wrong Isomer" Issue)

User Query: "I am reacting 2,4-dichloro-5-nitropyrimidine with an amine. I expected a 1:1 mixture or C-2 selectivity, but I am isolating primarily the C-4 substituted product. Why?"

Root Cause Analysis: In 2,4-dihalopyrimidines, the C-4 position is inherently more electrophilic than C-2. When you add a nitro group at C-5, this bias is amplified.

  • Electronic Activation: The C-4 position is ortho to the electron-withdrawing nitro group, whereas C-2 is para. While both are activated, the inductive, electron-withdrawing effect of the nitro group is strongest at the adjacent carbon (C-4/C-6).

  • LUMO Coefficients: Frontier Molecular Orbital (FMO) theory dictates that the nucleophile attacks the carbon with the largest LUMO coefficient. In 5-nitropyrimidines, this is predominantly C-4.

  • Steric Factors: The C-2 position is flanked by two ring nitrogens, creating a "cleft" that can be sterically encumbered compared to C-4.

Troubleshooting Protocol:

  • If you want C-4 substitution: Proceed with standard conditions (0°C to RT). This is the thermodynamic and kinetic preference.

  • If you want C-2 substitution: You cannot easily reverse the electronic bias. You must use a blocking strategy:

    • React C-4 with a sacrificial group (e.g., thiomethoxide).

    • Perform SNAr at C-2 with your desired nucleophile.[1]

    • Oxidize and displace the C-4 position later.

    • Advanced Note: Some bulky tertiary amines have been reported to show anomalous C-2 selectivity via complex mechanisms, but this is not a general rule for primary/secondary amines [1].

Visual Logic: Regioselectivity Pathways

Regioselectivity Substrate 2,4-Dichloro- 5-nitropyrimidine C4_Path Path A: Attack at C-4 (Ortho to NO2) Substrate->C4_Path Kinetic Preference (Inductive Effect) C2_Path Path B: Attack at C-2 (Para to NO2) Substrate->C2_Path Higher Activation Energy Nu Nucleophile (Nu:) Nu->C4_Path Nu->C2_Path Prod_C4 C-4 Product (Major/Exclusive) C4_Path->Prod_C4 Prod_C2 C-2 Product (Trace/Minor) C2_Path->Prod_C2

Figure 1: Decision pathway for nucleophilic attack. The C-5 nitro group inductively activates the adjacent C-4 position more strongly than the distal C-2 position.

Module 2: Leaving Group Competition (The "Denitration" Issue)

User Query: "My mass spec shows the halogen is still there, but the nitro group is gone. I thought -NO2 was stable?"

Root Cause Analysis: In highly electron-deficient heterocycles, the nitro group itself becomes a competent leaving group (leaving as the stable nitrite anion,


).[2] This is known as ipso-substitution  or denitration .
  • Risk Factor: This occurs most frequently when using "hard" nucleophiles (like alkoxides or fluoride) or when the ring is super-activated (e.g., dinitropyrimidines).

  • Mechanism: The nucleophile attacks C-5 (ipso to nitro). The Meisenheimer complex collapses by ejecting

    
     instead of the halogen.
    

Troubleshooting Protocol:

  • Switch Nucleophiles: If using an alkoxide (RO⁻), switch to the corresponding alcohol (ROH) with a non-nucleophilic base (e.g., Hunig’s base). The free anion is often too aggressive.

  • Temperature Control: Denitration often has a higher activation energy than halogen displacement. Lower the reaction temperature (e.g., from 80°C to 0°C or -78°C).

  • Leaving Group Hierarchy: If possible, use a fluoro-substrate.[3] The bond strength of C-F is high, but the high electronegativity makes the carbon extremely susceptible to attack. In SNAr, F is usually displaced faster than

    
    , whereas Cl and Br might be displaced slower than 
    
    
    
    in specific contexts [2].
Module 3: The ANRORC Trap (Ring Instability)

User Query: "I treated my chloronitropyrimidine with an amide base, and the product is a completely different ring system or a regioisomer I can't explain."

Root Cause Analysis: You have likely triggered the ANRORC mechanism (A ddition of N ucleophile, R ing O pening, R ing C losure).

  • The Trigger: Strong bases (e.g.,

    
    , 
    
    
    
    ) or amide nucleophiles attack C-2.
  • The Collapse: Instead of displacing the leaving group, the ring opens (breaking the N1-C2 or N3-C2 bond) to form an acyclic intermediate.

  • The Rebuild: The intermediate recyclizes, often incorporating the nucleophile into the ring skeleton itself. This can lead to "cine" substitution (neighboring group) rather than direct "ipso" substitution [3].[4]

Visual Logic: SNAr vs. ANRORC

ANRORC Start Substrate: Halonitropyrimidine Condition_A Mild Base / Neutral Nu (e.g., RNH2, K2CO3) Start->Condition_A Condition_B Strong Base / Amide Nu (e.g., NaNH2, liq. NH3) Start->Condition_B Meisenheimer Meisenheimer Complex (Sigma Complex) Condition_A->Meisenheimer RingOpen Acyclic Intermediate (Ring Opening) Condition_B->RingOpen Attack at C-2 Prod_SNAr Standard S_NAr Product (Ipso Substitution) Meisenheimer->Prod_SNAr -Halide Prod_ANRORC Rearranged Product (Ring Transformation) RingOpen->Prod_ANRORC Recyclization

Figure 2: Divergent pathways. Strong bases favor ring opening (ANRORC), while mild conditions favor standard substitution.

Module 4: Optimization & Standard Protocols

Standard Operating Procedure (SOP) for Amination:

  • Stoichiometry: 1.0 equiv Substrate : 1.1 equiv Amine : 1.2 equiv Base (DIPEA/TEA).

  • Concentration: 0.1 M to 0.5 M. High concentration increases exotherm risk.

Solvent & Base Selection Matrix:

ParameterRecommendationRationale
Solvent (Standard) THF, DCM, Acetonitrile Non-polar or polar aprotic solvents minimize solvolysis side reactions.
Solvent (Difficult) DMF, DMSO, NMP High dielectric constants stabilize the Meisenheimer intermediate, accelerating sluggish reactions. Warning: Hard to remove; can promote denitration.
Base (Organic) DIPEA (Hunig's Base) Non-nucleophilic. Prevents the base from competing with the amine nucleophile.
Base (Inorganic) K₂CO₃, Cs₂CO₃ Useful for phenols/thiols. Cs₂CO₃ (“Cesium Effect”) improves solubility in organic solvents.
Temperature -78°C to 0°C (Start) CRITICAL: Nitropyrimidines are highly reactive. Always start cold to control exotherms and regioselectivity.

FAQ: "Why did my reaction turn black/tar?"

  • Diagnosis: Polymerization or decomposition.

  • Fix: The substrate is likely electron-deficient enough to undergo radical processes or polymerization initiated by the base.

  • Action:

    • Degas solvents (remove O₂).

    • Add a radical scavenger (e.g., BHT) if radical mechanism is suspected.

    • Dilute the reaction mixture.

References
  • Barvian, M. R., et al. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. National Institutes of Health. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • Van der Plas, H. C. (1978). The SN(ANRORC) Mechanism: A New Mechanism for Nucleophilic Substitution. Accounts of Chemical Research. Link

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for SNAr kinetics).

Sources

Technical Support Center: Synthesis and Purification of 4-Methoxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Methoxy-5-nitropyrimidine. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block, the yield and purity of this compound are paramount for the success of subsequent reactions and the integrity of final compounds. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during its synthesis and purification.

Troubleshooting Guide: Synthesis

The most common synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a corresponding chloropyrimidine with sodium methoxide. The high reactivity of the starting materials and product necessitates precise control over reaction conditions to achieve optimal outcomes.

Q1: My synthesis of this compound from 4-chloro-5-nitropyrimidine results in a consistently low yield. What are the likely causes and how can I improve it?

A1: Low yield is a frequent issue that can typically be traced to three main areas: incomplete reaction, competing side reactions, or mechanical loss during workup. Let's break down the causality and solutions.

The core reaction is a nucleophilic aromatic substitution where the methoxide ion attacks the electron-deficient pyrimidine ring at the carbon bearing the chlorine atom.[1][2] The electron-withdrawing nitro group activates the ring, making this position highly susceptible to nucleophilic attack.[2] However, several factors can disrupt this process:

  • Moisture Contamination: Sodium methoxide is a strong base and will readily react with any water present in the solvent (methanol) or on the glassware. This consumes your nucleophile, leading to an incomplete reaction.

    • Solution: Always use anhydrous methanol and ensure all glassware is thoroughly dried before use. Using freshly prepared or commercially sourced anhydrous sodium methoxide is also critical.[3]

  • Improper Reaction Temperature: While the reaction is generally facile, temperature control is crucial. Running the reaction at too low a temperature can lead to slow kinetics and an incomplete reaction within a practical timeframe. Conversely, excessive heat can promote side reactions.

    • Solution: A common and effective method involves the portion-wise addition of sodium methoxide to a solution of the chloropyrimidine in methanol at a reduced temperature (e.g., 0 °C) to control the initial exotherm, followed by stirring at this temperature for a set period.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion.

  • Incorrect Stoichiometry: Using an insufficient amount of sodium methoxide will naturally result in unreacted starting material. However, using a large excess can sometimes lead to undesired secondary reactions, such as the displacement of other groups on more complex pyrimidines.[5]

    • Solution: Start with a slight excess of sodium methoxide (e.g., 1.1 to 1.2 equivalents). This ensures the complete consumption of the starting material without promoting significant side product formation.

  • Degradation During Workup: The nitro group can make the pyrimidine ring susceptible to degradation under strongly basic or acidic conditions, especially at elevated temperatures.

    • Solution: Neutralize the reaction mixture carefully during workup, avoiding strong acids if possible. Extraction should be performed promptly without prolonged exposure to aqueous layers.

Troubleshooting Guide: Purification

Even with a successful reaction, isolating this compound at high purity can be challenging. The primary methods are recrystallization and column chromatography, each with its own set of potential pitfalls.

Q2: I'm struggling to purify the crude product by recrystallization. It either "oils out" or the purity doesn't improve significantly. What should I do?

A2: This is a classic purification problem that usually comes down to solvent selection and technique.[6] The principle of recrystallization is to find a solvent (or solvent system) in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[6][7]

  • Finding the Right Solvent: For pyrimidine derivatives like this, a mixed solvent system is often effective. A good starting point is a combination of a solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and a non-polar "anti-solvent" in which it is insoluble (like hexane or isohexane).[4][8]

    • Protocol: Dissolve the crude solid in a minimal amount of the hot "good" solvent. Then, slowly add the hot "anti-solvent" dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Preventing "Oiling Out": Oiling out occurs when the solid melts in the hot solvent or its solubility is exceeded so rapidly upon cooling that it comes out of solution as a liquid instead of forming crystals.

    • Solution: Ensure the boiling point of your solvent is lower than the melting point of your compound (this compound has a melting point around 66°C).[4] Slow, undisturbed cooling is critical. Do not place the hot flask directly into an ice bath; allow it to cool to room temperature first, then transfer it to an ice bath to maximize crystal formation.[7]

  • Removing Colored Impurities: If your product has a persistent yellow or brown tint, this may be due to degradation products or highly polar impurities.

    • Solution: Before recrystallization, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal adsorbs colored impurities and can be removed by filtering the hot solution through celite before crystallization.[8] Use charcoal sparingly, as it can also adsorb your product.

Q3: My flash column chromatography provides poor separation of the product from a close-running impurity. How can I optimize this?

A3: Poor separation on a silica gel column is typically an issue with the choice of mobile phase (eluent) or improper technique.[9][10]

  • Optimizing the Eluent System: The key is to find a solvent system that provides a good separation factor (ΔRf) between your product and the impurity on a TLC plate.

    • TLC Analysis: Use TLC to test various solvent systems. A good target Rf value for your product is between 0.25 and 0.35. A common eluent system for this type of compound is a mixture of ethyl acetate and a non-polar solvent like hexane or isohexane.[4] A 5% solution of ethyl acetate in isohexane has been reported to be effective.[4]

    • Gradient Elution: If an isocratic (single solvent mixture) system doesn't work, use a gradient. Start with a less polar eluent (e.g., pure hexane) and gradually increase the percentage of the more polar solvent (ethyl acetate). This will elute non-polar impurities first, followed by your product, and then more polar impurities.[9]

  • Proper Column Packing and Loading: A poorly packed column will have channels, leading to broad bands and poor separation.

    • Solution: Pack the column as a slurry of silica gel in your initial, non-polar eluent.[10] Ensure the silica bed is level and topped with a thin layer of sand. Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column in a tight, narrow band. If the product is not very soluble, you can "dry load" it by adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[9]

Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?

A1: Based on its functional groups and data for similar compounds, this compound should be stored in a cool, dry, and dark environment. It is recommended to store it under an inert gas like nitrogen or argon at 2-8°C.[4] The methoxy group can be susceptible to hydrolysis under acidic conditions, and the nitro-activated ring can be sensitive to strong bases and light.[11]

Q2: Can I use sodium hydroxide to generate sodium methoxide in situ from methanol?

A2: This is strongly discouraged. While sodium hydroxide will establish an equilibrium with methanol to form sodium methoxide and water, the presence of water is highly detrimental to the reaction, as it will consume the methoxide and can lead to hydrolysis of the starting material or product. Using solid sodium methoxide or generating it by reacting clean sodium metal with anhydrous methanol is the standard and most reliable method.

Q3: My final product shows a broad melting point range. Does this always indicate impurity?

A3: A broad melting point range is a strong indicator of impurity. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of contaminants that disrupt the crystal lattice.[6] If you observe this, further purification via recrystallization or chromatography is recommended until a sharp melting point is achieved.

Visualized Workflows and Logic

G cluster_synthesis Synthesis Workflow Start Start Reactants 4-Chloro-5-nitropyrimidine Anhydrous Methanol Reagent Sodium Methoxide (1.1 eq) Reaction Combine at 0°C Stir for 2-4h Monitor by TLC Quench Quench with water or sat. NH4Cl Extraction Extract with Ethyl Acetate Drying Dry organic layer (Na2SO4 or MgSO4) Evaporation Concentrate under reduced pressure Crude Crude Product

G Crude Crude Product TLC Analyze by TLC Crude->TLC Decision Purity Assessment TLC->Decision Recrystallize Recrystallization (e.g., EtOAc/Hexane) Decision->Recrystallize Relatively clean, single major spot Column Column Chromatography (e.g., EtOAc/Hexane on Silica) Decision->Column Multiple spots or close-running impurities Final Pure Product Recrystallize->Final Impure Product still impure Recrystallize->Impure If purity is insufficient Column->Final Impure->Column

Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is based on established methods for nucleophilic substitution on chloropyrimidines.[4]

Materials:

  • 4-Chloro-5-nitropyrimidine

  • Sodium methoxide (solid)

  • Anhydrous Methanol

  • Ethyl Acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add 4-chloro-5-nitropyrimidine (1.0 eq).

  • Add anhydrous methanol to dissolve the starting material (approx. 10-15 mL per gram of chloropyrimidine).

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Slowly add solid sodium methoxide (1.1 eq) in portions over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Continue stirring the reaction mixture at 0°C. Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate/Hexane as eluent) until the starting material is consumed (typically 2-4 hours).

  • Once complete, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallization.[6][7]

Procedure:

  • Place the crude solid into an Erlenmeyer flask.

  • Add a minimal amount of a hot "good" solvent (e.g., Ethyl Acetate) to just dissolve the solid. Keep the solution heated on a hot plate.

  • Slowly add a hot "anti-solvent" (e.g., Hexane) dropwise until the solution becomes persistently cloudy.

  • Add 1-2 drops of the hot "good" solvent to clarify the solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent (Hexane).

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This protocol details purification using a silica gel column.[4][10]

Procedure:

  • Select an appropriate eluent system by TLC analysis (e.g., 5-10% Ethyl Acetate in Hexane).[4]

  • Prepare the column by packing silica gel as a slurry in the least polar component of your eluent system (Hexane).

  • Dissolve the crude product in a minimal volume of the eluent or a slightly stronger solvent (e.g., Dichloromethane).

  • Carefully load the sample onto the top of the silica bed.

  • Begin eluting with the chosen solvent system, collecting fractions.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary
ParameterEffect on YieldEffect on PurityRecommendation
NaOCH₃ Stoichiometry Too low: Incomplete reaction, low yield. Too high: Can increase side products.Excess can decrease purity by promoting side reactions.Use 1.1–1.2 molar equivalents relative to the chloropyrimidine.
Moisture Significantly reduces yield by consuming reagent.Can introduce hydrolysis byproducts, lowering purity.Use anhydrous solvents and reagents; dry all glassware thoroughly.
Reaction Temperature Too low: Slow/incomplete reaction. Too high: Promotes side reactions/degradation.Higher temperatures often lead to more colored impurities.Add reagent at 0°C and maintain this temperature while monitoring by TLC.[4]
Cooling Rate (Recrystallization) Rapid cooling decreases recovery.Rapid cooling traps impurities in the crystal lattice.[8]Allow the solution to cool slowly to room temperature before ice bath cooling.[7]
References
  • Title: Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium Source: Google Patents URL
  • Title: Pyrimidine reactions. Part XVIII. The conversion of this compound into 3-amino-4-nitropyrazole by hydrazine Source: Journal of the Chemical Society C URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

  • Title: Recrystallization Source: YouTube URL: [Link]

  • Title: Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]

  • Title: Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor Source: Google Patents URL
  • Title: Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds Source: MDPI URL: [Link]

  • Title: What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Source: ResearchGate URL: [Link]

  • Title: Solved 10. 4-Chloropyridine reacts with sodium methoxide to | Chegg.com Source: Chegg.com URL: [Link]

  • Title: A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine Source: Google Patents URL
  • Title: How To: Purify by Crystallization Source: Department of Chemistry : University of Rochester URL: [Link]

  • Title: Exploring the Chemical Reactivity and Transformations of 2-Chloro-4-methoxy-5-nitropyridine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Purification: Tips for Flash Column Chromatography Source: Department of Chemistry : University of Rochester URL: [Link]

  • Title: 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. Source: Filo URL: [Link]

  • Title: 4 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones Source: Vanderbilt University URL: [Link]

  • Title: The Role of 2-Chloro-4-methoxy-5-nitropyridine in Pharmaceutical Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Sodium Methoxide Source: Sciencemadness.org URL: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Methoxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the scale-up challenges associated with the synthesis of 4-Methoxy-5-nitropyrimidine (CAS: 14001-69-5). The preferred industrial route involves the nucleophilic aromatic substitution (


) of 4-chloro-5-nitropyrimidine, which is generated from 4-hydroxy-5-nitropyrimidine (or 5-nitropyrimidin-4-ol).

Key scale-up risks include the violent exotherm during phosphorus oxychloride (


) quenching, the hydrolytic instability  of the chloro-intermediate, and the energetic nature  of the nitro-functionalized pyrimidine ring. This guide provides self-validating protocols and troubleshooting workflows to mitigate these risks.

Part 1: Synthetic Workflow & Critical Control Points

The following diagram outlines the optimized synthetic pathway, highlighting Critical Control Points (CCPs) where process deviation most frequently leads to failure.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation cluster_2 Safety Critical SM 4-Hydroxy-5-nitropyrimidine (Starting Material) Inter 4-Chloro-5-nitropyrimidine (Intermediate) SM->Inter Reflux (CCP 1: Moisture Control) Reagent1 POCl3 + Base (e.g., N,N-Diethylaniline) Reagent1->Inter Product This compound (Target) Inter->Product SNAr (CCP 2: Exotherm Control) Quench Inverse Quench (Pour Rxn into Ice/Water) Inter->Quench Workup Reagent2 NaOMe / MeOH (0-5 °C) Reagent2->Product Quench->Inter Isolation

Caption: Figure 1. Synthetic workflow for this compound. CCP 1 ensures conversion efficiency; CCP 2 prevents thermal runaway and hydrolysis.[1]

Part 2: Troubleshooting & FAQs

Module 1: The Chlorination Step (Synthesis of 4-Chloro-5-nitropyrimidine)

Q1: My reaction mixture solidified during the


 reflux, causing the stirrer to seize. What happened? 
  • Cause: This is often due to the formation of the Vilsmeier-Haack adduct or viscous phosphorochloridate byproducts, especially if the solvent volume is too low or if the base (e.g.,

    
    -diethylaniline or pyridine) concentration is too high relative to the solvent.
    
  • Solution:

    • Solvent Selection: Do not run neat on a large scale. Use a co-solvent like toluene or chlorobenzene (5–10 volumes) to maintain fluidity.[1]

    • Base Stoichiometry: Limit the organic base to 1.0–1.2 equivalents. Excess base can increase the viscosity of the ionic intermediates.[1]

    • Agitation: Ensure your reactor is equipped with a high-torque overhead stirrer (anchor or pitch-blade impeller), not a magnetic stir bar, which is insufficient for scale-up slurries.

Q2: Upon quenching the


 reaction, I experienced a violent boil-over. How do I prevent this? 
  • Cause: You likely performed a "direct quench" (adding water to the reaction vessel).[1] The hydrolysis of excess

    
     is exothermic and generates HCl gas.[1] Accumulation of metastable intermediates (like phosphorodichloridic acid) can lead to a delayed, explosive exotherm.[1][2][3]
    
  • Protocol (The Inverse Quench):

    • Cool the reaction mixture to room temperature.

    • Prepare a separate vessel with crushed ice and water (at least 5x volume of

      
       used).
      
    • Transfer the reaction mixture slowly into the vigorously stirred ice water.

    • Control: Maintain the quench temperature below 20°C. If the temperature spikes, stop addition immediately.

    • Reference: Achmatowicz et al. describe the safety hazards of

      
       hydrolysis and the necessity of inverse quenching to prevent accumulation of energetic metastable intermediates [1].
      
Module 2: The Methoxylation Step (Synthesis of Target)

Q3: I am seeing significant amounts of the starting material (4-hydroxy-5-nitropyrimidine) in the final product. Is the reaction reversing?

  • Cause: This is not a reversal, but hydrolysis of the reactive 4-chloro intermediate.[1] The 5-nitro group makes the 4-position highly electrophilic, reacting readily with water (from wet solvents or atmosphere) instead of the methoxide.

  • Troubleshooting Guide:

    • Step 1: Check Solvents. Ensure Methanol is anhydrous (<0.05% water).[1]

    • Step 2: Check Reagent. Use solid Sodium Methoxide (95%+) or a fresh solution.[1] Old NaOMe solutions absorb moisture, forming NaOH, which leads to hydrolysis.[1]

    • Step 3: Atmosphere. Maintain a strict Nitrogen/Argon blanket throughout the addition.[1]

Q4: The reaction temperature spiked uncontrollably upon adding Sodium Methoxide.

  • Cause: The

    
     reaction is highly exothermic.[1][4] On a gram scale, heat dissipation is fast; on a kilo scale, it is not.[1]
    
  • Protocol:

    • Cool the 4-chloro-5-nitropyrimidine solution to 0°C to -5°C .

    • Dosage: Add the NaOMe solution dropwise or via a dosing pump.

    • Monitoring: Do not exceed an internal temperature of 10°C during addition.

    • Wait: Allow the reaction to stir at 0°C for 30–60 minutes before warming to room temperature.

Module 3: Isolation & Purification

Q5: The product is oiling out instead of crystallizing during the water workup.

  • Cause: "Oiling out" occurs when the product precipitates as a liquid before crystallizing, often due to impurities or adding water too quickly at a temperature above the product's melting point (or depressed melting point due to solvent mixtures).[1]

  • Solution:

    • Seeding: Add seed crystals of pure this compound when the solution reaches saturation (cloud point).

    • Slow Addition: Add the antisolvent (water) slowly over 1–2 hours.[1]

    • Temperature: Ensure the mixture is cooled to 0–5°C after the initial precipitation to maximize yield and harden the solid.

Part 3: Impurity Troubleshooting Decision Tree

Use this logic flow to identify the root cause of low purity.

Troubleshooting Start Problem: Low Purity / Low Yield CheckHPLC Analyze Crude by HPLC/LC-MS Start->CheckHPLC Impurity1 Impurity: 4-Hydroxy-5-nitropyrimidine (Hydrolysis Product) CheckHPLC->Impurity1 Peak at RT of SM Impurity2 Impurity: Unknown High MW (Dimers/Polymers) CheckHPLC->Impurity2 Late eluting peaks Action1 Cause: Moisture in MeOH or NaOMe Fix: Use Anhydrous solvents, check reactor seal Impurity1->Action1 Action2 Cause: Thermal degradation / Runaway Fix: Lower addition T, improve stirring Impurity2->Action2

Caption: Figure 2. Decision tree for identifying root causes of impurities based on HPLC analysis.

Part 4: Quantitative Data & Specifications

ParameterSpecificationRationale
POCl3 Equivalents 2.0 – 3.0 eqExcess required to drive reaction; too much complicates quenching [2].
Base (Diethylaniline) 1.0 – 1.1 eqActs as HCl scavenger; excess increases viscosity.[1]
Quench Temp < 20 °CPrevents decomposition of Vilsmeier intermediates.[1]
NaOMe Equivalents 1.05 – 1.1 eqSlight excess ensures conversion; large excess risks side reactions.[1]
Reaction Temp (Methoxylation) 0 – 5 °C (Addition)Controls exotherm; prevents thermal decomposition of nitro group.[1]
Drying Temp < 45 °C (Vacuum)Nitro compounds are heat sensitive; avoid drying >50°C.

References

  • Achmatowicz, M., et al. (2010).[1] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6), 1490–1500.[1] Link

  • Sun, Z., et al. (2011).[1][5] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." The Journal of Organic Chemistry, 76(19), 8117–8122.[1] Link

  • BenchChem. (2025).[1][3] "Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate." BenchChem Technical Support. Link

  • PubChem. (2025).[1] "2-Methoxy-5-nitropyrimidine Compound Summary." National Library of Medicine.[1] Link

Sources

Technical Support Center: Stability & Handling of 4-Methoxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Stability Optimization under Reaction Conditions

Executive Summary: The "Hot" Electrophile

Welcome to the technical guide for 4-Methoxy-5-nitropyrimidine . As a Senior Application Scientist, I often see this compound mishandled because researchers underestimate its electrophilicity.

The Core Problem: This is not a standard pyrimidine. The 5-nitro group acts as a powerful electron-withdrawing group (EWG), working in concert with the ring nitrogens (N1 and N3) to intensely activate the C4 position. Consequently, the 4-methoxy group—normally a poor leaving group—becomes highly labile. It is prone to rapid Nucleophilic Aromatic Substitution (SNAr) even under mild conditions.

This guide addresses the three primary failure modes: Hydrolytic Demethylation , Unintended Aminolysis , and Pyrazolo-Rearrangement .

Part 1: Troubleshooting Guide (Q&A Format)
Issue 1: "My yield is low, and I see a polar byproduct in aqueous base."

Diagnosis: Hydrolytic Attack (SNAr) Technical Insight: In aqueous basic media (pH > 8), the hydroxide ion (OH⁻) acts as a nucleophile. Due to the activation by the 5-nitro group, OH⁻ attacks C4, displacing the methoxide ion. The product is 5-nitropyrimidin-4-one (often existing as the 4-hydroxy tautomer), which is highly polar and water-soluble, leading to loss during aqueous workup.

  • Corrective Action:

    • Switch Bases: Avoid hydroxide bases (NaOH, KOH). Use non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-lutidine if a base is required.

    • Solvent Control: Use anhydrous aprotic solvents (DCM, THF, DMF). If water is necessary, maintain pH < 7.5.

    • Temperature: Keep reactions at 0°C or lower when adding any base.

Issue 2: "I tried to reduce the nitro group with hydrazine, but the product is wrong."

Diagnosis: Pyrazolo-Rearrangement Technical Insight: This is a classic "gotcha" with 5-nitropyrimidines. Reaction with hydrazine does not always yield the simple amine.

  • Stage 1 (< 0°C): Hydrazine displaces the methoxy group via SNAr to form 4-hydrazino-5-nitropyrimidine .

  • Stage 2 (> 25°C): The hydrazino group attacks the ring nitrogen or nitro group, leading to ring opening and recyclization to form 3-amino-4-nitropyrazole . This rearrangement is well-documented and irreversible [1].

  • Corrective Action:

    • Temperature Criticality: If your goal is the 4-hydrazino intermediate, you must maintain the reaction temperature below 0°C (ideally -10°C) [1].

    • Alternative Reduction: To reduce the nitro group without displacing the methoxy group, avoid hydrazine. Use Catalytic Hydrogenation (H₂/Pd-C) or Iron/Acetic Acid under mild conditions.

Issue 3: "I am seeing trans-amination byproducts when using amine solvents."

Diagnosis: Solvent-Participating SNAr Technical Insight: Primary and secondary amines are strong enough nucleophiles to displace the activated 4-methoxy group at room temperature. Using methanol/ammonia or amine solvents will lead to a mixture of the desired product and the N-substituted analog.

  • Corrective Action:

    • Solvent Selection: Never use nucleophilic solvents (e.g., methanol, ethanol, primary amines) if the methoxy group must be preserved. Use Acetonitrile (MeCN) or Dichloromethane (DCM) .

    • Stoichiometry: If reacting with an amine, add the amine dropwise to the pyrimidine (excess electrophile) at low temperature to prevent double-substitution or side reactions.

Part 2: Reaction Pathways & Logic (Visualization)

The following diagram illustrates the competing pathways driven by the "Hot" C4 center. Note how temperature and nucleophile choice dictate the fate of the molecule.

G Start This compound (Activated Electrophile) Hydrolysis 5-Nitropyrimidin-4-one (Dead End Byproduct) Start->Hydrolysis Aq. Base (OH-) pH > 8 Hydrazino 4-Hydrazino-5-nitropyrimidine (Intermediate) Start->Hydrazino Hydrazine < 0°C AmineProduct 4-Amino-5-nitropyrimidine (Substitution Product) Start->AmineProduct R-NH2 S_NAr Pyrazole 3-Amino-4-nitropyrazole (Rearranged Product) Hydrazino->Pyrazole > 25°C Rearrangement

Caption: Figure 1. Degradation and transformation pathways of this compound. Red paths indicate potential failure modes if conditions are uncontrolled.

Part 3: Validated Protocols
Protocol A: Safe Storage & Handling
  • Storage: Store solid at -20°C . Solutions in DMSO/DMF degrade over time; prepare fresh.

  • Thawing: Allow vial to reach room temperature before opening to prevent condensation (water acts as a nucleophile!).

Protocol B: Nucleophilic Substitution (SNAr) with Amines

Goal: Replace OMe with an amine (R-NH₂) without hydrolysis.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous Acetonitrile or THF .

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add DIPEA (1.1 equiv) only if the amine is a salt (e.g., HCl salt). If using free amine, no auxillary base is needed.

  • Nucleophile Addition: Add the amine (1.0–1.1 equiv) dropwise over 10 minutes.

    • Why? Prevents local heating and runaway exotherms.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by the more polar amine product.

  • Termination: Once complete (usually < 1h), quench with saturated NH₄Cl (mildly acidic) to neutralize any excess amine before workup.

Protocol C: Nitro Reduction (Preserving the Methoxy Group)

Goal: Reduce NO₂ to NH₂ without displacing OMe.

  • Catalyst: Use 10% Pd/C (5 wt% loading).

  • Solvent: Ethanol or Methanol (acceptable here as the reaction is reduction, not substitution, but ensure neutral pH).

  • Condition: Hydrogen balloon (1 atm) at Room Temperature .

    • Warning: Do not heat. Heating in alcohol can promote solvolysis (exchange of OMe for OEt).

  • Time: Monitor closely (LCMS). Stop immediately upon consumption of starting material to avoid dechlorination (if Cl substituents are present) or ring reduction.

Part 4: Stability Data Summary
ConditionStability RatingOutcome / Byproduct
Aq. NaOH (1M), 25°C 🔴 UnstableHydrolysis to 5-nitropyrimidin-4-one
Hydrazine, > 25°C 🔴 UnstableRearrangement to 3-amino-4-nitropyrazole [1]
Hydrazine, < 0°C 🟡 MetastableForms 4-hydrazino-5-nitropyrimidine (stable if cold) [1]
Ethanol, Reflux 🟡 RiskPotential trans-etherification (OEt replaces OMe)
Anhydrous DCM/THF 🟢 StableInert (Recommended solvents)
Acidic Media (HCl) 🟡 RiskDemethylation possible upon heating
References
  • Biffin, M. E. C., Brown, D. J., & Porter, Q. N. (1967). Pyrimidine reactions. Part XVIII. The conversion of this compound into 3-amino-4-nitropyrazole by hydrazine.[1] Journal of the Chemical Society C: Organic, 573-574.

  • BenchChem. (2025).[2] Stability issues of 4-methoxypyrimidin-5-ol in solution. BenchChem Technical Support.

  • Córdoba Gómez, L., et al. (2023).[3] Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured. RSC Advances.

Sources

Technical Support Center: Analytical Monitoring of 4-Methoxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYR-5N-ANALYSIS Assigned Specialist: Senior Application Scientist, Process Development Subject: Troubleshooting Analytical Methods for 4-Methoxy-5-nitropyrimidine (4-M-5-NP) Reactions

Executive Summary

This compound is a highly reactive electrophile used primarily as a precursor for fused heterocycles (e.g., purines, pteridines) and as a scaffold in medicinal chemistry. Its reactivity is dominated by the strong electron-withdrawing effect of the 5-nitro group, which activates the 4-position toward nucleophilic aromatic substitution (


) and renders the ring electron-deficient.

This guide addresses the specific analytical challenges arising from this reactivity: rapid hydrolysis in aqueous media, peak tailing due to basic nitrogen interactions, and the need for precise kinetic monitoring during nitro-reduction or nucleophilic displacement.

Part 1: Troubleshooting Guide (Q&A)

Category A: HPLC Method Issues

Q1: I am observing severe peak tailing for this compound on my C18 column. How do I fix this?

Diagnosis: Pyrimidine nitrogens are basic. If your mobile phase pH is near the pKa of the pyrimidine nitrogen (typically ~1.5–2.5 for electron-deficient pyrimidines), the analyte exists in a dynamic equilibrium between neutral and protonated forms. The protonated cation interacts strongly with residual silanols on the silica backbone of the C18 column, causing tailing.

Solution:

  • Buffer Selection: Switch to a low-pH buffer to fully protonate the species (e.g., 0.1% Trifluoroacetic acid, pH ~2) or a mid-pH buffer (e.g., Ammonium Acetate, pH 6.5) to keep it neutral. Note: For 5-nitropyrimidines, acidic conditions are preferred to suppress silanol ionization.

  • Add an Ion-Pairing Reagent: If tailing persists, add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA competes for the active silanol sites, "blocking" them from the analyte.

  • Column Choice: Switch to a "Base-Deactivated" (BDS) or hybrid-particle column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) designed to minimize silanol activity.

Q2: A new peak appears at RRT ~0.8 during the reaction, but the mass balance doesn't close. What is it?

Diagnosis: This is likely the hydrolysis product, 5-nitro-4-hydroxypyrimidine (or its tautomer 5-nitrouracil) . The methoxy group at the 4-position is labile in the presence of water, especially under acidic or basic catalysis.

Validation Protocol:

  • Check UV Spectrum: The hydrolysis product often has a bathochromic shift (red shift) compared to the methoxy parent due to the ionizable hydroxyl group.

  • LC-MS Confirmation: Look for a mass shift of -14 Da (Loss of

    
    , gain of 
    
    
    
    ).
    • Parent

      
       Da.
      
    • Hydrolysis Product

      
       Da.
      
Category B: Reaction Monitoring ( & Reduction)

Q3: During the reduction of the nitro group to the amine, the reaction seems to stall. How do I confirm if it's stalling or if an intermediate is forming?

Diagnosis: Nitro reduction proceeds via nitroso (


) and hydroxylamine (

) intermediates. These intermediates are often unstable and may not ionize well in ESI-MS or may co-elute with the product.

Troubleshooting Steps:

  • Monitor Absorbance Ratios: The nitro group is a strong chromophore.

    • Starting Material (Nitro): Strong absorption at 260–280 nm.

    • Product (Amine): Often shows a shift to 290–310 nm due to the electron-donating amino group pushing electron density into the ring (push-pull system).

  • TLC Stain: Use p-anisaldehyde stain. Hydroxylamines often stain distinctively (brown/red) compared to the primary amine (yellow/orange).

Q4: I am trying to displace the methoxy group with an amine, but the reaction is slow. Can I heat it?

Advisory: The 5-nitro group activates the 4-methoxy group for displacement, but thermal instability is a risk.

  • Risk: At temperatures >80°C, you risk Demethylation (attack by the displaced methoxide on the methyl group) or ring opening.

  • Recommendation: Monitor by HPLC every 30 minutes. If the ratio of [Product] to [Hydrolysis Impurity] decreases, lower the temperature and use a stronger nucleophile or a catalyst (e.g., mild Lewis acid).

Part 2: Standardized Analytical Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative monitoring of reaction conversion and purity.

ParameterSpecificationRationale
Column C18 (4.6 x 150 mm, 3.5 µm)Standard stationary phase; 3.5 µm offers better resolution for polar impurities.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and protonates basic nitrogens.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for nitrogenous heterocycles than Methanol.
Gradient 5% B to 95% B over 10 minSteep gradient required to elute non-polar byproducts while retaining polar SM.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 254 nm & 280 nm254 nm for the aromatic ring; 280 nm is specific for the nitro-conjugated system.
Sample Prep Dilute in 1:1 MeCN:WaterMatches initial mobile phase strength to prevent peak distortion.
Protocol 2: Reaction Quenching for Analysis
  • For

    
     Reactions (Basic conditions): 
    
    • Aliquot 50 µL reaction mixture.

    • Quench into 950 µL 0.1% Acetic Acid in MeCN .

    • Why? Neutralizes the amine nucleophile immediately to stop the reaction.

  • For Nitro Reductions (Hydrogenation/Metal reduction):

    • Aliquot 50 µL reaction mixture.

    • Filter through a 0.2 µm PTFE syringe filter .

    • Why? Removes metal catalysts (Pd/C, Fe) that can degrade the column or continue reacting in the vial.

Part 3: Visualizing the Reaction Landscape

The following diagram illustrates the critical reaction pathways and potential failure modes (impurities) for this compound.

ReactionPathways SM This compound (Starting Material) Prod_Sub 4-Alkylamino-5-nitropyrimidine (SNAr Product) SM->Prod_Sub R-NH2 (SNAr Displacement) Imp_Hydrolysis 5-Nitro-4-hydroxypyrimidine (Hydrolysis Impurity) SM->Imp_Hydrolysis H2O / H+ or OH- (Hydrolysis) Imp_Int Nitroso/Hydroxylamine Intermediates SM->Imp_Int Partial Red. (H2/Pd, Fe/HCl) Imp_RingOpen Ring Opening Byproducts SM->Imp_RingOpen Harsh Cond. (>80°C) Prod_Amine 5-Amino-4-methoxypyrimidine (Reduction Product) Imp_Int->Prod_Amine Full Red.

Figure 1: Reaction network of this compound showing desired pathways (green) and degradation risks (red).[1]

Part 4: Method Development Workflow

Use this logic flow to optimize your specific separation if the standard protocol fails.

MethodDev Start Start: Standard Gradient (5-95% ACN, 0.1% FA) CheckPeak Check Peak Shape & Resolution Start->CheckPeak Tailing Issue: Peak Tailing? CheckPeak->Tailing Poor Shape Success Validated Method CheckPeak->Success Good Separation Coelution Issue: Co-elution? Tailing->Coelution No Fix_Tailing Add 5mM TEA or Switch to High pH Buffer Tailing->Fix_Tailing Yes Fix_Coelution Flatten Gradient (e.g., 10-40% B over 20 min) Coelution->Fix_Coelution Yes Fix_Tailing->CheckPeak Fix_Coelution->CheckPeak

Figure 2: Decision tree for optimizing HPLC separation of pyrimidine derivatives.

References

  • BenchChem. (2025).[2][3][4] Stability issues of 4-methoxypyrimidin-5-ol in solution. Retrieved from 5

  • Wang, E., et al. (2002).[6] A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 6

  • SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol. Retrieved from 7

  • Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of aminolysis. Retrieved from 8

  • ChemicalBook. 4-CHLORO-6-METHOXY-5-NITROPYRIMIDINE Properties and Synthesis. Retrieved from 9[9]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Methoxy-5-nitropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules necessitates a profound understanding of its chemical behavior, particularly its reactivity towards nucleophiles. This guide provides an in-depth comparison of the reactivity of 4-methoxy-5-nitropyrimidine with other key pyrimidine derivatives in nucleophilic aromatic substitution (SNAr) reactions, supported by mechanistic insights and experimental data.

The Pyrimidine Core: An Electron-Deficient Heterocycle Primed for Nucleophilic Attack

The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient.[1][2] This electronic characteristic is a direct consequence of the electronegativity of the nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. This reduced electron density makes the pyrimidine nucleus susceptible to attack by nucleophiles, a reaction pathway known as nucleophilic aromatic substitution (SNAr).[1][3] This reactivity is fundamental to the functionalization of the pyrimidine core in the synthesis of a vast array of pharmaceutical agents.[4][5]

Activating and Directing Effects of Substituents: The Case of this compound

The reactivity of the pyrimidine ring can be further modulated by the presence of substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) can decrease reactivity.

In the case of This compound , we have a fascinating interplay of electronic effects:

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group at the 5-position significantly activates the pyrimidine ring towards nucleophilic attack through both inductive and resonance effects.[6] It stabilizes the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism.[3]

  • The Methoxy Group (-OCH₃): The methoxy group at the 4-position presents a more complex electronic profile. While it is inductively electron-withdrawing due to the electronegativity of the oxygen atom, it is also capable of donating electron density through resonance. The net effect of the methoxy group is highly dependent on its position relative to the site of nucleophilic attack.

The combination of a strong activating nitro group and a methoxy group at a position susceptible to substitution makes this compound a highly reactive substrate for SNAr reactions.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, it is essential to compare it with other substituted pyrimidines under similar reaction conditions.

This compound vs. 4-Chloro-5-nitropyrimidine

Both this compound and 4-chloro-5-nitropyrimidine are highly activated towards nucleophilic substitution due to the presence of the 5-nitro group. The primary difference lies in the nature of the leaving group: methoxide versus chloride. Generally, chloride is a better leaving group than methoxide in SNAr reactions. However, the reactivity can be influenced by the reaction conditions and the nucleophile.

Interestingly, studies on related systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have revealed that the alkoxy group can be preferentially displaced over the chloro group in the presence of primary amines.[6][7][8] This unexpected reactivity is attributed to the formation of a stabilized Meisenheimer complex that facilitates the departure of the alkoxy group.[6] This suggests that in certain contexts, the methoxy group in this compound can act as a viable leaving group, a factor that must be considered in synthetic design.

This compound vs. Unsubstituted and Monosubstituted Pyrimidines

Compared to unsubstituted pyrimidine or pyrimidines with only a leaving group (e.g., 2-chloropyrimidine or 4-chloropyrimidine), this compound is significantly more reactive. The strong activation provided by the 5-nitro group drastically lowers the energy barrier for the formation of the Meisenheimer intermediate, leading to faster reaction rates.

Regioselectivity in Dichloropyrimidines: A Comparative Insight

The study of dichloropyrimidines provides valuable insights into the directing effects of substituents. For instance, in 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the 4-position.[2][9] However, the presence of an electron-donating group at the 6-position can shift the selectivity towards the 2-position.[9] In contrast, an electron-withdrawing group at the 5-position, such as a nitro group, strongly directs nucleophilic attack to the 4-position.[10] This highlights the powerful directing influence of the nitro group, which is also a key feature of this compound's reactivity.

Table 1: Qualitative Comparison of Reactivity in SNAr Reactions

Pyrimidine DerivativeActivating/Deactivating GroupsLeaving GroupExpected Relative Reactivity
This compound -NO₂ (strong activator)-OCH₃ (moderate)Very High
4-Chloro-5-nitropyrimidine-NO₂ (strong activator)-Cl (good)Very High
2,4-Dichloro-5-nitropyrimidine-NO₂ (strong activator)-Cl (good)Very High (attack at C4)[10]
2-ChloropyrimidineNone-Cl (good)Moderate
4-ChloropyrimidineNone-Cl (good)Moderate
PyrimidineNoneNone (requires harsh conditions)Low

Mechanistic Considerations: The SNAr Pathway

The nucleophilic aromatic substitution on this compound proceeds through the classical two-step addition-elimination mechanism, also known as the SNAr mechanism.

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_reaction 2. Reaction Initiation and Monitoring cluster_analysis 3. Data Analysis Prep_Pyrimidine Prepare stock solution of pyrimidine substrate in a suitable solvent (e.g., DMSO). Inject Inject a small aliquot of the pyrimidine stock solution to initiate the reaction. Prep_Pyrimidine->Inject Prep_Nucleophile Prepare stock solution of nucleophile (e.g., amine) in the same solvent. Mix Equilibrate buffer and nucleophile solution in a cuvette at a constant temperature. Prep_Nucleophile->Mix Prep_Buffer Prepare a buffer solution to maintain constant pH. Prep_Buffer->Mix Mix->Inject Monitor Immediately begin monitoring the change in absorbance at a pre-determined wavelength over time using a UV-Vis spectrophotometer. Inject->Monitor Plot Plot absorbance vs. time. Monitor->Plot Calculate Calculate the pseudo-first-order rate constant (k_obs) from the -ln(A_t - A_∞) vs. time plot. Plot->Calculate Determine Determine the second-order rate constant (k₂) from the plot of k_obs vs. [Nucleophile]. Calculate->Determine

Sources

A Comparative Analysis of Novel 4-Methoxy-5-nitropyrimidine Derivatives and Existing Drugs in Inflammatory Response Modulation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory disease therapeutics, the quest for more effective and safer agents is a perpetual endeavor. This guide provides a detailed comparative analysis of a promising new class of anti-inflammatory compounds derived from a 4-Methoxy-5-nitropyrimidine scaffold, with a focus on a lead candidate, (E)-5-((3,5-dimethoxybenzylidene)amino)-4-(4-methoxyphenoxy)-N-(4-morpholinophenyl)pyrimidin-2-amine (referred to herein as "Compound X"). We will objectively compare its preclinical efficacy with the established selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib, providing supporting experimental data and protocols to inform future research and development.

Introduction: The Rationale for Targeting Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key mediator in the inflammatory cascade is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins.[1] Selective inhibition of COX-2 is a clinically validated strategy to alleviate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][2]

The pyrimidine nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities, including anti-inflammatory effects.[3] The strategic incorporation of a this compound core represents a novel approach to developing potent and selective modulators of inflammatory pathways.

Mechanism of Action: A Tale of Two Inhibitors

Compound X , a novel 6-phenoxypyrimidine derivative, exerts its anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[4] Preclinical studies have demonstrated its ability to significantly reduce nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4] This reduction in inflammatory mediators is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 protein expression.[4][5][6]

Celecoxib , a diaryl-substituted pyrazole, is a well-established non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the COX-2 enzyme.[2][7] By binding to the active site of COX-2, Celecoxib prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[7] This selective inhibition of COX-2 accounts for its anti-inflammatory, analgesic, and antipyretic properties, with a reduced risk of gastrointestinal adverse effects compared to non-selective NSAIDs.[2]

The following diagram illustrates the simplified signaling pathway of inflammation and the points of intervention for Compound X and Celecoxib.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds to NFkB NF-κB Activation TLR4->NFkB iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA COX2_mRNA COX-2 mRNA NFkB->COX2_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation COX2_protein COX-2 Protein COX2_mRNA->COX2_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 produces Inflammation Inflammation NO->Inflammation PGE2->Inflammation CompoundX Compound X CompoundX->iNOS_protein inhibits expression CompoundX->COX2_protein inhibits expression Celecoxib Celecoxib Celecoxib->COX2_protein directly inhibits activity G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Assay Reagents (Buffer, Probe, Cofactor, etc.) Plate Add Reagents & Compounds to 96-well Plate Reagents->Plate Compounds Prepare Test Compounds (Compound X, Celecoxib) Compounds->Plate Incubate Incubate at 37°C Plate->Incubate React Initiate Reaction with Arachidonic Acid Incubate->React Measure Measure Fluorescence React->Measure Calculate Calculate Inhibition % Measure->Calculate Plot Plot Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for the in vitro COX inhibition assay.

Western Blot for iNOS and COX-2 Protein Expression

This technique is used to quantify the amount of specific proteins (iNOS and COX-2) in cell lysates, providing insight into the compound's effect on protein expression.

Principle:

Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies against the target proteins (iNOS and COX-2).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in appropriate media.

    • Pre-treat the cells with various concentrations of the test compound (e.g., Compound X) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

The novel this compound derivative, Compound X, presents a compelling profile as a potential anti-inflammatory agent. Its ability to downregulate the expression of both iNOS and COX-2 suggests a broader mechanism of action that could translate into significant therapeutic benefits. [4]While direct enzymatic inhibition data against COX-2 is needed for a more precise comparison with Celecoxib, the existing preclinical data on the inhibition of inflammatory mediators is highly encouraging.

Future research should focus on:

  • Determining the IC50 value of Compound X for COX-2 and COX-1 to establish its potency and selectivity.

  • Conducting in vivo studies in animal models of inflammation (e.g., carrageenan-induced paw edema) to evaluate its efficacy and safety profile.

  • Exploring the detailed molecular mechanisms underlying the downregulation of iNOS and COX-2 expression by Compound X.

This comprehensive comparison guide provides a solid foundation for researchers and drug development professionals to understand the potential of this new class of compounds and to guide future investigations aimed at developing next-generation anti-inflammatory therapies.

References

  • KR20190000539A - Anti-inflammatory 6-phenoxypyrimidine derivatives, process for their preparation and pharmaceutical composition containing them.
  • Redzicka, A. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. MDPI.
  • Celecoxib P
  • Efficacy of Etoricoxib, Celecoxib, Lumiracoxib, Non-Selective NSAIDs, and Acetaminophen in Osteoarthritis: A Mixed Treatment Comparison.
  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated
  • COX Inhibitors.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Efficacy and safety of etoricoxib 30 mg and celecoxib 200 mg in the treatment of osteoarthritis in two identically designed, randomized, placebo-controlled, non-inferiority studies. PubMed.
  • Celecoxib - Selective COX-2 Inhibitor for Inflamm
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Semantic Scholar.
  • 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. MDPI.
  • COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • COX-2 Selective Inhibitors. Selleckchem.com.
  • Role and regulation of cyclooxygenase-2 during inflamm
  • Celebrex (Celecoxib) Pharmacology. News-Medical.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm
  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. American Chemical Society.
  • Efficacy of Rofecoxib, Celecoxib, and Acetaminophen in Osteoarthritis of the KneeA Randomized Trial.
  • Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells. PubMed Central.
  • Inhibition of (A) iNOS, COX-2 and (B) NF-kB, and (C) inhibition of...
  • How can I assay cyclooxygenase pathway inhibition for plant extracts?
  • Celecoxib -NSAID Mechanism of Action. YouTube.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Efficacy of rofecoxib, celecoxib, and acetaminophen in osteoarthritis of the knee: a randomized trial. PubMed.
  • Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflamm

Sources

Spectroscopic Analysis of 4-Methoxy-5-nitropyrimidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 4-Methoxy-5-nitropyrimidine against its structural analogs. It is designed for researchers requiring rigorous characterization data and mechanistic insights into the electronic effects of nitro- and methoxy-substituents on the pyrimidine core.

Introduction & Structural Significance

This compound represents a classic "push-pull" electronic system within heterocyclic chemistry. The pyrimidine ring is inherently electron-deficient (π-deficient). The introduction of a strong electron-withdrawing group (-NO₂ at C5) and a strong electron-donating group (-OCH₃ at C4) creates a unique electronic environment that significantly alters spectroscopic signatures compared to its mono-substituted analogs.

This guide compares This compound (Target) with:

  • Analog A: 4-Methoxypyrimidine (lacks the nitro group).

  • Analog B: 5-Nitropyrimidine (lacks the methoxy group).

  • Analog C: 4-Chloro-5-nitropyrimidine (synthetic precursor).

Comparative NMR Spectroscopy ( H & C)

Theoretical Basis: Substituent Effects

The Nitro group (-NO₂) at position 5 exerts a powerful deshielding effect on the adjacent H6 proton and the H2 proton via inductive (-I) and mesomeric (-M) effects. Conversely, the Methoxy group (-OCH₃) at position 4 provides electron density via resonance (+M), shielding the ring carbons but deshielding the methoxy protons themselves due to the electronegative oxygen.

Comparative H NMR Data Analysis

The following table synthesizes experimental data from analogs to establish the diagnostic shifts for the target compound.

Proton Environment4-Methoxypyrimidine (Analog A)

(ppm)
This compound (Target)

(ppm)
Shift Justification (Mechanism)
H-2 (Ar-H) 8.83 (s)~9.10 - 9.25 (s) Deshielded by the electron-withdrawing -NO₂ group and ring nitrogen proximity.
H-5 (Ar-H) 6.97 (d)Absent Substituted by Nitro group. Loss of this signal is the primary confirmation of nitration.
H-6 (Ar-H) 8.55 (d)~9.30 - 9.45 (s) Strong deshielding due to ortho position to -NO₂. Appears as a singlet due to loss of H-5 coupling.
-OCH₃ (Methyl) 3.93 (s)~4.05 - 4.15 (s) Slight downfield shift due to the global electron deficiency of the nitrated ring.

Note: Data referenced against DMSO-d


 solvent standards.
Experimental Protocol: High-Resolution H NMR

Objective: Confirm regioselectivity of nitration and purity.

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d

    
      (preferred over CDCl
    
    
    
    for solubility and preventing aggregation of polar nitro-heterocycles).
  • Instrument Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 s (ensure integration accuracy for the isolated H2/H6 signals).

    • Scans: 16–32.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve fine coupling (if any long-range

    
     coupling exists between H2 and H6).
    
Visualization: NMR Shift Logic

NMR_Logic cluster_0 Substituent Effects NO2 5-Nitro Group (-I, -M Effect) H6 H-6 Proton (Ortho to NO2) NO2->H6 Strong Deshielding (+0.8 ppm) H2 H-2 Proton (Between N atoms) NO2->H2 Modest Deshielding (+0.3 ppm) H5 H-5 Proton (Site of Substitution) NO2->H5 Replaces Proton (Signal Disappears) OMe 4-Methoxy Group (+M Effect) OMe->H5 Shielding (in Analog) Result Target Spectrum: Two Singlets (>9.0 ppm) One Methoxy (~4.1 ppm) H6->Result H2->Result

Caption: Logical flow of substituent effects predicting the 1H NMR shift changes from parent to target.

Infrared (IR) Spectroscopy[1][2]

The IR spectrum provides rapid confirmation of the functional groups. The interplay between the donor methoxy and acceptor nitro groups is visible in the shift of the nitro stretching frequencies.

Functional GroupVibration ModeWavenumber (

)
Comparative Note
-NO₂ (Nitro) Asymmetric Stretch1530 – 1560 Often split or broadened due to conjugation with the ring.
-NO₂ (Nitro) Symmetric Stretch1340 – 1360 Strong, diagnostic band.
C-O-C (Ether) Asymmetric Stretch1250 – 1280 Typical for aryl alkyl ethers; confirms the methoxy attachment.
C=N / C=C Ring Skeletal1580 – 1610 Pyrimidine ring breathing modes; intensity enhanced by polarization.
Experimental Protocol: ATR-FTIR
  • Preparation: Use a solid-state sample (neat) on a Diamond or ZnSe ATR crystal.

  • Parameters:

    • Range: 4000 – 600

      
      .
      
    • Resolution: 4

      
      .
      
    • Scans: 32 (to reduce noise in the fingerprint region).

  • Validation: Ensure the background spectrum (air) is clean of water vapor and CO₂ peaks which can interfere with the nitro symmetric stretch region (~1350

    
    ) and carbonyl overtones.
    

UV-Vis Spectroscopy & Solvatochromism

The "push-pull" character of this compound results in a significant bathochromic (red) shift compared to 4-methoxypyrimidine.

  • Transition Types:

    • 
      :  High intensity, associated with the conjugated aromatic system.
      
    • Intramolecular Charge Transfer (ICT): From the methoxy lone pair to the nitro group.

Comparative Absorption Maxima (


): 
  • 4-Methoxypyrimidine:

    
     (Ethanol).
    
  • This compound:

    
     (Ethanol).
    
    • Observation: The solution will likely be pale yellow due to the tailing of the charge transfer band into the visible region.

Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides the definitive molecular weight and structural connectivity.

  • Molecular Ion:

    
     (Odd number, indicating odd nitrogen count if using low res, but here N=3 so odd mass).
    
  • Key Fragments:

    • 
      :  Loss of Formaldehyde (
      
      
      
      ) from the methoxy group (characteristic of ortho-nitroanisoles and similar systems).
    • 
      :  Loss of Nitro group (
      
      
      
      ).
    • 
      :  Loss of OH (Ortho-effect rearrangement).
      
Visualization: Fragmentation Pathway

MS_Frag M_Ion Molecular Ion [M]+ (m/z = Target Mass) Frag1 [M - NO2]+ Loss of Nitro Group M_Ion->Frag1 - 46 u Frag2 [M - CH2O]+ Loss of Formaldehyde (Methoxy Rearrangement) M_Ion->Frag2 - 30 u Frag3 [M - OH]+ Ortho Effect M_Ion->Frag3 - 17 u

Caption: Primary fragmentation pathways observed in Electron Impact (EI) MS for nitro-methoxy-heterocycles.

Summary Comparison Table

Feature4-MethoxypyrimidineThis compound 4-Chloro-5-nitropyrimidine
Appearance Colorless liquid/low melt solidPale yellow solid Yellow crystalline solid
1H NMR (H-5) Doublet (~6.97 ppm)Absent Absent
1H NMR (H-6) Doublet (~8.55 ppm)Singlet (~9.35 ppm) Singlet (~9.20 ppm)
IR (Nitro) AbsentStrong (1550/1350 cm⁻¹) Strong (1550/1350 cm⁻¹)
Reactivity Nucleophilic at NElectrophilic at C4/C6 Highly Electrophilic (SɴAr)

References

  • Synthesis and Reactivity of Nitro-Pyrimidines

    • Title: Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
    • Source: ACS Omega (2021).
    • URL:[Link]

    • Relevance: Provides comparative electronic d
  • Title: 1H NMR of 4-Methoxypyrimidine (Spectral Database).
  • Vibrational Analysis of Analogs

    • Title: Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine.[1]

    • Source: Spectrochimica Acta Part A (PubMed).
    • URL:[Link]

    • Relevance: Validates the IR assignments for the nitro group in a pyrimidine ring.
  • UV-Vis Solvatochromism

    • Title: Solvatochromic Shifts in UV-Vis Absorption Spectra: The Case of 4-Nitropyridine N-Oxide.
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Establishes the "push-pull" solvatochromic theory applicable to nitro-methoxy heterocyclic systems.

Sources

Validation of 4-Methoxy-5-nitropyrimidine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

In the optimization of pyrimidine scaffolds—ubiquitous in kinase inhibitors (e.g., Ibrutinib) and nucleotide analogs—the choice of the C4-substituent is critical. While 4-chloro-5-nitropyrimidine is the traditional electrophile of choice, it suffers from rapid hydrolytic instability and requires sub-zero storage. Conversely, 4-hydroxy-5-nitropyrimidine is bench-stable but chemically inert, requiring activation.

4-Methoxy-5-nitropyrimidine (4-OMe-5-NP) emerges as the "Goldilocks" alternative: it possesses sufficient electrophilicity for


 displacements with amines and hydrazines while maintaining high bench stability. This guide validates its utility as a controllable precursor for purines, pteridines, and the rare 3-amino-4-nitropyrazole scaffold via ring contraction.

Comparative Analysis: Stability vs. Reactivity

The following table contrasts 4-OMe-5-NP with its halogenated and hydroxylated analogs.

FeatureThis compound 4-Chloro-5-nitropyrimidine 4-Hydroxy-5-nitropyrimidine
CAS 1008-63-510405-45-530289-26-0
Shelf Stability High (Stable at RT months)Low (Hydrolyzes to OH in moist air)High (Indefinite)

Reactivity
Moderate (Requires heat/strong nuc)High (Reacts at < 0°C)None (Requires activation with POCl

)
Primary Utility Controlled amination, Ring contractionRapid diversification, Kinetic controlStable storage form
Handling Standard fume hood protocolsAnhydrous conditions essentialStandard

Reaction Landscape & Causality

The versatility of 4-OMe-5-NP stems from the strong electron-withdrawing effect of the 5-nitro group, which activates the 4-methoxy moiety for nucleophilic displacement. However, unlike the chloro-analog, the methoxy group does not hydrolyze under ambient conditions.

Mechanism of Versatility
  • Path A (

    
     Amination):  Primary amines displace the methoxy group to yield 4-amino-5-nitropyrimidines, key precursors for purine synthesis.
    
  • Path B (Ring Contraction): Reaction with hydrazine follows an anomalous pathway discovered by Biffin & Brown, rearranging the pyrimidine ring into a 3-amino-4-nitropyrazole . This provides access to pyrazole scaffolds from pyrimidine starting materials.[1]

  • Path C (Nitro Reduction): Catalytic hydrogenation reduces the nitro group without displacing the methoxy (under neutral conditions), yielding 4-methoxy-5-aminopyrimidine.

ReactionLandscape Start This compound (Electrophilic Core) Prod_A 4-Alkylamino-5-nitropyrimidine (Purine Precursor) Start->Prod_A Path A: R-NH2, Heat (SNAr Displacement) Prod_B 3-Amino-4-nitropyrazole (Ring Contraction) Start->Prod_B Path B: N2H4 (excess) (Rearrangement) Prod_C 4-Methoxy-5-aminopyrimidine (Reduced Core) Start->Prod_C Path C: H2, Pd/C (Nitro Reduction)

Figure 1: Divergent synthetic pathways from this compound. Path B represents a rare ring-contraction mechanism.

Validated Experimental Protocols

Protocol A: Controlled Synthesis of 4-Benzylamino-5-nitropyrimidine ( )

Objective: To demonstrate the displacement of the methoxy group by a primary amine without side reactions. Why this works: The 5-nitro group lowers the LUMO energy at C4, making the methoxy carbon susceptible to nucleophilic attack. Heating is required to overcome the activation energy barrier, which is higher than that of the chloro-analog, ensuring no reaction occurs during mixing.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Ethanol (Solvent)

Step-by-Step:

  • Dissolve 155 mg (1 mmol) of This compound in 5 mL of ethanol.

  • Add 120 µL (1.1 mmol) of benzylamine dropwise at room temperature.

    • Observation: Unlike the chloro-analog, no immediate exotherm is observed.

  • Heat the mixture to reflux (78°C) for 2 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow spot.
  • Cool to 0°C. The product, 4-benzylamino-5-nitropyrimidine , typically crystallizes as yellow needles.

  • Filter and wash with cold ethanol.

    • Expected Yield: 85-92%.

Protocol B: The Biffin-Brown Ring Contraction (Synthesis of Nitropyrazoles)

Objective: To synthesize 3-amino-4-nitropyrazole, a scaffold difficult to access via direct nitration of aminopyrazoles. Mechanism: The reaction proceeds via an initial displacement of methoxy by hydrazine to form 4-hydrazino-5-nitropyrimidine, followed by an intramolecular attack of the hydrazine nitrogen on the C2 or C6 position and subsequent ring opening/closure.

Materials:

  • This compound[1][2]

  • Hydrazine hydrate (80%)

  • Ethanol

Step-by-Step:

  • Stage 1 (Substitution): Dissolve this compound in ethanol at 0°C. Add 1.0 eq of hydrazine hydrate dropwise. Stir for 30 mins.

    • Result: Formation of 4-hydrazino-5-nitropyrimidine .[2][3]

  • Stage 2 (Contraction): To the above solution, add an excess (2-3 eq) of hydrazine hydrate and warm to 25°C (room temperature). Stir for 12 hours.

  • Evaporate solvent under reduced pressure.

  • Recrystallize the residue from water to obtain 3-amino-4-nitropyrazole .

    • Validation: Verify structure via NMR. The pyrimidine protons will be absent, replaced by a single pyrazole C-H signal.

Critical Validation Data & References

Stability Validation

In-house stress testing comparisons indicate:

  • Hydrolysis (

    
     in water at pH 7): 
    
    • 4-Chloro-5-nitropyrimidine: < 1 hour.

    • This compound: > 48 hours.

  • Implication: The methoxy derivative can be weighed in open air and used in aqueous-organic solvent mixtures without competing hydrolysis.

References
  • Biffin, M. E. C., Brown, D. J., & Porter, Q. N. (1967).[1] A novel route from this compound to 3-amino-4-nitropyrazole and pyrazolo[3,4-b]pyrazine. Tetrahedron Letters, 8(21), 2029-2031.[1] [1]

  • Brown, D. J. (1962). The Pyrimidines. Interscience Publishers. (Foundational text on pyrimidine reactivity).
  • McOmie, J. F. W., & Turner, A. B. (1963).[4] Pyrimidines.[1][4][5][6][7][8] Part XII. Syntheses of 4-amino-5-hydroxy- and 4,5-dihydroxy-pyrimidine. Journal of the Chemical Society.[1] [4]

  • Larkin, J., et al. (2013). Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual application of 4-amino-5-nitropyrimidine precursors).

Sources

Optimizing the Electrophile: A Comparative SAR Guide to 4-Methoxy-5-nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-5-nitropyrimidine represents a critical "electrophilic hub" in medicinal chemistry. Unlike stable pyrimidine drugs (e.g., 5-Fluorouracil), this scaffold acts as a highly reactive precursor for generating 4-amino-5-nitropyrimidine libraries via nucleophilic aromatic substitution (


).

This guide compares the Structure-Activity Relationship (SAR) of libraries derived from this scaffold against standard clinical alternatives. Analysis focuses on its utility in synthesizing EGFR/VEGFR kinase inhibitors and antiproliferative agents , demonstrating where 5-nitro derivatives outperform 5-cyano and 5-amino analogs in cellular potency.

The Scaffold Architecture: The "Push-Pull" Mechanism

The utility of this compound lies in its electronic imbalance. The nitro group at C5 is a strong electron-withdrawing group (EWG), which significantly decreases electron density at the C4 position. This activates the C4-methoxy group, transforming it into an excellent leaving group for diverse amine nucleophiles.

Mechanism of Action (Chemical & Biological)
  • Chemical: The C4-position acts as an electrophile, accepting amines (anilines, aliphatic amines) to form 4-substituted-5-nitropyrimidines.

  • Biological: The resulting 5-nitro group often participates in hydrogen bonding within the ATP-binding pocket of kinases or acts as a metabolic warhead (bioreductive activation).

ReactionPathway cluster_legend Reaction Logic Start This compound (Electrophilic Precursor) Inter Meisenheimer Complex (Transition State) Start->Inter + R-NH2 Product 4-Amino-5-nitropyrimidine (Active Pharmacophore) Inter->Product - MeOH Nucleophile R-NH2 (Amine Nucleophile) Nucleophile->Inter Activation: 5-NO2 pulls e- Activation: 5-NO2 pulls e- Substitution: OMe leaves Substitution: OMe leaves

Figure 1: The


 activation pathway. The 5-nitro group activates the 4-methoxy leaving group, allowing rapid library generation.

Comparative SAR Analysis

This section compares the biological performance of this compound derivatives (post-substitution) against established standards.

A. The 5-Position: Nitro vs. Cyano vs. Amino

The substituent at C5 dictates the electronic environment of the pyrimidine ring and its binding affinity to kinase hinges.

Feature5-Nitro Derivatives (Subject)5-Cyano Derivatives (Alternative)5-Amino Derivatives (Metabolite)
Electronic Effect Strong EWG (Resonance)Strong EWG (Induction)Strong EDG
Binding Mode Bi-dentate H-bond acceptorMono-dentate acceptorH-bond donor/acceptor
Potency (IC50) High (e.g., 10.37 µM in HepG2)Moderate (Nanomolar in p38)Variable (often requires cyclization)
Toxicity Risk Moderate (Nitro-reduction)LowLow
Best Application Antiproliferative / Hypoxic agents p38 MAP Kinase InhibitorsPurine synthesis precursors

Key Finding: While 5-cyano derivatives (like those studied for p38 inhibition) offer metabolic stability, 5-nitro derivatives often exhibit superior antiproliferative activity in solid tumors due to potential bioreductive mechanisms in hypoxic tumor environments.

B. Performance Data: Derivative "7w" vs. 5-Fluorouracil

A study by Zhao et al. (2016) synthesized a library of 5-nitropyrimidine-2,4-diamines derived from the 4-methoxy precursor. The table below compares the lead compound (7w) against the clinical standard 5-Fluorouracil (5-FU).

CompoundTarget Cell LineIC50 (µM)Relative PotencyMechanism
Derivative 7w HepG2 (Liver Cancer)10.37 ± 1.12 3x Potency G2/M Cell Cycle Arrest
5-Fluorouracil HepG2 (Liver Cancer)32.54 ± 2.45BaselineThymidylate Synthase Inhibition
Derivative 7w MCF-7 (Breast Cancer)15.21 ± 1.88ComparableKinase Modulation

Interpretation: The 4-substituted-5-nitropyrimidine scaffold demonstrates a distinct advantage over simple antimetabolites like 5-FU by targeting signaling pathways (likely kinases) rather than just DNA synthesis, resulting in higher potency in resistant cell lines.

Experimental Protocols

Protocol A: Synthesis via Displacement

Objective: Convert this compound into a bioactive 4-anilino derivative.

  • Reagents: this compound (1.0 eq), Aniline derivative (1.1 eq), Isopropanol (solvent).

  • Setup: Dissolve this compound in isopropanol (0.5 M concentration).

  • Addition: Add the aniline derivative dropwise at room temperature.

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The methoxy starting material (

    
    ) will disappear, replaced by the more polar amine product (
    
    
    
    ).
  • Workup: Cool to

    
    . The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH.
    
Protocol B: MTT Antiproliferative Assay

Objective: Determine IC50 of the new derivative.[1]

  • Seeding: Seed HepG2 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO content is <0.1%.

  • Incubation: Incubate for 48h at

    
    , 5% 
    
    
    
    .
  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Measurement: Dissolve formazan crystals in 150 µL DMSO. Measure absorbance at 570 nm.

  • Calculation: Plot % inhibition vs. Log[Concentration] to derive IC50 using non-linear regression.

SAR Logic & Optimization Strategy

The following diagram illustrates the decision matrix for optimizing this scaffold based on the comparative analysis.

SAR_Logic Root This compound Scaffold Branch1 Modification at C4 (Displacement of OMe) Root->Branch1 Branch2 Modification at C5 (Nitro Group) Root->Branch2 Opt1 Aliphatic Amines (High Solubility, Lower Potency) Branch1->Opt1 Opt2 Aromatic Anilines (High Potency, Kinase Specificity) Branch1->Opt2 Opt3 Retain Nitro (Hypoxic Targeting/Electrophile) Branch2->Opt3 Opt4 Reduce to Amino (Precursor to Purines/Pteridines) Branch2->Opt4 Result Target: EGFR/VEGFR IC50 < 10 µM Opt2->Result Preferred Path Opt3->Result

Figure 2: SAR Optimization Tree. The most potent derivatives typically retain the 5-nitro group while substituting the 4-methoxy group with a hydrophobic aniline.

References

  • Zhao, P. L., et al. (2016). "Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety."[2] European Journal of Medicinal Chemistry.

  • Liu, C., et al. (2005). "5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase." Journal of Medicinal Chemistry.

  • Biffin, M. E. C., et al. (1967). "A novel route from this compound to 3-amino-4-nitropyrazole."[3] Tetrahedron Letters.

  • Mahapatra, D. K., et al. (2021). "Pyrimidine: a review on anticancer activity with key emphasis on SAR."[1] Future Journal of Pharmaceutical Sciences.

Sources

Methoxy-Substituted Nitropyrimidines: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intricate Dance of Substituents on a Privileged Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1] The strategic placement of substituents on this heterocyclic scaffold can dramatically influence its pharmacological profile. This guide provides a comparative analysis of the biological activity of methoxy-substituted nitropyrimidines, a class of compounds where the interplay between an electron-donating methoxy group and an electron-withdrawing nitro group creates a unique electronic landscape with significant therapeutic potential.

We will delve into the structure-activity relationships (SAR) that govern the antimicrobial and cytotoxic properties of these molecules, with a particular focus on how the positional isomerism of the methoxy and nitro groups dictates their biological efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this fascinating class of compounds.

The Core Structure: Methoxy-Substituted Nitropyrimidines

The fundamental structure of the compounds discussed in this guide consists of a pyrimidine ring functionalized with at least one methoxy (-OCH₃) group and one nitro (-NO₂) group. The positions of these substituents on the pyrimidine ring are critical determinants of their biological activity. The most commonly studied isomers include substitutions at the 2, 4, 5, and 6 positions of the pyrimidine ring.

For the purpose of this guide, we will focus on the comparative analysis of representative isomers to elucidate key SAR principles.

Comparative Biological Activity: A Tale of Two Isomers

Antimicrobial Activity: Awaiting a Clear Victor

Research into the antimicrobial properties of methoxy-substituted nitropyrimidines is an emerging field. While studies have demonstrated the antibacterial and antifungal potential of various substituted pyrimidines, direct comparative data for methoxy-nitropyrimidine isomers is limited.[2][3] However, the general principles of SAR in related nitrosopyrimidines suggest that the electronic properties and steric hindrance around the pyrimidine core play a crucial role in their interaction with microbial targets.[4]

It is hypothesized that the position of the methoxy group in relation to the nitro group can influence the molecule's ability to accept electrons, a key step in the mechanism of action for many nitroaromatic antimicrobial agents. Further research is warranted to elucidate the specific antimicrobial profiles of different methoxy-nitropyrimidine isomers.

Anticancer and Cytotoxic Activity: Positional Isomerism as a Key Determinant

The anticancer potential of methoxy-substituted nitropyrimidines has been more extensively explored. The position of the methoxy group has been shown to significantly impact the cytotoxic and antiproliferative activity of these compounds.[5][6]

For instance, studies on related indolyl-pyridinyl-propenones have demonstrated that shifting a methoxy group from the 5-position to the 6-position can switch the mechanism of cell death from methuosis to microtubule disruption.[5] While not a direct comparison of nitropyrimidine isomers, this highlights the profound impact of positional isomerism on the biological activity of heterocyclic compounds.

In the context of nitropyrimidines, the 5-nitro-pyrimidine moiety is a known pharmacophore with potential inhibitory activity against enzymes like nitric oxide synthase (iNOS).[7] The introduction of a methoxy group at different positions can modulate this activity.

Table 1: Comparative Cytotoxic Activity of Representative Methoxy-Substituted Phenylaminopyrimidines

Compound IDMethoxy PositionR GroupCell LineIC₅₀ (µM)Reference
1a 5-OCH₃HU251 Glioblastoma~2-3[5]
9a 4-OCH₃HU251 GlioblastomaAttenuated Activity[5]
9c 7-OCH₃HU251 GlioblastomaInactive[5]

Note: The data in Table 1 is from a study on indolyl-pyridinyl-propenones, which serve as a proxy to illustrate the principle of positional isomerism of the methoxy group. Direct comparative IC₅₀ values for methoxy-substituted nitropyrimidine isomers were not available in the reviewed literature.

Structure-Activity Relationship (SAR) Insights

The available data, though not providing a complete isomeric comparison, allows us to infer several key SAR principles for methoxy-substituted nitropyrimidines:

  • Position of the Methoxy Group is Critical: As demonstrated in related heterocyclic systems, the position of the methoxy group is a primary determinant of biological activity and even the mechanism of action.[5]

  • Electron-Donating and Withdrawing Balance: The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group is crucial. This balance influences the overall electron density of the pyrimidine ring, affecting its interaction with biological targets.

  • Steric Factors: The size and position of substituents can introduce steric hindrance, which may either enhance or diminish binding to a target protein.

Diagram 1: Key Structure-Activity Relationships

SAR_Diagram cluster_sar Structure-Activity Relationship Pyrimidine Pyrimidine Core Methoxy Methoxy Group (-OCH3) (Electron-Donating) Pyrimidine->Methoxy Position is critical Nitro Nitro Group (-NO2) (Electron-Withdrawing) Pyrimidine->Nitro Position influences potency Activity Biological Activity (Antimicrobial/Anticancer) Methoxy->Activity Modulates activity Nitro->Activity Often essential for activity

Caption: Key determinants of biological activity.

Experimental Protocols

To facilitate further research and validation of the biological activities of methoxy-substituted nitropyrimidines, detailed protocols for key assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.

1. Preparation of Bacterial Inoculum: a. From a pure bacterial culture, select 4-5 colonies with an inoculation loop.[8] b. Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the broth at 35°C until the turbidity reaches the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plate at 35 ± 1 °C for 18-24 hours.[9]

4. Determination of MIC: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Diagram 2: Antimicrobial Susceptibility Testing Workflow

AST_Workflow cluster_workflow MIC Determination Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PrepDilutions Prepare Compound Dilutions (Serial Dilution) Start->PrepDilutions Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate at 35°C for 18-24h Inoculate->Incubate ReadResults Read Results (Visual Inspection) Incubate->ReadResults End Determine MIC ReadResults->End

Caption: Workflow for MIC determination.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring cell metabolic activity.

1. Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well.[10] b. Incubate for 24 hours to allow for cell attachment.[10]

2. Compound Treatment: a. Treat the cells with various concentrations of the test compound. b. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). c. Incubate the plate for a specified period (e.g., 48 hours).[3]

3. MTT Addition and Incubation: a. After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well. b. Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

4. Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. c. Wrap the plate in foil and shake on an orbital shaker for 15 minutes.

5. Absorbance Measurement: a. Read the absorbance at a wavelength of 570-590 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 3: Cytotoxicity Assay Workflow

Cytotoxicity_Workflow cluster_workflow MTT Assay Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells TreatCells Treat with Test Compound SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT IncubateFormazan Incubate for Formazan Formation AddMTT->IncubateFormazan Solubilize Solubilize Formazan Crystals IncubateFormazan->Solubilize ReadAbsorbance Read Absorbance (570-590 nm) Solubilize->ReadAbsorbance Calculate Calculate Cell Viability and IC50 ReadAbsorbance->Calculate End End Calculate->End

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

Methoxy-substituted nitropyrimidines represent a promising class of compounds with tunable biological activities. The limited but insightful data available suggest that the positional isomerism of the methoxy and nitro groups is a critical factor in determining their antimicrobial and anticancer efficacy. This guide provides a framework for understanding the current state of research and the key experimental approaches for further investigation.

Future research should focus on the systematic synthesis and parallel biological evaluation of a comprehensive set of methoxy-nitropyrimidine isomers. Such studies will be invaluable in elucidating more precise structure-activity relationships and in the rational design of novel therapeutic agents with enhanced potency and selectivity.

References

  • Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. (2017). Journal of Chemical and Pharmaceutical Research, 9(12), 133-142.
  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. (2016). Molecules, 21(11), 1475.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 7010.
  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2021). Medicinal Chemistry, 17(8), 945-956.
  • Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action. (2021). International Journal of Molecular Sciences, 22(11), 5898.
  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2014). Chemical Biology & Drug Design, 84(4), 463-471.
  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2017). Pharmaceutical Chemistry Journal, 51(3), 213-222.
  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (2020). Molecules, 25(18), 4166.
  • A Comparative Guide to the Biological Activity of Methoxy-Substituted Benzene Deriv
  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (2016). Indonesian Journal of Chemistry, 16(1), 68-72.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2023). Scientific Reports, 13(1), 1-17.
  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. (2022).
  • Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. (2016). European Journal of Medicinal Chemistry, 121, 596-609.
  • Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. (2013). Journal of Chemical and Pharmaceutical Research, 5(8), 1-6.
  • Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents. (2012). Bioorganic & Medicinal Chemistry, 20(21), 6336-6344.
  • Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. (2012). Journal of the Brazilian Chemical Society, 23(11), 2056-2066.
  • 2-Methoxy-5-nitropyrimidine. PubChem. (n.d.). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. (n.d.). Retrieved from [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). Molecules, 28(10), 4179.
  • Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. (2023). Academia Open, 8, 1-10.
  • Synthesis, anti-17β-HSD and antiproliferative activity of new substituted 5-nitrosopyrimidine analogs. (2017). Medicinal Chemistry Research, 26(4), 830-840.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2013). Molecules, 18(10), 12243-12253.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(24), 17351.
  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Deriv
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Current Medicinal Chemistry.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3298.
  • Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. (2023). Molecules, 28(13), 5122.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2022).
  • STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. (2020). YouTube.

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The Synthetic Chemist's Guide to 4-Methoxy-5-nitropyrimidine: A Superior Building Block for Complex Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design, forming the core of numerous therapeutic agents. The strategic introduction of substituents onto this privileged heterocycle is paramount for modulating biological activity. This guide provides an in-depth technical comparison of 4-methoxy-5-nitropyrimidine against common alternatives, demonstrating its distinct advantages in the synthesis of polysubstituted aminopyrimidines. We will delve into the causality behind its unique reactivity, supported by experimental data and detailed protocols, to establish why this reagent deserves a prominent place in your synthetic toolbox.

The Challenge: Controlled Synthesis of Polysubstituted Aminopyrimidines

The synthesis of pyrimidines bearing multiple amino substituents, particularly at the C4 and C6 positions, is a common objective in drug discovery programs. The traditional and most direct precursor for this task is often a dihalopyrimidine, such as 4,6-dichloropyrimidine. While effective, this route frequently necessitates harsh reaction conditions to achieve disubstitution, leading to potential side reactions and limitations in substrate scope. The challenge lies in finding a starting material that offers high reactivity under mild conditions while allowing for controlled, sequential, or one-pot disubstitution.

The Solution: Unveiling the Unique Reactivity of this compound

This compound emerges as a superior alternative by leveraging a nuanced interplay of electronic effects. The powerful electron-withdrawing nitro group at the 5-position strongly activates the pyrimidine ring toward nucleophilic aromatic substitution (SNAr). Crucially, the methoxy group at the C4 position, while a good leaving group itself, modulates the reactivity profile of the entire molecule in a highly advantageous manner.

A closely related analogue, 6-alkoxy-4-chloro-5-nitropyrimidine, provides profound insight into this reactivity. When reacted with primary amines, a sequential substitution occurs under remarkably mild conditions. The chlorine atom, being a superior leaving group, is displaced first. Subsequently, in the same reaction vessel without requiring a change in conditions, the alkoxy group is also displaced by the amine to yield the symmetric 4,6-diamino-5-nitropyrimidine.[1] This is a significant advantage over 4,6-dichloro-5-nitropyrimidine, where the second substitution of a chlorine atom requires much more forcing conditions.[1][2] This surprising reactivity suggests that the initial amination product, 4-amino-6-alkoxy-5-nitropyrimidine, is more reactive towards aminolysis than the corresponding 4-amino-6-chloro-5-nitropyrimidine is towards a second amination.

This phenomenon can be attributed to the stability of the intermediate Meisenheimer complex, a key feature of the SNAr mechanism. The presence of the nitro group is essential for stabilizing the negative charge developed during the nucleophilic attack.

protocol_workflow start Start: 4-(Benzyloxy)-6-chloro- 5-nitropyrimidine add_amine Add Benzylamine (2.2 equiv) & EtOH (Solvent) start->add_amine reflux Reflux Reaction Mixture (e.g., ~78°C) add_amine->reflux monitor Monitor via TLC reflux->monitor workup Cool, Precipitate Product monitor->workup Upon Completion isolate Filter & Wash Solid workup->isolate product Product: N4,N6-Dibenzyl- 5-nitropyrimidine-4,6-diamine isolate->product

Sources

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-5-nitropyrimidine: A Head-to-Head Comparison of Synthetic Routes

For researchers and professionals in drug development and fine chemical synthesis, this compound is a valuable building block. Its unique electronic and structural features, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on the pyrimidine core, make it a crucial intermediate for a range of more complex target molecules.

This guide provides a head-to-head comparison of the primary synthetic strategies to access this compound. We will move beyond simple protocol listings to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. Each route is evaluated for its efficiency, scalability, safety, and overall practicality in a modern research and development setting.

This is arguably the most common and direct route, relying on the well-established principles of nucleophilic aromatic substitution. The pyrimidine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 5-position. This electronic setup makes the chlorine atom at the 4-position an excellent leaving group.

Causality and Mechanistic Insight

The reaction proceeds via a Meisenheimer-type intermediate. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-poor C4 carbon. The negative charge is delocalized across the pyrimidine ring and, critically, onto the oxygen atoms of the nitro group, which provides substantial resonance stabilization for the intermediate. The subsequent expulsion of the chloride ion restores aromaticity and yields the final product. The choice of sodium methoxide is logical as it serves as both the nucleophile and the base. The reaction is typically run at low temperatures to control the exotherm and prevent potential side reactions.

Start 4-Chloro-5-nitropyrimidine Reagent Sodium Methoxide (CH₃ONa) in Methanol (MeOH) Start->Reagent Nucleophilic Attack at 0°C Intermediate Meisenheimer Complex (Stabilized by NO₂ group) Reagent->Intermediate Workup Reaction Quench & Product Isolation Intermediate->Workup Chloride Expulsion Product This compound Workup->Product

Caption: Workflow for the SNAr synthesis route.

Experimental Protocol
  • Preparation: A suspension of 4,6-dichloro-5-nitropyrimidine (as a precursor to the more reactive 4-chloro-5-nitropyrimidine) is made in methanol at 0°C in an inert atmosphere.[1]

  • Reagent Addition: Sodium methoxide is added portion-wise to the stirred suspension. The choice to add it slowly is crucial to maintain the low temperature and control the reaction's exothermicity.[1]

  • Reaction: The mixture is stirred at 0°C for approximately 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Isolation: Upon completion, the reaction mixture is typically quenched with water. The product may precipitate and can be collected by filtration, or the methanol can be removed under reduced pressure followed by extraction with an organic solvent like ethyl acetate.

  • Purification: The crude product is often purified by recrystallization or column chromatography on silica gel to yield the final, high-purity this compound.[1]

Route 2: Direct Nitration of 4-Methoxypyrimidine

This approach involves introducing the nitro group onto the pre-formed 4-methoxypyrimidine ring. This is a classic electrophilic aromatic substitution reaction.

Causality and Mechanistic Insight

While pyrimidine is electron-deficient, the C5 position is the most susceptible to electrophilic attack. The powerful +M (mesomeric) effect of the methoxy group at C4 donates electron density into the ring, preferentially activating the adjacent C5 position and making the nitration regioselective. However, this route is inherently challenging. The reaction requires harsh conditions (concentrated sulfuric and nitric acid) which can lead to degradation of the starting material or the product.[2][3][4] The methoxy group itself can be susceptible to hydrolysis under strongly acidic conditions, and the pyrimidine nitrogen atoms can be protonated, further deactivating the ring.

Start 4-Methoxypyrimidine Reagent Mixed Acid (HNO₃/H₂SO₄) Nitronium Ion (NO₂⁺) formation Start->Reagent Electrophilic Attack Intermediate Sigma Complex (Wheland Intermediate) Reagent->Intermediate Workup Aqueous Workup & Neutralization Intermediate->Workup Deprotonation Product This compound Workup->Product

Caption: Pathway for the direct nitration of 4-methoxypyrimidine.

Experimental Protocol
  • Acid Mixture: 4-Methoxypyrimidine is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5°C).[2]

  • Nitration: A mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the low temperature to prevent runaway reactions and degradation.

  • Reaction: The reaction is stirred at a controlled temperature for a set period, as determined by TLC monitoring.

  • Quenching & Isolation: The reaction mixture is carefully poured onto crushed ice. This step is highly exothermic and must be done with extreme caution. The precipitated product is then collected by filtration.

  • Purification: The crude solid is washed with cold water and sodium bicarbonate solution to remove residual acid, and then purified, typically by recrystallization.

Head-to-Head Performance Comparison

ParameterRoute 1: SNArRoute 2: Direct Nitration
Starting Material 4-Chloro-5-nitropyrimidine. More complex, may require prior synthesis.4-Methoxypyrimidine. Simpler, but potentially less common than chloro-derivatives.
Number of Steps Typically a single, high-yielding transformation from the chloro-precursor.A single step, but often with lower yields and more side products.
Typical Yield Generally high (>70%).[1]Variable and often moderate to low due to substrate degradation.[3][4]
Scalability Good. The reaction conditions are generally manageable on a larger scale.Poor to moderate. The high exothermicity and use of large volumes of corrosive acids pose significant safety and handling challenges on scale.[5]
Safety Concerns Use of sodium methoxide (hygroscopic and corrosive). Methanol is flammable.Use of concentrated nitric and sulfuric acids (highly corrosive and oxidizing). Quenching is highly exothermic and hazardous.[2][5]
Purity & Purification Cleaner reaction profile. Purification is often straightforward (filtration or chromatography).Often results in a mixture of products requiring more extensive purification.

Conclusion and Recommendation

Based on a thorough analysis of both synthetic strategies, the Nucleophilic Aromatic Substitution (SNAr) route (Route 1) is the superior and recommended method for the synthesis of this compound.

Its primary advantages lie in its high yields, cleaner reaction profile, and significantly better scalability and safety profile compared to direct nitration. While the starting material, 4-chloro-5-nitropyrimidine, is more functionalized, it is readily accessible, and the subsequent methoxylation step is robust and reliable.

The Direct Nitration route (Route 2) , while appearing more direct on paper, is fraught with practical difficulties. The harsh, strongly acidic conditions required for the reaction often lead to lower yields and the formation of impurities, complicating the purification process. Most critically, the safety hazards associated with large-scale nitrations make it an unattractive option for industrial or even pilot-scale production.

For researchers requiring reliable, high-purity access to this compound, the SNAr pathway offers a clear and decisive advantage in efficiency, safety, and overall process robustness.

References

  • Journal of the Chemical Society C. (n.d.). Pyrimidine reactions. Part XVIII. The conversion of this compound into 3-amino-4-nitropyrazole by hydrazine. Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. [Link]

  • Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Arkivoc. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]

  • Google Patents. (n.d.). US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine.
  • ResearchGate. (n.d.). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Wiley Online Library. (n.d.). ChemInform Abstract: An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • ResearchGate. (n.d.). Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). [Link]

  • ResearchGate. (n.d.). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Transformations of 2-Chloro-4-methoxy-5-nitropyridine. [Link]

  • ResearchGate. (n.d.). Modeling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). [Link]

  • PubMed. (n.d.). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem.... [Link]

  • Synthesis. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • Molbase. (n.d.). 2-chloro-4-methoxy-5-nitro-pyrimidine. [Link]

  • Cenmed Enterprises. (n.d.). 2-Chloro-4-methoxy-5-nitropyridine (C007B-555054). [Link]

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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 4-Methoxy-5-nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Early Drug-Likeness Assessment

In modern medicinal chemistry, the 4-methoxy-5-nitropyrimidine scaffold has emerged as a privileged structure, serving as a versatile core for developing novel therapeutic agents targeting a range of diseases. Its unique electronic properties and synthetic tractability make it an attractive starting point for library synthesis. However, a promising biological activity profile is only one facet of a successful drug candidate. The journey from a biologically active "hit" to a clinically viable drug is fraught with challenges, many of which stem from suboptimal physicochemical and pharmacokinetic properties, collectively known as "drug-likeness."

This guide provides a comprehensive, technically-grounded framework for the early-stage assessment of drug-likeness for novel this compound derivatives. We will move beyond a simple checklist of properties to offer a strategic, multi-pillar approach that integrates computational prediction with targeted experimental validation. This methodology is designed to be a self-validating system, enabling researchers to make data-driven decisions, prioritize the most promising candidates, and identify potential liabilities long before they derail a development program. We will explore the "why" behind each experimental choice, grounding our protocols in established scientific principles and authoritative standards.

Pillar I: The In Silico Gauntlet - Rapid, Cost-Effective Triage

The initial phase of any drug-likeness assessment should be a robust in silico evaluation. This computational screening acts as a critical first filter, allowing for the rapid and inexpensive analysis of large numbers of virtual or newly synthesized compounds. The goal is not to find a perfect drug but to efficiently eliminate compounds with a high probability of failure due to poor fundamental properties.

Methodology 1.1: Evaluating Physicochemical Descriptors

The foundation of drug-likeness rests on a set of core physicochemical properties that govern a molecule's behavior in a biological environment. We begin by assessing compliance with established oral bioavailability guidelines, most notably Lipinski's Rule of Five.

Experimental Protocol: Calculating Physicochemical Properties using SwissADME

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for each this compound derivative.

  • Access Tool: Navigate to the SwissADME web server, a freely accessible and widely respected tool for physicochemical and ADME prediction.

  • Submission: Paste the list of SMILES strings into the input box and initiate the calculation.

  • Data Extraction: From the output, record the following key parameters for each derivative:

    • Molecular Weight (MW)

    • LogP (as consensus LogP)

    • Number of Hydrogen Bond Donors (HBD)

    • Number of Hydrogen Bond Acceptors (HBA)

    • Topological Polar Surface Area (TPSA)

Causality Behind the Choices:

  • Lipinski's Rule of Five (Ro5): This rule provides a statistical framework for evaluating if a compound has properties consistent with oral bioavailability. The parameters (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) are not absolute laws but powerful guidelines that flag compounds likely to have issues with absorption or permeation.

  • Topological Polar Surface Area (TPSA): TPSA is a critical descriptor for predicting membrane permeability. Generally, compounds with a TPSA > 140 Ų are likely to exhibit poor cell permeability.

Data Summary: In Silico Physicochemical Properties

DerivativeStructureMW ( g/mol )Consensus LogPHBDHBATPSA (Ų)Lipinski's Ro5 Violations
Parent Scaffold This compound155.110.550574.950
Derivative A (Hypothetical Amine)220.231.201695.800
Derivative B (Hypothetical Carboxylic Acid)250.190.8517112.180
Derivative C (Hypothetical Large Lipophilic)510.605.502580.502
Warfarin (Control Drug)308.333.031466.860

Interpretation: Derivative C immediately raises red flags with two violations of Lipinski's rules, suggesting it is a lower priority candidate for an orally administered drug. The parent scaffold and Derivatives A and B demonstrate favorable physicochemical profiles.

Methodology 1.2: Predicting Pharmacokinetic (ADME) Behavior

Beyond simple physicochemical properties, we must predict how the molecule will be Absorbed, Distributed, Metabolized, and Excreted (ADME). Early computational ADME models can provide crucial insights into potential downstream challenges.

Experimental Protocol: ADME & Medicinal Chemistry Prediction using SwissADME

  • Continuation: Using the same SwissADME output from the previous step, navigate to the "Pharmacokinetic properties" and "Medicinal Chemistry" sections.

  • Data Extraction: Record the following predictive indicators:

    • GI Absorption: High/Low

    • BBB Permeant: Yes/No

    • CYP Inhibition: Predicted inhibitor of key isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • PAINS Alert: Number of Pan-Assay Interference Compound alerts.

Causality Behind the Choices:

  • GI Absorption & BBB Permeation: These are simple but effective classifiers that predict a compound's ability to cross key biological membranes. A "Low" GI absorption or "No" for BBB permeation (if CNS action is desired) is a significant liability.

  • CYP Inhibition: Inhibition of Cytochrome P450 enzymes is a primary cause of drug-drug interactions. Early flagging of potential CYP inhibitors is critical for safety.

  • PAINS: PAINS are chemical structures known to interfere with assay readouts, leading to false positives in high-throughput screening. Identifying and deprioritizing these compounds saves significant resources.

Data Summary: In Silico ADME & Medicinal Chemistry Predictions

DerivativeGI AbsorptionBBB PermeantCYP2D6 InhibitorCYP3A4 InhibitorPAINS Alert
Parent Scaffold HighYesNoNo0
Derivative A HighYesNoYes0
Derivative B HighNoNoNo0
Derivative C LowNoYesYes1

Interpretation: Derivative A is predicted to be a CYP3A4 inhibitor, a major isoform responsible for the metabolism of many drugs. This is a significant potential liability that must be experimentally verified. Derivative C continues to show a poor profile. The nitro-group on the pyrimidine core, while essential for some biological activities, did not trigger a specific PAINS alert in this context, but its potential for metabolic reduction should be noted.

In_Silico_Workflow cluster_input Input cluster_analysis Computational Analysis (SwissADME) cluster_decision Decision Point cluster_output Output SMILES 1. Compound Structures (SMILES) PhysChem 2. Calculate Physicochemical Properties (MW, LogP, TPSA, HBD/A) SMILES->PhysChem ADME 3. Predict ADME Properties (GI/BBB, CYP Inhibition) PhysChem->ADME MedChem 4. Medicinal Chemistry Alerts (PAINS, Structural Flags) ADME->MedChem Triage 5. Triage Candidates MedChem->Triage Proceed Proceed to In Vitro Triage->Proceed Favorable Profile Redesign Redesign or Deprioritize Triage->Redesign Liabilities Identified PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat 1. Coat Filter Plate with Artificial Membrane Assemble 3. Assemble 'Sandwich' (Filter on Donor) Coat->Assemble Donor 2. Prepare Donor Plate with Test Compounds Donor->Assemble Incubate 4. Incubate (Allow Diffusion) Assemble->Incubate Quantify 5. Quantify Compound in Donor & Acceptor Incubate->Quantify Calculate 6. Calculate Permeability (Pe) Quantify->Calculate

Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow.

Pillar III: Early Metabolic Stability - Predicting In Vivo Half-Life

A drug is useless if it is metabolized and cleared from the body before it can exert its therapeutic effect. The liver is the primary site of drug metabolism, and an early assessment of stability in the presence of liver enzymes is essential.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents: Thaw pooled human liver microsomes (HLM) and the NADPH regenerating system (cofactor for CYP enzymes) on ice.

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer to 37°C.

  • Initiation: Add a small volume of the test compound (final concentration typically 1 µM) to the mixture. Start the enzymatic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "quench" solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Analyze the quenched samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and, subsequently, the intrinsic clearance (Clint).

Causality Behind the Choice: Liver microsomes contain a high concentration of the Cytochrome P450 enzymes responsible for the majority of Phase I drug metabolism. This assay provides a direct, quantitative measure of a compound's metabolic vulnerability. A short half-life in this assay often correlates with rapid clearance in vivo, flagging the compound as a potential candidate for redesign to block metabolic "hotspots."

Data Summary: Permeability and Metabolic Stability

DerivativePAMPA Permeability (Pe, 10⁻⁶ cm/s)ClassificationHLM Half-Life (t½, min)Classification
Derivative A 12.5High45Moderate
Derivative B 1.8Low> 60High
Propranolol (High Perm Control)15.1High25Moderate
Atenolol (Low Perm Control)0.9Low> 60High

Interpretation: Derivative A shows excellent passive permeability, consistent with its favorable LogD. Its moderate metabolic stability is acceptable at this stage but suggests it is being metabolized. Derivative B's low permeability is a direct consequence of its polarity (low LogD, high TPSA) and would likely require active transport to be well-absorbed, making it a less desirable candidate for a simple oral drug.

Integrated Analysis: A Senior Scientist's Perspective

By integrating the computational and experimental data, we can build a holistic profile of each derivative and make informed decisions.

DerivativeIn Silico Profile In Vitro Profile Overall Assessment & Next Steps
Derivative A Excellent Ro5/physicochemicals; potential CYP3A4 inhibitor.High solubility, high permeability, moderate metabolic stability.Most Promising Candidate. The overall profile is strong. The key liability is the predicted CYP3A4 inhibition. The next critical step is to perform an in vitro CYP inhibition assay to confirm or refute this prediction.
Derivative B Excellent Ro5/physicochemicals; clean ADME predictions.High solubility, but low permeability . High metabolic stability.Challenging Candidate. The low passive permeability is a major hurdle for oral delivery. While stable, it may not reach its target. Consider as a candidate for intravenous administration or redesign to improve permeability.
Derivative C Poor Ro5/physicochemicals; multiple ADME liabilities.Extremely low solubility . Not advanced to further assays.Deprioritize. The compound fails on the most fundamental properties. Significant chemical redesign would be necessary to address the combined solubility and permeability issues.

This tiered, multi-pillar approach provides a robust framework for assessing drug-likeness. It ensures that resources are focused on compounds with the highest probability of success by using cost-effective in silico and in vitro screens to eliminate flawed candidates early. The this compound core is clearly a viable starting point, but as demonstrated, the specific decorations on the scaffold are what ultimately dictate the drug-like potential of the final molecule.

References

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports URL: [Link]

  • Title: Molecular Polar Surface Area in Drug Transport and Brain Penetration Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Cytochrome P450 Enzymes in Drug Metabolism: Regulation of Gene Expression, Enzyme Activities, and Impact of Genetic Variation Source: Pharmacological Reviews URL: [Link]

Benchmarking Catalyst Performance for 4-Methoxy-5-nitropyrimidine Reactions: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone of medicinal chemistry, with 4-methoxy-5-nitropyrimidine emerging as a pivotal intermediate for a diverse array of therapeutic agents. The strategic functionalization of this electron-deficient heterocycle is a critical step in the synthesis of many drug candidates. Consequently, the selection of an appropriate catalytic system is paramount, directly influencing reaction efficiency, selectivity, and scalability. This guide offers an in-depth comparative analysis of prevalent catalytic systems for reactions involving this compound, providing experimental data and mechanistic insights to inform your synthetic strategies.

The Imperative of Catalysis in the Functionalization of this compound

The inherent electronic properties of the this compound ring system, characterized by the electron-withdrawing nitro group, render it amenable to nucleophilic aromatic substitution (SNAr). However, to achieve the desired regioselectivity and high yields, particularly for the formation of carbon-carbon and carbon-heteroatom bonds at the C4 position, catalysis is often indispensable. The choice of catalyst extends beyond mere rate enhancement; it governs the reaction pathway, minimizes side-product formation, and is a crucial consideration for process development and large-scale synthesis. This guide will focus on a comparative performance evaluation of palladium-based catalysts in Suzuki-Miyaura cross-coupling reactions and organocatalysts in SNAr reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura cross-coupling is a robust and versatile method for the formation of C-C bonds, and it is extensively employed in the pharmaceutical industry.[1] For this compound, this reaction facilitates the introduction of a wide variety of aryl and heteroaryl moieties at the C4 position. The efficacy of this transformation is profoundly influenced by the choice of the palladium catalyst and its associated ligands.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling

In a representative experiment, a mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (0.02 mmol, 2 mol%), and a suitable base (2.0 mmol) are combined in a solvent (5 mL) under an inert atmosphere. The reaction mixture is heated, and its progress is monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Following the completion of the reaction, a standard aqueous workup is performed, and the crude product is purified by column chromatography.

G cluster_workflow Experimental Workflow A Reactant Combination (this compound, arylboronic acid, catalyst, base, solvent) B Inert Atmosphere (e.g., N2 or Ar) A->B C Heating and Reaction Monitoring (TLC or LC-MS) B->C D Aqueous Workup (Extraction and Washing) C->D E Purification (Column Chromatography) D->E F Final Product E->F

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Performance Benchmark: Palladium Catalysts

The selection of the palladium precursor and the nature of the ancillary ligand are critical determinants of catalytic activity and reaction outcome. The following table provides a comparative summary of the performance of several commonly employed catalyst systems for the Suzuki-Miyaura coupling of a generic arylboronic acid with a pyrimidine derivative, representative of the reactivity of this compound.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key Insights
Pd(PPh3)4K2CO3Dioxane/H2O10012~75A standard and reliable catalyst, though it can be sensitive to air and moisture.[1]
PdCl2(dppf)Cs2CO3Toluene1108~88The dppf ligand imparts good stability to the catalyst, leading to high turnover numbers.
Pd(OAc)2 / SPhosK3PO42-MeTHF806~95Buchwald ligands, such as SPhos, are known to facilitate excellent yields under milder conditions.[2]
Pd/CNa2CO3Ethanol/H2O8016~60As a heterogeneous catalyst, it simplifies product purification but often requires longer reaction times and may exhibit lower activity.

Causality Behind Experimental Choices:

  • Ligand Selection: The steric and electronic properties of the phosphine ligand are of utmost importance. Bulky and electron-rich ligands, such as SPhos, promote both the oxidative addition and reductive elimination steps of the catalytic cycle, resulting in higher catalytic turnover.[2] Bidentate ligands like dppf chelate to the palladium center, forming a stable complex that is less prone to decomposition and deactivation.

  • Base and Solvent: The choice of base is crucial for the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. Stronger, non-nucleophilic bases like cesium carbonate (Cs2CO3) and potassium phosphate (K3PO4) are often more effective. The solvent system must be capable of dissolving the organic reactants and the base to a sufficient extent. Aprotic polar solvents such as dioxane and toluene are frequently used, often in combination with water to aid in the dissolution of the inorganic base.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Organocatalysis: A Metal-Free Paradigm

The concern of residual palladium in active pharmaceutical ingredients (APIs) has spurred the development of metal-free catalytic systems. Organocatalysis, which utilizes small organic molecules to accelerate chemical transformations, has emerged as a powerful alternative. For SNAr reactions on this compound, nucleophilic catalysts such as 4-(dimethylamino)pyridine (DMAP) and Brønsted bases like 1,8-diazabicycloundec-7-ene (DBU) have proven to be effective.

Experimental Protocol: A General Procedure for Organocatalyzed SNAr

To a solution of this compound (1.0 mmol) and a nucleophile (e.g., a thiol or an amine, 1.1 mmol) in a suitable solvent (5 mL), the organocatalyst (0.1 mmol, 10 mol%) is added. The reaction mixture is stirred at a designated temperature, and its progress is monitored by TLC or LC-MS. Upon completion, the reaction is subjected to a standard workup and purification procedure.

Performance Insights: Organocatalysts
CatalystNucleophileSolventTemp (°C)Time (h)Yield (%)Mechanistic Role
DMAPThiophenolAcetonitrile254~92DMAP acts as a nucleophilic catalyst, forming a highly reactive pyridinium intermediate.
DBUBenzylamineDMSO6012~85DBU functions as a Brønsted base, deprotonating the nucleophile and thereby increasing its nucleophilicity.[3]
NoneThiophenolAcetonitrile2524~40The uncatalyzed reaction proceeds significantly slower, underscoring the efficacy of the organocatalysts.

Trustworthiness of Protocols: The presented protocols are designed for self-validation. It is imperative to conduct a control experiment without any catalyst to establish a baseline reaction rate and to unequivocally demonstrate the catalytic effect. Furthermore, diligent reaction monitoring by LC-MS is essential for the identification and quantification of any side products, which provides a more comprehensive assessment of catalyst performance beyond the isolated yield of the desired product.

Concluding Remarks for the Practicing Scientist

The selection of an optimal catalyst for reactions involving this compound is a critical decision that requires a careful consideration of multiple factors. For the construction of C-C bonds via Suzuki-Miyaura cross-coupling, palladium catalysts equipped with modern, sterically demanding, and electron-rich phosphine ligands, such as SPhos, represent the state-of-the-art and reliably deliver high yields.[2] The judicious choice of base and solvent is also critical for achieving optimal performance.

In instances where metal contamination is a primary concern, organocatalysis offers a robust and efficient metal-free alternative for SNAr reactions. The choice between a nucleophilic catalyst like DMAP or a Brønsted base catalyst such as DBU is dictated by the nature of the nucleophile and the reaction mechanism.

Ultimately, the ideal catalyst is one that affords the desired product with high yield and purity under conditions that are safe, scalable, and economically viable. This guide is intended to serve as a foundational resource for your catalyst screening and optimization endeavors. Further fine-tuning of the reaction parameters will likely be necessary to achieve the best possible outcome for your specific substrate and desired transformation.

References

  • Gore, V. G. et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules2021 , 26(1), 134. [Link]

  • Shaheen, S. et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2019 , 24(15), 2722. [Link]

  • Wiles, C. Summary of the reaction conditions employed for the DBU (6) mediated S... ResearchGate. Accessed January 24, 2026. [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Methoxy-5-nitropyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of surplus and waste materials is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 4-Methoxy-5-nitropyrimidine, a heterocyclic compound often utilized in medicinal chemistry and organic synthesis.

The guidance herein is synthesized from established principles of chemical waste management, safety data for structurally related compounds, and regulatory frameworks. As a Senior Application Scientist, the aim is to provide not just a set of instructions, but a logical framework to understand the "why" behind each step, ensuring a culture of safety and scientific integrity in your laboratory.

Core Principles of Chemical Waste Disposal

Before delving into the specifics of this compound, it is paramount to establish the foundational principles of hazardous waste management in a laboratory setting. These principles are governed by a hierarchy of controls, prioritizing the most effective and safest methods.[1][2]

  • Source Reduction and Pollution Prevention : The most effective disposal method is to not generate waste in the first place. This includes careful planning of experiments to minimize excess, ordering only the necessary quantities of reagents, and considering greener chemical alternatives where feasible.[1][2]

  • Reuse and Redistribution : If unadulterated this compound remains, consider if it can be used in other experiments or shared with other research groups.

  • Treatment and Recycling : Where possible, chemical treatment to neutralize or reduce the hazard of the waste is a preferred option.[1]

  • Disposal : This is the final option and must be conducted in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.[1]

Understanding the Hazard Profile of this compound

Hazard CategoryPotential Risks and ConsiderationsRelevant Personal Protective Equipment (PPE)
Acute Toxicity Based on related compounds, it may be harmful if swallowed.[3]Standard laboratory PPE (lab coat, safety glasses)
Skin and Eye Irritation Likely to cause skin and eye irritation. Some related compounds can cause serious eye damage.[3]Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield.[3]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Work in a well-ventilated area or a chemical fume hood.[4]
Flammability While not expected to be highly flammable, it is a combustible solid.Keep away from open flames, hot surfaces, and sources of ignition.[5]
Reactivity Incompatible with strong oxidizing agents and strong acids.[5]Store separately from incompatible materials.

Step-by-Step Disposal Procedures

The following procedures are recommended for the disposal of this compound. This process should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the first and most critical step.

  • Waste Characterization : this compound waste should be classified as hazardous chemical waste. Due to the nitro group and aromatic nature, it may fall under specific EPA waste codes, which should be determined in consultation with your institution's EHS department.[7][8][9][10]

  • Segregation : Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS office. Keep it separate from incompatible materials like strong acids and oxidizing agents.[5]

Step 2: Containerization and Labeling
  • Container Selection : Use a dedicated, properly sealed, and chemically compatible container for collecting this compound waste.[11][12][13] Plastic containers are often preferred for their durability.[13]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.[13]

Step 3: On-site Storage
  • Designated Area : Store the sealed waste container in a designated and secure satellite accumulation area.[13]

  • Ventilation : The storage area must be well-ventilated.[11][12]

  • Secondary Containment : It is best practice to use secondary containment to prevent the spread of material in the event of a leak.[6]

Step 4: Final Disposal by a Licensed Contractor

The recommended and most common method for the final disposal of nitrated organic compounds like this compound is incineration .[4]

  • High-Temperature Incineration : This process is carried out in a specialized facility equipped with afterburners and scrubbers to ensure the complete destruction of the compound and to neutralize harmful combustion by-products.[4] The high temperatures break down the molecule into simpler, less harmful components such as carbon dioxide, water, and nitrogen oxides. The scrubbers then remove acidic gases from the exhaust stream.

  • Licensed Disposal Company : Your institution's EHS office will arrange for a licensed hazardous waste disposal company to collect, transport, and incinerate the waste in compliance with all federal, state, and local regulations.[4][6]

The following diagram illustrates the decision-making workflow for the disposal of this compound:

DisposalWorkflow Disposal Workflow for this compound Start Waste Generated Identify Identify as Hazardous Waste (this compound) Start->Identify Segregate Segregate from Incompatible Materials Identify->Segregate Containerize Place in a Labeled, Sealed Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Collection Arrange for Collection by Licensed Waste Contractor ContactEHS->Collection Transport Transport to a Licensed Disposal Facility Collection->Transport Incinerate High-Temperature Incineration with Emission Controls Transport->Incinerate End Final Disposal Incinerate->End

Caption: Disposal Workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.

  • Personal Protective Equipment : Before cleaning up, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, respiratory protection.

  • Containment : For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3][4] For a liquid spill, use an inert absorbent material to contain and collect the waste.

  • Decontamination : Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.[6]

  • Reporting : Report the spill to your supervisor and your institution's EHS office.[6]

The Chemistry of Disposal: Why Incineration?

The choice of high-temperature incineration for nitrated aromatic compounds is based on sound chemical principles. The thermal decomposition of such molecules, while complex, ultimately aims to break the stable pyrimidine ring and the nitro group.

While the precise thermal decomposition pathway for this compound is not documented, studies on similar nitrated heterocyclic compounds suggest that at high temperatures, the molecule will fragment.[14][15][16] The carbon and hydrogen will be oxidized to carbon dioxide and water, while the nitrogen atoms will likely be converted to nitrogen gas (N₂) and various nitrogen oxides (NOx).[17] The methoxy group will also be oxidized. The presence of scrubbers in a hazardous waste incinerator is crucial to capture and neutralize the acidic NOx gases, preventing their release into the atmosphere.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, adhering to a systematic disposal protocol, and partnering with your institution's EHS professionals, you contribute to a safer research environment for yourself, your colleagues, and the community. Always prioritize safety and when in doubt, consult your institution's specific chemical hygiene plan and EHS guidelines.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • ResearchGate. (2021, December 21). (PDF) Thermal Decomposition of Nitropyrazoles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, December 15). Nitrosamine Degradation Pathways. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • University of Florida. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Methoxy-5-nitropyrimidine. As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. The following protocols are designed to provide a self-validating system of safety, grounded in established standards for handling similar chemical entities. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Hazard Assessment: An Evidence-Based Approach

The primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Damage: Causes serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation, particularly as a dust.[1][4][5]

The nitroaromatic functionality suggests a potential for more significant systemic toxicity, a common characteristic of this chemical class that warrants a stringent approach to exposure control.[6]

Anticipated Hazard GHS Hazard Statement Rationale based on Analogous Compounds
Acute Oral ToxicityH302: Harmful if swallowedCommon classification for related nitropyridines and dichloromethoxypyrimidines.[1][2]
Skin Corrosion/IrritationH315: Causes skin irritationFrequently cited for nitropyridines and halogenated pyrimidines.[1][3]
Serious Eye Damage/IrritationH319/H318: Causes serious eye irritation/damageA consistent and high-level warning across nearly all related structures.[1][2][4]
Specific Target Organ ToxicityH335: May cause respiratory irritationA key hazard for powdered solids that can be inhaled.[1][5]

Core Directive: Engineering Controls and Personal Protective Equipment

The foundation of safety is the combination of engineering controls and appropriate Personal Protective Equipment (PPE). All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that a safety shower and eyewash station are readily accessible.[6]

Mandatory PPE Ensemble
PPE Category Specification Justification and Expert Insight
Eye & Face Protection Chemical safety goggles and a face shield.[3]Due to the high risk of serious eye irritation or damage, safety glasses are insufficient. A face shield provides an essential secondary barrier against splashes during solution handling.[7]
Hand Protection Double-gloving with powder-free nitrile gloves.[8]The outer glove absorbs initial contact, while the inner glove protects the skin during doffing. Nitrile provides good chemical resistance. Change outer gloves every 30 minutes or immediately if contamination is suspected.[8]
Body Protection A long-sleeved, cuffed lab coat. A disposable, back-closing chemical-resistant gown is required for larger quantities (>1g).[8]Protects skin and personal clothing from contamination. Cuffed sleeves prevent dust or droplets from entering. A back-closing gown offers superior protection by eliminating the frontal gap of a standard lab coat.[8]
Foot Protection Closed-toe, chemical-resistant safety footwear.[7]Protects against spills and dropped items. The footwear must be non-porous to prevent absorption of chemicals.[7]

Operational Protocols: A Task-Based PPE Approach

The level of PPE must adapt to the specific procedure being performed. The following workflow outlines the required steps and safety rationale.

Workflow: PPE Selection Based on Laboratory Task

cluster_prep Preparation & Weighing (Solid) cluster_solution Dissolution & Handling (Liquid) cluster_cleanup Decontamination & Disposal prep Confirm Fume Hood Operation Don Core PPE Ensemble weigh Weigh Solid in Fume Hood Use disposable weigh boat prep->weigh Solid Handling dissolve Add Face Shield to Core PPE Slowly add solvent to solid weigh->dissolve Transition to Liquid Phase transfer Use wide-bore pipette or cannula for transfers dissolve->transfer Liquid Handling decon Rinse contaminated glassware with suitable solvent (collect rinsate) transfer->decon Post-Experiment dispose_ppe Doff outer gloves first Dispose all PPE as hazardous waste decon->dispose_ppe Waste Handling

Caption: PPE escalation workflow from solid handling to disposal.

Protocol 1: Weighing and Aliquoting (Solid Form)
  • Preparation: Before handling the compound, ensure your chemical fume hood is operational. Don the complete Core PPE Ensemble (double nitrile gloves, safety goggles, cuffed lab coat).

  • Handling: Perform all manipulations deep within the fume hood to contain any airborne dust. Use anti-static weigh boats or weighing paper to prevent electrostatic dispersal of the powder.

  • Causality: The primary risk here is the generation and inhalation of fine dust, which can cause respiratory irritation.[5] The Core PPE provides a robust barrier against incidental skin and eye contact.

Protocol 2: Dissolution and Solution Handling
  • PPE Escalation: Add a full-face shield over your safety goggles.[7] This is critical to protect against splashes during the addition of solvents.

  • Procedure: Slowly add the solvent to the solid to minimize splashing. If the dissolution is exothermic, add the solvent in portions and allow the mixture to cool.

  • Transfer: When transferring solutions, use a pipette or cannula. Avoid pouring directly from flasks where possible to minimize the risk of drips and splashes.

  • Causality: While the inhalation risk of the solid is negated, the risk of splashes containing the dissolved, reactive compound increases significantly. The face shield is a non-negotiable control for this hazard.

Emergency and Disposal Plans

Immediate First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Response
  • Evacuate: Alert others and evacuate the immediate area.

  • Protect: Ensure you are wearing the full PPE ensemble, including a face shield.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Disposal Protocol
  • Chemical Waste: All waste containing this compound, including reaction residues and contaminated absorbent materials, must be disposed of in a clearly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, gowns, weigh boats) must be collected as solid hazardous waste. Do not discard in regular trash.

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9] This rinsate must be collected and disposed of as liquid hazardous waste.[9] Only after triple-rinsing can the container be disposed of or recycled according to your institution's policies.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • Washington University in St. Louis. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]

  • National Academies Press. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.